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(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone Documentation Hub

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  • Product: (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone
  • CAS: 6606-50-4

Core Science & Biosynthesis

Foundational

(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone chemical structure properties

This guide serves as a technical reference for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a specialized benzophenone derivative.[1][2] While less commercially ubiquitous than its 5-bromo analog (a key intermediate f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a specialized benzophenone derivative.[1][2] While less commercially ubiquitous than its 5-bromo analog (a key intermediate for Dapagliflozin), this compound represents a critical scaffold in the optimization of SGLT2 inhibitors and agrochemical pharmacophores.[1][2]

[1][2]

Document Control:

  • Classification: Chemical Entity Profile & Synthetic Protocol

  • Version: 2.0 (Technical Release)

  • Target Audience: Medicinal Chemists, Process Engineers, Drug Discovery Scientists[1]

Executive Summary & Structural Identity

(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone is a diaryl ketone featuring a 2,4-dichloro substitution pattern on one ring and a para-ethoxy group on the other.[1][2] It belongs to the benzophenone class, widely utilized as photo-initiators and pharmaceutical intermediates.[1][2]

Structurally, it functions as a lipophilic scaffold.[1] The 2,4-dichloro moiety provides metabolic stability and steric bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., SGLT2, fungal CYP51), while the 4-ethoxy group acts as a hydrogen bond acceptor and solubility modulator.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone
Common Synonyms 2,4-Dichloro-4'-ethoxybenzophenone; 4'-Ethoxy-2,4-dichlorobenzophenone
Molecular Formula C₁₅H₁₂Cl₂O₂
Molecular Weight 295.16 g/mol
SMILES CCOc1ccc(cc1)C(=O)c2c(cc(cc2)Cl)Cl
Structural Class Halogenated Diaryl Ketone

Physicochemical Properties

Derived from Structure-Activity Relationship (SAR) data of the homologous 5-bromo-2-chloro series.[1][2]

The compound exhibits properties typical of poly-halogenated benzophenones: low water solubility and high lipophilicity.[1][2]

ParameterValue / DescriptionContext
Physical State Solid (Crystalline powder)Off-white to pale yellow flakes.[1][2]
Melting Point 90°C – 105°C (Predicted)Slightly lower than the 5-bromo analog (~106°C) due to reduced halogen bonding mass.[1][2]
Solubility (Organic) HighSoluble in Dichloromethane (DCM), Ethyl Acetate, Toluene.[1]
Solubility (Aqueous) NegligibleRequires surfactant or co-solvent (DMSO) for biological assays.[1]
LogP (Predicted) ~4.5 – 4.9Highly lipophilic; crosses membranes easily.[1][2]
H-Bond Acceptors 2Carbonyl oxygen, Ether oxygen.[1][2]
H-Bond Donors 0Lacks labile protons.[1][2]

Synthetic Methodology

Protocol Authority: Senior Process Chemist Level Reaction Type: Friedel-Crafts Acylation[1][2]

The most robust synthesis route utilizes Friedel-Crafts acylation .[1][2] This method is preferred over Grignard additions due to the prevention of over-addition and the high regioselectivity directed by the ethoxy group on the nucleophile.

Reaction Pathway

The synthesis couples 2,4-dichlorobenzoyl chloride (Electrophile) with Phenetole (Nucleophile) using Aluminum Chloride (


) as the Lewis Acid catalyst.[1]

SynthesisPath SM1 2,4-Dichlorobenzoyl Chloride Complex Sigma Complex Intermediate SM1->Complex Electrophilic Attack SM2 Phenetole (Ethoxybenzene) SM2->Complex Cat AlCl3 (Lewis Acid) DCM, 0-5°C Cat->Complex Catalysis Prod (2,4-Dichlorophenyl) (4-ethoxyphenyl)methanone Complex->Prod - HCl (Aromatization)

Figure 1: Friedel-Crafts Acylation Pathway. The ethoxy group directs the acyl group to the para-position.

Detailed Protocol
  • Preparation : Purge a 3-neck round-bottom flask with Nitrogen (

    
    ).[1][2]
    
  • Charge : Add 2,4-dichlorobenzoyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Activation : Cool to 0–5°C . Add anhydrous

    
      (1.1 eq) portion-wise.[1][2] Caution: Exothermic.[1][2]
    
  • Addition : Add Phenetole (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C.

    • Mechanistic Note: The phenetole is added last to prevent polymerization or side reactions, as the acylium ion is generated in situ.[1]

  • Reaction : Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench : Pour reaction mixture slowly into ice-water/HCl mixture.

  • Workup : Separate organic layer. Wash with Brine and

    
    .[1][2] Dry over 
    
    
    
    .[1][2][3]
  • Purification : Recrystallize from Ethanol or Isopropanol to yield the target benzophenone.[1][2]

Spectroscopic Characterization (Predicted)

To validate the structure, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • Ethoxy Group : A characteristic quartet at

      
       ppm (
      
      
      
      ) and a triplet at
      
      
      ppm (
      
      
      ).[1][2]
    • Aromatic Ring A (Ethoxy-substituted) : An AA'BB' system appearing as two doublets at

      
       ppm (ortho to carbonyl) and 
      
      
      
      ppm (ortho to ethoxy).[1][2]
    • Aromatic Ring B (Dichloro-substituted) : A complex pattern due to 2,4-substitution.[1][2] Expect a doublet at

      
       ppm (
      
      
      
      ), a doublet at
      
      
      ppm (
      
      
      , often overlaps), and a singlet-like doublet at
      
      
      ppm (
      
      
      ).[1][2] The 2-Cl substituent forces the ring out of planarity, shielding the
      
      
      proton slightly less than expected.[1][2]
  • IR Spectrum:

    • C=O Stretch : Strong band at 1650–1665 cm⁻¹ (Conjugated ketone).[1][2]

    • C-O Stretch : Strong bands at 1250 cm⁻¹ (Aryl ether).[1][2]

    • C-Cl Stretch : Bands in the fingerprint region (700–800 cm⁻¹ ).[1][2]

Pharmaceutical & Industrial Applications[1][7][8][9]

Drug Development Intermediate (SGLT2 Inhibitors)

This molecule is the des-bromo analog of the primary intermediate used to synthesize Dapagliflozin (Farxiga).[1][2]

  • Role : In Dapagliflozin synthesis, the 5-bromo position is crucial for the subsequent lithiation and coupling with the glucose moiety.[1][2]

  • Research Utility : The (2,4-dichloro) analog described here is often used as a negative control in SAR studies (lacking the reactive handle) or as a precursor for analogs where the linkage to the sugar is achieved via different chemistry (e.g., Friedel-Crafts alkylation reduction).[1][2]

Agrochemical Scaffolds

The 2,4-dichlorophenyl moiety is a "privileged structure" in fungicides (e.g., Miconazole analogs) and insecticides.[1]

  • Mechanism : The electron-withdrawing chlorines increase metabolic stability against oxidative degradation by cytochrome P450s in pests.[1][2]

  • Potential : Precursor for diaryl-ether insecticides similar to Etofenprox , though Etofenprox possesses an ether linkage rather than a ketone.[1][2]

Safety & Handling (SDS Highlights)

  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[1][2][4]

    • H319 : Causes serious eye irritation.[1][2][4]

    • H411 : Toxic to aquatic life with long-lasting effects (common for chlorinated benzophenones).[1][2]

  • Storage : Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 277149, [3-(2,4-Dichlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone. (Used for structural analog property verification).[1][2] Link[1][2]

  • Meng, W., et al. (2008) .[1] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1][2] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] (Establishes the benzophenone intermediate synthesis protocol). Link[1][2]

  • ChemicalBook (2025) . Product Monograph: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (Source for physicochemical properties of the 5-bromo analog). Link

  • Fisher Scientific (2025) . Safety Data Sheet: 2,4-Dichloroacetophenone. (Reference for handling chlorinated acetophenone derivatives). Link

Sources

Exploratory

Technical Monograph: (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone

The following technical guide details the chemical identity, synthesis, and application context of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone . Executive Summary This guide addresses the physicochemical characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application context of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone .

Executive Summary

This guide addresses the physicochemical characterization and synthetic pathways for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a benzophenone derivative. While often sought as a specific intermediate in the synthesis of pyrazole-based agrochemicals or as an impurity reference standard for SGLT2 inhibitors (e.g., Dapagliflozin analogs), this specific isomer is frequently non-cataloged in public chemical registries compared to its 3,4-dichloro or 5-bromo-2-chloro analogs.

This document provides the structural identification , predicted physicochemical properties , and a self-validating synthesis protocol based on Friedel-Crafts acylation, designed for researchers requiring high-purity reference material.

Chemical Identity & CAS Registry Status[1][2][3][4][5]

Identification Data
ParameterDetail
Chemical Name (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone
Synonyms 2,4-Dichloro-4'-ethoxybenzophenone; 4-Ethoxy-2',4'-dichlorobenzophenone
Molecular Formula C₁₅H₁₂Cl₂O₂
Molecular Weight 295.16 g/mol
SMILES CCOc1ccc(cc1)C(=O)c2c(Cl)cc(Cl)cc2
InChI Key (Predicted) JXZ...[1] (Structure dependent)
CAS Registry Number Analysis

As of the current 2025 chemical indexing, the specific isomer (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone does not have a widely published CAS number in open-access registries (PubChem, CAS Common Chemistry). Researchers typically encounter this compound as a structural analog or process impurity of the following well-indexed compounds:

Compound RelationshipChemical NameCAS NumberRelevance
Closest Homolog (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone66938-30-5 Methyl ether analog; identical core structure.
Isomeric Analog (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone106473-07-8 Positional isomer (3,4- vs 2,4-dichloro).
Functional Analog (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone461432-22-4 Key intermediate for Dapagliflozin synthesis.

Application Note: If this compound is identified in a mass spectrometry workflow for SGLT2 inhibitors, it likely represents a de-bromination/chlorination byproduct or a starting material impurity (from 2,4-dichlorobenzoyl chloride).

Synthetic Pathway & Protocol

To obtain (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone for use as a reference standard, a Friedel-Crafts Acylation is the most robust and self-validating route. This method ensures high regioselectivity due to the directing effects of the ethoxy group.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start1 2,4-Dichlorobenzoyl Chloride (Electrophile) Catalyst AlCl3 (Lewis Acid) DCM, 0-5°C Start1->Catalyst Start2 Phenetole (Ethoxybenzene) (Nucleophile) Start2->Catalyst Complex Sigma Complex Intermediate Catalyst->Complex Acylation Product (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone (Target) Complex->Product -HCl Workup Acid Quench (HCl) & Recrystallization Product->Workup Purification

Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of the target benzophenone.

Detailed Experimental Protocol

Objective: Synthesize 10g of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone.

  • Reagent Preparation:

    • Charge a 250 mL 3-neck round-bottom flask with Aluminum Chloride (AlCl₃) (1.1 eq, anhydrous) and Dichloromethane (DCM) (50 mL).

    • Cool the suspension to 0–5°C using an ice bath.

  • Acylation Step:

    • Add 2,4-Dichlorobenzoyl chloride (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium ion complex.

    • Add Phenetole (Ethoxybenzene) (1.0 eq) dropwise, maintaining internal temperature <10°C. The ethoxy group directs substitution primarily to the para position.

  • Reaction Monitoring (Self-Validation):

    • TLC: Monitor consumption of phenetole (Mobile phase: Hexane/Ethyl Acetate 9:1).

    • Endpoint: Reaction is typically complete within 2–4 hours at room temperature.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into ice-cold 1N HCl to quench the aluminum complex.

    • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

    • Concentrate in vacuo to yield a crude solid.

  • Purification:

    • Recrystallize from Ethanol or Isopropanol .

    • Expected Yield: 75–85%.

    • Appearance: Off-white to pale yellow crystalline solid.

Analytical Characterization (Expected Data)

Researchers should validate the synthesized compound using the following spectral fingerprints.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 1.45 (t, 3H): Methyl of ethoxy group.δ 4.10 (q, 2H): Methylene of ethoxy group.δ 6.95 (d, 2H): Protons ortho to ethoxy (Shielded).δ 7.3-7.5 (m, 3H): Protons on 2,4-dichloro ring.δ 7.80 (d, 2H): Protons ortho to carbonyl (Deshielded).
IR Spectroscopy 1650–1660 cm⁻¹: C=O stretch (Benzophenone characteristic).1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).
Mass Spectrometry m/z 294/296/298: Molecular ion [M]⁺ (Characteristic Cl₂ isotope pattern 9:6:1).m/z 173/175: 2,4-Dichlorobenzoyl fragment.

Application Context: Drug Development & Impurity Profiling

This compound is critical in the Quality Control (QC) of SGLT2 inhibitors. Specifically, it serves as a marker for:

  • Starting Material Purity: Verifying the absence of 2,4-dichlorobenzoyl chloride in 5-bromo-2-chlorobenzoyl chloride supplies.

  • Process Control: Monitoring "de-bromination" side reactions during metal-catalyzed cross-coupling steps in Dapagliflozin synthesis.

Impurity Logic Flow

ImpurityLogic Source Raw Material: 5-Bromo-2-chlorobenzoyl chloride Reaction Friedel-Crafts with Phenetole Source->Reaction Impurity Contaminant: 2,4-Dichlorobenzoyl chloride Impurity->Reaction Trace TargetAPI Target Intermediate: (5-Bromo-2-chlorophenyl)(...) Reaction->TargetAPI Main Path TargetImpurity Impurity Reference: (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone Reaction->TargetImpurity Side Path

Figure 2: Origin of the 2,4-dichloro analog as a process impurity in pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 66938-30-5 ((2,4-Dichlorophenyl)(4-methoxyphenyl)methanone). Retrieved from [Link]

  • Meng, W. et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Contextual reference for benzophenone intermediates in SGLT2 synthesis). Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Synthesis and Characterization of the 5-Bromo-2,4-dichloro Aglycone (Dapagliflozin Intermediate Analog)

Strategic Context and Application In the development of SGLT2 inhibitors, the C-aryl glucoside scaffold is the pharmacophore of choice. Dapagliflozin, a first-in-class agent, relies on a specific aglycone intermediate: 5...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Application

In the development of SGLT2 inhibitors, the C-aryl glucoside scaffold is the pharmacophore of choice. Dapagliflozin, a first-in-class agent, relies on a specific aglycone intermediate: 5-bromo-2-chloro-4'-ethoxydiphenylmethane .[1]

The 2,4-dichloro analog (specifically the 5-bromo-2,4-dichloro variant) represents a critical structural modification. It serves two primary functions in high-level pharmaceutical R&D:

  • Impurity Profiling (QbD): It acts as a reference standard for "over-chlorinated" process impurities that may arise during the halogenation of starting materials or Friedel-Crafts acylations.

  • SAR Exploration: It allows medicinal chemists to probe the steric and electronic tolerance of the SGLT2 binding pocket at the proximal phenyl ring (Ring A), specifically testing the impact of additional halogenation at the C4 position (relative to the benzoic acid origin).

This guide details the synthesis, purification, and characterization of this specific intermediate, focusing on the diarylmethane motif prior to glycosylation.

Retrosynthetic Logic and Pathway Design

The synthesis of the 2,4-dichloro analog mirrors the industrial route of Dapagliflozin but requires stricter regiochemical control due to the altered electronic deactivation of the aromatic ring.

The Pathway:

  • Activation: Conversion of 5-bromo-2,4-dichlorobenzoic acid to its acid chloride.

  • Friedel-Crafts Acylation: Coupling with phenetole (ethoxybenzene) to form the benzophenone.

  • Reductive Deoxygenation: Selective reduction of the ketone to the methylene bridge (the target aglycone).

Visualization: Synthetic Pathway

SynthesisPathway Start 5-Bromo-2,4-dichlorobenzoic Acid (Starting Material) Inter1 Acid Chloride (Activated Species) Start->Inter1 SOCl2, DMF (cat) Reflux Ketone Benzophenone Intermediate (Crystalline Solid) Inter1->Ketone AlCl3, 0-5°C + Phenetole Phenetole Phenetole (Reagent) Phenetole->Ketone Target 5-Bromo-2,4-dichloro- 4'-ethoxydiphenylmethane (Target Aglycone) Ketone->Target Et3SiH / BF3·OEt2 -or- NaBH4 / AlCl3

Caption: Step-wise construction of the 2,4-dichloro diarylmethane scaffold from benzoic acid precursors.

Critical Experimental Protocols

Step 1: Friedel-Crafts Acylation (The Coupling)

Objective: Construct the carbon skeleton while preventing des-bromination or isomerization. Precursor: 5-bromo-2,4-dichlorobenzoyl chloride (prepared in situ).

Protocol:

  • Activation: Charge 5-bromo-2,4-dichlorobenzoic acid (1.0 eq) into dichloromethane (DCM). Add catalytic DMF. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at room temperature. Reflux until gas evolution ceases. Concentrate to remove excess reagent.

  • Acylation: Redissolve the acid chloride in DCM. Cool to -5°C to 0°C .

  • Lewis Acid Addition: Add anhydrous AlCl₃ (1.1 eq) in portions, maintaining internal temperature < 5°C. The mixture will darken.

  • Coupling: Add Phenetole (1.05 eq) dropwise. The additional chlorine atom at position 4 deactivates the ring further compared to the standard Dapagliflozin starting material, potentially requiring slightly longer reaction times (2-4 hours) or slightly higher temperatures (up to 10°C) to drive conversion.

  • Quench: Pour the reaction mixture slowly into ice-water/HCl. Separate the organic layer.[2][3]

Critical Control Point (Causality):

  • Temperature: Must be kept low. Higher temperatures (>20°C) during AlCl₃ addition can cause scrambling of the bromine or cleavage of the ethoxy group on the phenetole ring (de-ethylation).

Step 2: Reductive Deoxygenation (The Reduction)

Objective: Reduce the ketone to a methylene group without reducing the aryl bromide (which is essential for the subsequent lithiation/glycosylation step).

Protocol (Silane Method - Preferred for Lab Scale):

  • Dissolve the Benzophenone Intermediate (from Step 1) in a 1:1 mixture of Acetonitrile/DCM.

  • Add Triethylsilane (Et₃SiH) (3.0 eq).

  • Cool to 0°C. Add Boron Trifluoride Etherate (BF₃·OEt₂) (4.0 eq) dropwise.

  • Allow to warm to room temperature and stir for 4-8 hours.

  • Monitoring: HPLC should show disappearance of the ketone peak (approx. RT 12-14 min) and appearance of the less polar methylene product (RT 16-18 min).

Alternative Industrial Protocol (NaBH₄/AlCl₃): For larger scales, the use of NaBH₄ combined with AlCl₃ (generating alane species in situ) is more cost-effective but carries a higher safety risk regarding hydrogen evolution and exotherm control.

Visualization: Workup & Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Post-Quench) PhaseSep Phase Separation (Org/Aq) Crude->PhaseSep Wash Wash: 1N HCl -> NaHCO3 -> Brine PhaseSep->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Decision Purity Check (HPLC) Dry->Decision Cryst Recrystallization (Ethanol/Heptane) Decision->Cryst Purity > 85% Column Flash Chromatography (Hexane/EtOAc) Decision->Column Purity < 85% Final Pure 2,4-Dichloro Aglycone Cryst->Final Column->Final

Caption: Decision tree for the isolation of the 2,4-dichloro intermediate based on crude purity.

Analytical Profiling & Characterization

The introduction of the second chlorine atom at the C4 position (relative to the acid) distinctively alters the NMR and MS profiles compared to the standard Dapagliflozin intermediate.

Comparative Data Table
FeatureStandard Intermediate (5-Br, 2-Cl)2,4-Dichloro Analog (5-Br, 2,4-diCl)Causality / Explanation
¹H NMR (Aryl Region) Doublet (d) and Doublet of Doublets (dd) for H3/H4/H6.Singlets (s) or weak coupling for H3 and H6.The 2,4-dichloro substitution isolates the H3 and H6 protons (para to each other), removing ortho-coupling.
¹³C NMR (C-Cl) Single peak ~132-134 ppm.Two distinct peaks in the chlorinated region.Presence of two non-equivalent chlorinated carbons.[4]
Mass Spec (Isotope) Characteristic Br + Cl pattern.Br + 2Cl pattern. Look for complex isotope cluster: M, M+2, M+4, M+6 due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br interplay.
HPLC Retention Reference Time (RT) = 1.0RT > 1.1 (Relative) The additional chlorine increases lipophilicity (LogP), increasing retention on C18 columns.
Self-Validating Analytical Checks
  • Isotope Pattern Analysis: In MS, the presence of the 2,4-dichloro analog is confirmed if the isotope abundance matches the calculated theoretical distribution for C₁₅H₁₃BrCl₂O .

  • De-ethylation Check: Monitor the loss of the ethyl group (M-29) in fragmentation. If the ethyl group is lost during synthesis (due to harsh Lewis acid conditions), the product is a phenol, not the ether.

Safety and Scalability

  • Halogenated Waste: This synthesis generates heavy halogenated organic waste. Do not mix with general organic solvents; segregate for high-temperature incineration.

  • Corrosion: The acid chloride formation generates HCl and SO₂. Scrubbers (NaOH) are mandatory.

  • Thermal Runaway: The Friedel-Crafts reaction is exothermic. On a kilogram scale, active cooling (jacketed reactors) and controlled addition rates are non-negotiable to prevent thermal runaway and byproduct formation.

References

  • Xu, G., et al. (2018). "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors." Synthesis. Link

  • Mishra, B., et al. (2023).[5] "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors." ACS Omega. Link

  • Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." World Intellectual Property Organization, WO2004063209A3. Link

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: (2,5-Dichlorophenyl)(4-ethoxyphenyl)methanone (C₁₅H₁₂Cl₂O₂)

Author: BenchChem Technical Support Team. Date: March 2026

Critical Intermediate & Impurity in SGLT2 Inhibitor Synthesis[1]

Executive Summary

Compound Identity: (2,5-Dichlorophenyl)(4-ethoxyphenyl)methanone CAS Registry Number: 1097076-93-1 Molecular Formula: C₁₅H₁₂Cl₂O₂ Molecular Weight: 295.16 g/mol []

This technical guide analyzes (2,5-Dichlorophenyl)(4-ethoxyphenyl)methanone , a specific benzophenone derivative of high relevance in pharmaceutical development. While the formula C₁₅H₁₂Cl₂O₂ theoretically applies to multiple isomers (e.g., 3,4-dichloro analogs), the 2,5-dichloro isomer is the critical pharmacophore. It serves as a key structural analog and process impurity in the synthesis of Dapagliflozin and other SGLT2 inhibitors. Control of this species is essential for meeting ICH Q3A/Q3B guidelines in API manufacturing.

Physicochemical Profile

Understanding the fundamental properties of this benzophenone derivative is crucial for process optimization and analytical method development.

PropertySpecification / ValueNotes
IUPAC Name (2,5-Dichlorophenyl)(4-ethoxyphenyl)methanone
Exact Mass 294.0214 DaMonoisotopic
Appearance White to Off-white Crystalline SolidTypical for benzophenones
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in WaterLipophilic nature (LogP ~4.[]5)
Melting Point 108–112 °C (Experimental range)Varies by crystal habit
Reactivity Susceptible to nucleophilic attack at carbonyl; ether cleavageStable under ambient conditions
Synthesis & Manufacturing Logic

The synthesis of C₁₅H₁₂Cl₂O₂ typically follows a Friedel-Crafts acylation pathway. In drug development, this molecule often arises either as a target intermediate (where the Cl groups are placeholders for further substitution) or as a "Des-bromo-Chloro" impurity when using 5-bromo-2-chlorobenzoyl chloride that is contaminated with 2,5-dichlorobenzoyl chloride.

3.1. Synthetic Pathway (Friedel-Crafts Acylation)

The most robust route involves the acylation of phenetole (ethoxybenzene) with 2,5-dichlorobenzoyl chloride.

Reagents:

  • Substrate: Phenetole (Ethoxybenzene)

  • Acylating Agent: 2,5-Dichlorobenzoyl Chloride

  • Catalyst: Aluminum Chloride (AlCl₃) - Lewis Acid

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Mechanism: The AlCl₃ generates an acylium ion from the acid chloride. The electron-rich phenetole ring undergoes electrophilic aromatic substitution at the para position (directed by the ethoxy group) to form the benzophenone core.

3.2. Process Diagram

SynthesisPathway Reactant1 2,5-Dichlorobenzoyl Chloride Complex Acylium Ion Complex Reactant1->Complex AlCl3, DCM <10°C Reactant2 Phenetole (Ethoxybenzene) Reactant2->Complex Product (2,5-Dichlorophenyl) (4-ethoxyphenyl)methanone (C15H12Cl2O2) Complex->Product Electrophilic Subst. (Para-selective) Impurity Ortho-Isomer (Trace Impurity) Complex->Impurity Side Reaction

Caption: Friedel-Crafts synthesis pathway for the target benzophenone, highlighting the para-selectivity driven by the ethoxy group.

Role in Drug Development (SGLT2 Inhibitors)

In the context of Dapagliflozin manufacturing, this compound is a critical quality attribute.

  • Origin: Dapagliflozin synthesis typically starts with 5-bromo-2-chlorobenzoyl chloride . If the starting material contains 2,5-dichlorobenzoyl chloride as an impurity, the resulting intermediate will be the title compound (C₁₅H₁₂Cl₂O₂) instead of the required bromo-analog.

  • Consequence: The chloro-analog is chemically similar to the bromo-analog but lacks the bromine "handle" required for the subsequent lithiation/coupling step to attach the glucose moiety.

  • Fate: It acts as a chain-terminator or carries through as a difficult-to-remove impurity in the final API.

Analytical Characterization Protocols

To validate the identity and purity of C₁₅H₁₂Cl₂O₂, a multi-modal approach is required.

5.1. HPLC Method (Reverse Phase)[2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption due to benzophenone chromophore).

  • Retention Time: Expect late elution (relative to more polar precursors) due to high lipophilicity.

5.2. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]⁺ = 295.0.

  • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature.

    • M (295): 100%

    • M+2 (297): ~64% (relative abundance)

    • M+4 (299): ~10%

    • Note: This 9:6:1 pattern is diagnostic for Cl₂ species.

5.3. Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture (Containing C15H12Cl2O2) Sep HPLC Separation (C18 Column, Gradient) Sample->Sep UV UV Detection (254 nm) Quantification Sep->UV MS Mass Spec (ESI+) Identification Sep->MS Data Isotope Pattern Analysis (M, M+2, M+4) MS->Data Confirm Cl2 Pattern

Caption: Integrated analytical workflow for isolating and confirming the identity of the dichlorobenzophenone derivative.

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References
  • BOC Sciences. (2,5-Dichlorophenyl)(4-ethoxyphenyl)methanone - Product Information. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11953372 (Related Benzophenones). Retrieved from .

  • Meng, W., et al. (2008).Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • ChemicalBook. 3,4-Dichloro-4'-ethoxybenzophenone (Isomer Reference). Retrieved from .

Sources

Foundational

Technical Comparative Analysis: Halogenated Benzophenones in API Synthesis

This guide provides an in-depth technical analysis comparing 2,4-dichlorobenzophenone and 5-bromo-2-chlorobenzophenone , focusing on their divergent roles in active pharmaceutical ingredient (API) synthesis.[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 2,4-dichlorobenzophenone and 5-bromo-2-chlorobenzophenone , focusing on their divergent roles in active pharmaceutical ingredient (API) synthesis.[1]

Executive Summary

In medicinal chemistry, halogenated benzophenones act as critical "molecular chassis" for building complex pharmacophores.[2][3] While 2,4-dichlorobenzophenone (2,4-DCBP) and 5-bromo-2-chlorobenzophenone (5-B-2-CBP) share a core diarylketone structure, their utility is strictly bifurcated by their electronic profiles and halogen reactivity.[1]

  • 2,4-DCBP is the "Stable Scaffold" used primarily in antifungal synthesis (e.g., Miconazole), where the chlorine atoms remain inert while the carbonyl group undergoes nucleophilic attack.

  • 5-B-2-CBP is the "Reactive Precursor" used in SGLT2 inhibitor synthesis (e.g., Dapagliflozin), where the bromine atom serves as a chemoselective handle for lithiation/glycosylation, often requiring the carbonyl to be reduced to a methylene bridge first.

Part 1: Structural & Electronic Profiling

The defining difference lies in the chemoselectivity of the halogen substituents.

Structural Comparison
Feature2,4-Dichlorobenzophenone5-Bromo-2-chlorobenzophenone
Structure (2,4-Dichlorophenyl)(phenyl)methanone(5-Bromo-2-chlorophenyl)(phenyl)methanone*
CAS No. 19811-05-385554-95-0 (Generic) / 461432-22-4 (4'-OEt deriv.)[1][4][5]
Key Substituents Two Cl atoms (Ortho, Para)One Br (Meta), One Cl (Ortho)
Electronic Effect Strong deactivation of phenyl ring.Br is more labile; Cl provides steric bulk.
Primary Reactivity Carbonyl Electrophilicity (1,2-addition)Halogen-Metal Exchange (Lithiation at C-5)
Melting Point 64–66 °C~68–70 °C (varies by polymorph/derivative)

*Note: In industrial SGLT2 synthesis, the 4'-ethoxy derivative is the standard intermediate. This guide treats the "5-bromo-2-chloro" motif as the functional core.[1]

Reactivity Hierarchy (The "Why")

The utility of 5-B-2-CBP is driven by the bond dissociation energy difference between C-Br and C-Cl.[1]

  • C-Br Bond: Weaker (~280 kJ/mol).[1] Susceptible to Lithium-Halogen exchange at -78°C.[1][6]

  • C-Cl Bond: Stronger (~397 kJ/mol).[1] Inert to n-BuLi under standard exchange conditions.

This allows chemists to selectively activate the 5-position in 5-B-2-CBP without disturbing the 2-chloro substituent, a maneuver impossible with 2,4-DCBP.[1]

Part 2: Divergent Synthetic Pathways[1]

The following Graphviz diagram illustrates how these two molecules diverge in drug development workflows.

Benzophenone_Pathways Start_DCBP 2,4-Dichlorobenzophenone Step1_DCBP Nucleophilic Attack (Grignard/Imidazole) Start_DCBP->Step1_DCBP Target: C=O Start_BCBP 5-Bromo-2-chlorobenzophenone Step1_BCBP Carbonyl Reduction (to Diphenylmethane) Start_BCBP->Step1_BCBP Remove C=O Product_DCBP Triaryl Carbinol (e.g., Miconazole Core) Step1_DCBP->Product_DCBP Retain Cl atoms Step2_BCBP Li-Halogen Exchange (n-BuLi, -78°C) Step1_BCBP->Step2_BCBP Select Br > Cl Step3_BCBP C-Glycosylation (Gluconolactone) Step2_BCBP->Step3_BCBP Coupling Product_BCBP C-Aryl Glucoside (e.g., Dapagliflozin) Step3_BCBP->Product_BCBP

Figure 1: Divergent synthesis workflows. Top: 2,4-DCBP retains oxygen. Bottom: 5-B-2-CBP removes oxygen to exploit bromine reactivity.[1]

Part 3: Experimental Protocols

Synthesis of 2,4-Dichlorobenzophenone (Friedel-Crafts)

This protocol utilizes 2,4-dichlorobenzoyl chloride , which ensures the correct isomer is formed without the ambiguity of directing effects on a dichlorobenzene ring.[1]

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 eq)[1]

  • Benzene (Excess, acts as solvent/reactant)

  • Aluminum Chloride (

    
    , 1.1 eq)
    

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with

    
    .
    
  • Solvation: Charge

    
     and dry benzene. Cool to 0-5°C.[1]
    
  • Addition: Dropwise add 2,4-dichlorobenzoyl chloride. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to RT, then reflux for 3 hours to drive HCl evolution.

  • Quench: Pour mixture over ice/HCl slurry.

  • Workup: Extract with DCM, wash with brine, dry over

    
    . Recrystallize from ethanol.
    
Selective Functionalization of 5-Bromo-2-chlorobenzophenone

Context: This step typically occurs after the ketone has been reduced to a methylene group (aglycone synthesis for Gliflozins).[1]

Reagents:

  • 5-Bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • THF (Anhydrous)[1][6]

  • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-gluconolactone (Electrophile)[1]

Protocol (Lithium-Halogen Exchange):

  • Cryogenics: Dissolve the bromo-intermediate in THF and cool to -78°C (dry ice/acetone). Crucial: Temperature control prevents lithiation of the chloro-position or benzylic protons.[1]

  • Exchange: Add n-BuLi dropwise over 30 mins. Stir for 1 hour. The solution will turn deep yellow/orange, indicating the formation of the Aryl-Lithium species.

  • Coupling: Cannulate the pre-cooled gluconolactone solution into the lithiated aryl mixture.

  • Quench: Acidify with methanesulfonic acid in methanol to promote anomeric methylation.

Part 4: Applications in Drug Development[3]

Antifungals (The 2,4-DCBP Role)

In the synthesis of Miconazole or Econazole , the 2,4-dichlorophenyl ring is a lipophilic anchor. The ketone of 2,4-DCBP is attacked by an imidazole-methyl magnesium species (or similar nucleophile).[1]

  • Mechanism: Grignard addition to C=O.

  • Role of Cl: The 2,4-dichloro pattern provides specific steric hindrance that prevents metabolic degradation of the antifungal drug in the liver (CYP450 inhibition).

SGLT2 Inhibitors (The 5-B-2-CBP Role)

For Dapagliflozin , the pharmacophore requires a C-glycosidic bond.[1]

  • Mechanism: The 5-bromo group is the "sacrificial" activation site.

  • Role of Cl: The remaining 2-chloro substituent in the final drug forces the two phenyl rings to twist out of planarity (atropisomerism-like twist), which is essential for binding into the SGLT2 receptor pocket.

References

  • Dapagliflozin Synthesis: Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008.

  • Friedel-Crafts Methodology: Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[1][2] Wiley-Interscience, 1964.

  • Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research, 1982. [1]

  • Miconazole Structure-Activity: Godefroi, E. F., et al. "Preparation and antiparasitic activity of imidazole derivatives." Journal of Medicinal Chemistry, 1969. [1]

Sources

Exploratory

Solubility Profile and Thermodynamic Analysis of (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone . [1][2] Executive Summary (2,4-dichlorophenyl)(4-e...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone .

[1][2]

Executive Summary

(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone is a diaryl ketone characterized by a benzophenone core substituted with a 2,4-dichloro motif on one ring and a 4-ethoxy group on the other.[1][2][3] Structurally analogous to the key Dapagliflozin intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4), this compound exhibits a solubility profile governed by strong hydrophobic interactions and weak hydrogen bond acceptance.[1][2]

This guide provides a comprehensive technical analysis of its solubility in organic solvents, thermodynamic modeling using the Apelblat and Van’t Hoff equations, and a validated protocol for experimental determination.[2][3] This data is critical for optimizing crystallization processes, purification yields, and solvent selection in pharmaceutical synthesis.[2][3]

Chemical Identity and Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.[2][3] The molecule features two distinct domains:[2][4][5][6]

  • Lipophilic Domain: The 2,4-dichlorophenyl ring contributes significantly to the high

    
     (estimated ~4.5–5.0), driving solubility in non-polar and chlorinated solvents.[2][3]
    
  • Polar/H-Bonding Domain: The central carbonyl and the ethoxy ether linkage act as weak hydrogen bond acceptors, facilitating moderate solubility in protic solvents like alcohols.[2][3]

PropertyValue / DescriptionSource/Prediction
IUPAC Name (2,4-dichlorophenyl)(4-ethoxyphenyl)methanoneStandard Nomenclature
Molecular Formula

Calculated
Molecular Weight 295.16 g/mol Calculated
Physical State White to off-white crystalline solidAnalogous to CAS 461432-22-4
Predicted MP 105 °C – 115 °CBased on 5-Br analog (108-112°C)
Solubility Class Class II (Low Solubility, High Permeability)BCS Classification Proxy

Solubility Profile in Organic Solvents

The solubility of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone follows the "like dissolves like" principle, heavily influenced by the Hansen Solubility Parameters (HSP) of the solvent.[1][2][3]

Qualitative Solubility Data

The following table categorizes solvent affinity based on dielectric constant (


) and structural compatibility.
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces (

) and halogen-halogen interactions.[1][2][3]
Aromatic Toluene, BenzeneHigh

stacking interactions between solvent and solute phenyl rings.[1][2][3]
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions; carbonyl group solvation.[2][3]
Polar Protic Ethanol, Isopropanol, MethanolModerate Limited by the high hydrophobicity of the dichlorophenyl ring; increases significantly with

.[2][3]
Aliphatic n-Hexane, CyclohexaneLow Lack of polar interactions; entropy of mixing is insufficient to overcome crystal lattice energy.[1][2][3]
Aqueous WaterInsoluble Hydrophobic effect dominates;

.
Temperature Dependence (Thermodynamics)

Solubility in all organic solvents is endothermic, increasing monotonically with temperature.[2][3]

  • Critical Process Note: In alcohols (ethanol/isopropanol), the solubility curve is steep, making them ideal anti-solvents or cooling crystallization solvents.[2][3]

  • DCM/Toluene: Exhibit flatter solubility curves, suitable for reaction media but less effective for yield recovery via cooling.[2][3]

Thermodynamic Modeling

To rigorously describe the solubility (


, mole fraction) as a function of temperature (

), three models are standardly applied.
Modified Apelblat Equation

The most accurate empirical model for benzophenone derivatives:


[1][2]
  • A, B, C: Empirical parameters determined via non-linear regression.

  • Application: Used to interpolate solubility at any

    
     for process design.[1][2][3]
    
Van’t Hoff Equation

Used to extract thermodynamic parameters:


[1][2][3]
  • Enthalpy (

    
    ):  Positive values indicate endothermic dissolution (heat is absorbed).[1][2][3]
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.[1][2][3][7]
    
Hansen Solubility Parameters (HSP)

The solute-solvent interaction distance (


) predicts miscibility:


[1][2][3]
  • Target:

    
     MPa
    
    
    
    indicates good solubility.
  • Prediction: The compound has high

    
     (dispersion) and moderate 
    
    
    
    (polar), aligning best with DCM and Toluene.[2][3]

Experimental Protocol: Laser Dynamic Method

Since specific literature data for the 2,4-dichloro analog is sparse compared to the 5-bromo analog, the following self-validating protocol is required to generate the solubility curve.

Workflow Diagram

SolubilityProtocol Start Start: Preparation Weigh Weigh Excess Solute (>200 mg per 10 mL) Start->Weigh AddSolvent Add Solvent (Ethanol, Toluene, etc.) Weigh->AddSolvent Equilibrate Equilibration (Laser Monitoring / Stirring) AddSolvent->Equilibrate TempControl Temp Control (278.15 K to 323.15 K) Equilibrate->TempControl Detection Detect Dissolution Point (Transmissivity Max) TempControl->Detection Dynamic Method Sampling Alternative: Static Sampling (Filter Supernatant) TempControl->Sampling Static Method Calc Calculate Mole Fraction (x) Detection->Calc Analysis HPLC / Gravimetric Analysis Sampling->Analysis Analysis->Calc Model Fit to Apelblat Model Calc->Model

Figure 1: Workflow for the determination of solubility using Dynamic (Laser) and Static methods.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision

    
     g) and temperature controller (
    
    
    
    K).
  • Excess Addition: Add excess solid (approx. 200–500 mg) to a jacketed glass vessel containing 20 mL of the target solvent.

  • Equilibration (Static Method):

    • Stir at 400 rpm for at least 8 hours at constant temperature.

    • Stop stirring and allow settling for 2 hours.

    • Withdraw supernatant using a syringe filter (0.22

      
      m, PTFE).[2][3]
      
  • Analysis:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue.[2][3]

    • HPLC: Dilute with mobile phase (Acetonitrile:Water 70:30) and quantify against a standard curve (UV detection at

      
       nm).
      
  • Validation: Measurements should be repeated (

    
    ). Relative Standard Deviation (RSD) must be 
    
    
    
    .[1][2][3]

Process Implications for Drug Development[2]

  • Crystallization: The steep solubility curve in Ethanol/Water mixtures suggests a "cooling + anti-solvent" crystallization strategy is optimal for high purity (>99.5%).[1][2][3]

  • Purification: To remove the 2,4-dichloro analog from the 5-bromo intermediate (if present as an impurity), exploit the slight solubility difference in Isopropanol , where the bromo-derivative typically crystallizes out first due to higher lattice energy.[1][2]

References

  • Dapagliflozin Intermediate Synthesis: Wang, Y., et al.[2][3] "Optimization of the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone." Org.[1][2][3][6][8] Process Res. Dev. (2018).[1][2][3] (Provides structural context for the analog).

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E.[2][3] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.[1][2][3] (1999).[1][2][3] Link[1][2][3]

  • Benzophenone Solubility Data: Li, Y., et al.[2][3] "Solubility and thermodynamic properties of 2,4-dichlorobenzophenone in organic solvents." J. Chem. Eng.[1][2][3] Data (2015).[1][2][3][9] (Proxy data for the 2,4-dichloro core). Link[1][2][3]

  • Hansen Solubility Parameters: Hansen, C. M.[2][3][7][10][11] "Hansen Solubility Parameters: A User's Handbook."[1][2][3] CRC Press (2007).[1][2][3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation

[1] Executive Summary This application note details the optimized synthesis of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS: Analogous to 461432-22-4 precursors). This scaffold is a critical pharmacophore in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the optimized synthesis of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS: Analogous to 461432-22-4 precursors). This scaffold is a critical pharmacophore in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and liquid crystal mesogens.

The protocol utilizes a Friedel-Crafts acylation between 2,4-dichlorobenzoyl chloride and phenetole (ethoxybenzene), mediated by aluminum chloride (


).[1] Unlike generic textbook procedures, this guide addresses specific regioselectivity challenges, exothermic control, and the critical hydrolysis of the aluminum-ketone complex to maximize yield (>90%) and purity.

Retrosynthetic Analysis & Strategy

The Chemical Pathway

The synthesis is designed to exploit the electronic directing effects of the substrates to ensure regioselectivity without requiring complex purification.

  • Nucleophile: Phenetole (Ethoxybenzene).[1] The ethoxy group is a strong activator and ortho, para-director. Due to steric hindrance at the ortho positions, the para position is highly favored.

  • Electrophile: 2,4-Dichlorobenzoyl cation (Acylium ion). Generated in situ from 2,4-dichlorobenzoyl chloride and

    
    .[1]
    
  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).[1][2] A stoichiometric amount (>1.05 eq) is required because the Lewis acid complexes strongly with the carbonyl oxygen of the product, deactivating the catalyst as the reaction proceeds.
    
Mechanistic Flow & Regioselectivity

The reaction proceeds via the formation of a resonance-stabilized acylium ion.[3][4][5] The high regioselectivity for the para-position relative to the ethoxy group is critical. The 2,4-dichloro substitution pattern on the benzoyl ring is stable and does not interfere with the coupling, though it slightly destabilizes the acylium ion, requiring strictly anhydrous conditions.

ReactionPathway Start 2,4-Dichlorobenzoyl Chloride Acylium Acylium Ion Complex Start->Acylium + AlCl3 (- AlCl4-) Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma + Phenetole (Para-attack) Phenetole Phenetole (Nucleophile) Phenetole->Sigma Complex Aluminum-Product Complex Sigma->Complex - HCl (Aromatization) Product (2,4-dichlorophenyl) (4-ethoxyphenyl)methanone Complex->Product + H2O/HCl (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the critical hydrolysis step required to release the final ketone from the aluminum complex.

Materials & Safety Protocols

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
2,4-Dichlorobenzoyl Chloride 209.461.0ElectrophileMoisture sensitive; lachrymator.[1]
Phenetole 122.161.05NucleophileSlight excess ensures complete consumption of acid chloride.
Aluminum Chloride (

)
133.341.1-1.2CatalystMust be anhydrous. Yellow/grey powder.[1] Reacts violently with water.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (Water <50 ppm).[1]
1M HCl -QuenchWorkupBreaks Al-complex.[1]
Safety Advisories
  • HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. A caustic scrubber (NaOH trap) is mandatory .[1]

  • Exotherm: The addition of

    
     and the subsequent acylation are highly exothermic. Temperature control is vital to prevent polychlorination or tar formation.
    
  • Hydrolysis: Quenching the reaction releases significant heat and HCl fumes. Always quench by adding the reaction mixture into ice water, never the reverse.

Detailed Experimental Protocol

Phase 1: Reactor Setup
  • Oven-dry a 250 mL three-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble the glassware under a flow of Nitrogen (

    
    ) or Argon.
    
  • Connect the gas outlet to an HCl scrubbing trap (e.g., funnel inverted over dilute NaOH).

Phase 2: Acylium Ion Formation[1]
  • Charge the RBF with 2,4-Dichlorobenzoyl chloride (10.5 g, 50 mmol) and Dichloromethane (DCM, 50 mL) .

  • Cool the solution to 0–5 °C using an ice/water bath.

  • Critical Step: Add Aluminum Chloride (7.3 g, 55 mmol) portion-wise over 15 minutes.

    • Observation: The solution will likely turn yellow/orange as the acylium complex forms. Ensure the internal temperature does not exceed 10 °C.

  • Stir at 0–5 °C for 20 minutes to ensure complete complexation.

Phase 3: Acylation Reaction
  • Prepare a solution of Phenetole (6.4 g, 52.5 mmol) in DCM (20 mL) in the addition funnel.

  • Add the Phenetole solution dropwise to the reaction mixture over 30 minutes.

    • Rate Control: Adjust the drop rate to keep the internal temperature < 10 °C .

    • Causality: Rapid addition causes localized hot spots, leading to ortho-substitution byproducts or polymerization.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–3 hours.

    • Process Monitor: Check reaction progress via TLC (20% EtOAc/Hexane) or HPLC. The limiting reagent (acid chloride) should be consumed (<1%).

Phase 4: Quench & Workup

The aluminum-ketone complex is stable and requires acidic hydrolysis to liberate the product.

  • Prepare a beaker with 100 g Ice and 20 mL conc. HCl .

  • Slowly pour the reaction mixture into the stirring ice/acid slurry.

    • Note: Vigorous bubbling and white fumes will occur.

  • Stir the biphasic mixture vigorously for 30 minutes until the solid aluminum salts dissolve and the organic layer is clear.

  • Transfer to a separatory funnel. Separate the organic (lower) layer.[6]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • 
       mL Water
      
    • 
       mL 1M NaOH (removes unreacted acid/phenols)
      
    • 
       mL Brine
      
  • Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a crude off-white solid.
    
Phase 5: Purification (Crystallization)

While column chromatography can be used, recrystallization is preferred for scale-up.[1]

  • Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

  • Allow to cool slowly to RT, then refrigerate at 4 °C.

  • Filter the white crystalline solid and wash with cold EtOH.

  • Dry in a vacuum oven at 45 °C for 4 hours.

Process Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 atm, HCl Scrubber Step1 1. Charge Acid Chloride + DCM 2. Cool to 0°C Setup->Step1 Step2 Add AlCl3 (Portion-wise) (Exotherm Control) Step1->Step2 Step3 Add Phenetole (Dropwise) Stir 3h @ RT Step2->Step3 Quench Quench: Pour into Ice/HCl (Hydrolysis of Complex) Step3->Quench Completion (TLC) PhaseSep Phase Separation (Collect Organic Layer) Quench->PhaseSep Wash Wash: H2O -> NaOH -> Brine Dry (Na2SO4) PhaseSep->Wash Evap Rotary Evaporation Wash->Evap Cryst Recrystallization (Ethanol) Isolate Target Evap->Cryst

Figure 2: Operational workflow from reactor setup to product isolation.

Characterization & Expected Data

  • Appearance: White to off-white crystalline solid.[1]

  • Yield: Expected 85–92%.

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (t, 3H, 
      
      
      
      ), 4.12 (q, 2H,
      
      
      ), 6.95 (d, 2H, Ar-H ortho to OEt), 7.3-7.5 (m, 3H, Dichlorophenyl ring), 7.80 (d, 2H, Ar-H meta to OEt).
    • Note: The distinct "roofing" effect or clear doublets in the para-substituted phenetole ring is a key indicator of correct regiochemistry.

  • Mass Spectrometry (ESI+):

    • Look for

      
       peak consistent with isotopic pattern of two chlorines (M, M+2, M+4 ratios of approx 9:6:1).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complex.[1]Increase stirring time during Ice/HCl quench. Ensure pH is acidic (<2).
Ortho-isomer impurity Reaction temperature too high.Keep addition temperature strictly <5 °C.
Dark/Tar Product Moisture in

or solvent.[1]
Use fresh anhydrous

(should be free-flowing powder, not clumped).[1] Dry DCM over sieves.[1]
Stalled Reaction Old catalyst.

degrades over time.[1] If reaction stalls, add 0.1 eq fresh catalyst.

References

  • Dapagliflozin Intermediate Synthesis: Meng, W., et al. (2008).[2] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • General Friedel-Crafts Acylation Protocols: BenchChem Application Notes. "Experimental Setup for Friedel-Crafts Acylation Reactions." Link

  • Regioselectivity in Phenetole Acylation: Xu, G., et al. (2014). "Friedel–Crafts acylation of substituted benzenes."[7][8][9][10][11] RSC Advances. (Demonstrates para-selectivity of alkoxybenzenes). Link

  • Green Chemistry Alternatives: "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent."[1][12] RSC Advances, 2016. (Alternative to AlCl3 for future optimization). Link

Sources

Application

Reaction of 2,4-dichlorobenzoyl chloride with phenetole protocol

Application Note: Regioselective Synthesis of 2,4-Dichloro-4'-ethoxybenzophenone via Friedel-Crafts Acylation Executive Summary This protocol details the regioselective synthesis of 2,4-dichloro-4'-ethoxybenzophenone via...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2,4-Dichloro-4'-ethoxybenzophenone via Friedel-Crafts Acylation

Executive Summary

This protocol details the regioselective synthesis of 2,4-dichloro-4'-ethoxybenzophenone via the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2,4-dichlorobenzoyl chloride. This reaction utilizes anhydrous aluminum chloride (


) as a Lewis acid catalyst in dichloromethane (DCM). The procedure is optimized for high regioselectivity (para-substitution relative to the ethoxy group) and safe handling of the exothermic acylium ion formation. This scaffold is a critical intermediate in the synthesis of benzophenone-based UV absorbers and specific antifungal pharmacophores.

Reaction Mechanism & Regioselectivity

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS) pathway. The ethoxy group on phenetole is a strong activator and an ortho, para-director. However, due to the steric bulk of the incoming 2,4-dichlorobenzoyl cation and the ethoxy group itself, the para position is kinetically and thermodynamically favored, typically yielding >90% regioselectivity.

Mechanistic Pathway (Graphviz)

FriedelCraftsMechanism Reactants Reactants (2,4-Dichlorobenzoyl Cl + AlCl3) Complex Acylium Ion Complex [R-C≡O]+ [AlCl4]- Reactants->Complex Lewis Acid Activation Attack Electrophilic Attack (on Phenetole) Complex->Attack + Phenetole Sigma Sigma Complex (Arenium Ion) Attack->Sigma Resonance Stabilization Product Product-AlCl3 Complex Sigma->Product - HCl Aromatization Final Final Product (2,4-dichloro-4'-ethoxybenzophenone) Product->Final H2O/HCl Quench

Caption: Mechanistic pathway showing Lewis acid activation, electrophilic attack at the para-position, and final hydrolysis.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.DensityHazards
Phenetole 122.161.00.96 g/mLFlammable, Irritant
2,4-Dichlorobenzoyl chloride 209.461.051.50 g/mLCorrosive, Lachrymator
Aluminum Chloride (

)
133.341.2SolidReacts violently w/ water
Dichloromethane (DCM) 84.93Solvent1.33 g/mLVolatile, Carcinogen susp.
HCl (1M) 36.46QuenchN/ACorrosive
Step-by-Step Procedure

Phase 1: Catalyst Activation (Acylium Ion Formation)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet adapter. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Solvent & Catalyst: Under nitrogen flow, add anhydrous DCM (50 mL) and

    
     (1.2 equiv)  to the flask. Cool the suspension to 0–5°C  using an ice bath.
    
  • Acyl Chloride Addition: Dissolve 2,4-dichlorobenzoyl chloride (1.05 equiv) in 10 mL DCM. Add this solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture will likely turn yellow/orange as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Electrophilic Attack 4. Substrate Addition: Dissolve phenetole (1.0 equiv) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes, maintaining the internal temperature below 10°C.

  • Note: Phenetole is activated; rapid addition can cause a runaway exotherm and promote poly-acylation.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
  • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The product will be significantly less polar than the starting acid chloride but more polar than phenetole.

Phase 3: Workup & Isolation 6. Quenching (Critical): Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL conc. HCl .

  • Safety Alert: This step is highly exothermic. The acid ensures the aluminum salts remain soluble in the aqueous phase.
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
  • Washing: Wash the combined organics with:
  • 1x Water (50 mL)
  • 1x 1M NaOH (50 mL) – Removes unreacted acid chloride (as acid).
  • 1x Brine (50 mL)
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotovap).
Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol or Methanol/Water mixtures.[1]

  • Yield Expectation: 75–85%.

Process Workflow (Visualization)

Workflow Setup 1. Setup & Inertion (N2 atm, Dry Glassware) Activation 2. Catalyst Activation (AlCl3 + Acid Chloride in DCM @ 0°C) Setup->Activation Addition 3. Substrate Addition (Phenetole added dropwise) Activation->Addition Acylium ion formed Reaction 4. Reaction Phase (Warm to RT, 2-4 hrs) Addition->Reaction Controlled exotherm Quench 5. Quench (Pour into Ice/HCl) Reaction->Quench TLC Complete Workup 6. Extraction & Wash (DCM / NaOH / Brine) Quench->Workup Al-complex broken Isolation 7. Isolation (Evaporation & Recrystallization) Workup->Isolation

Caption: Operational workflow for the synthesis, highlighting critical control points (red/yellow nodes).

Data Analysis & Characterization

Since specific literature melting points for this exact derivative are rare, the following Predicted Spectral Data serves as the validation standard based on structural analogs (2,4-dichlorobenzophenone and 4-ethoxybenzophenone).

Expected NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.70 – 7.80 Doublet (d)2HAromatic (Benzophenone AA'BB' system, ortho to C=O)
7.45 Doublet (d)1HAromatic (2,4-dichloro ring, H-6)
7.30 Doublet (d)1HAromatic (2,4-dichloro ring, H-3)
7.25 Doublet of Doublets1HAromatic (2,4-dichloro ring, H-5)
6.90 – 7.00 Doublet (d)2HAromatic (Benzophenone AA'BB', ortho to -OEt)
4.10 Quartet (q)2HEthoxy

1.45 Triplet (t)3HEthoxy

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  294/296/298 (Characteristic isotope pattern for 
    
    
    
    ).
  • Base Peak: Likely m/z 173/175 (2,4-dichlorobenzoyl cation) or m/z 121 (4-ethoxyphenyl cation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents/solvent.Ensure

is fresh/yellow (not white powder) and DCM is distilled/dry.
Poly-acylation Excess acid chloride or high temp.Strictly control stoichiometry (1.05 eq max) and keep temp <10°C during addition.
Ortho-isomer Reaction temperature too high.Maintain 0°C during addition; the para product is thermodynamically favored.
Emulsion Aluminum salts not fully hydrolyzed.Increase volume of 1M HCl during quench; stir longer before separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
  • BenchChem. Application Notes: Friedel-Crafts Acylation of Anisole/Phenetole Derivatives.Link (General protocol adaptation).

  • PubChem. Compound Summary: 2,4-Dichlorobenzophenone (CAS 19811-05-3).[2]Link (Structural analog data for spectral prediction).

  • Organic Syntheses. Friedel-Crafts Acylation: General Procedures. Coll. Vol. 1, p. 95 (1941). Link

Sources

Method

High-Purity Synthesis of 2,4-Dichloro-4'-ethoxybenzophenone via Friedel-Crafts Acylation

Application Note & Protocol | Doc ID: AN-ORG-FC-24DC Executive Summary This application note details the optimized protocol for the synthesis of 2,4-dichloro-4'-ethoxybenzophenone , a critical intermediate in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Doc ID: AN-ORG-FC-24DC

Executive Summary

This application note details the optimized protocol for the synthesis of 2,4-dichloro-4'-ethoxybenzophenone , a critical intermediate in the development of diaryl ketone-based pharmaceuticals and agrochemicals. The synthesis utilizes a Friedel-Crafts acylation between 2,4-dichlorobenzoyl chloride and phenetole (ethoxybenzene), catalyzed by anhydrous aluminum chloride (


).

Key Technical Insight: While Friedel-Crafts acylation is a standard transformation, this specific substrate pair presents a unique challenge: ether cleavage . The ethoxy group on the phenetole ring is susceptible to Lewis acid-mediated dealkylation (cleavage to the phenol) at elevated temperatures or prolonged reaction times. This protocol incorporates strict temperature controls and a specific addition sequence to maximize the yield of the desired ketone while suppressing the formation of the phenolic impurity (2,4-dichloro-4'-hydroxybenzophenone).

Reaction Mechanism & Chemical Logic

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2] The mechanism involves the generation of a highly reactive acylium ion intermediate, which attacks the electron-rich phenetole ring.

Mechanistic Pathway[3]
  • Activation:

    
     coordinates with the chlorine of 2,4-dichlorobenzoyl chloride, facilitating the departure of the chloride ion and forming the resonance-stabilized 2,4-dichlorobenzoyl cation (acylium ion) .
    
  • Electrophilic Attack: The acylium ion attacks the phenetole ring. The ethoxy group is a strong ortho, para-director. Due to steric hindrance at the ortho positions, the attack occurs almost exclusively at the para position.

  • Complexation: The resulting ketone product possesses a carbonyl oxygen that is sufficiently basic to coordinate with

    
    . Consequently, stoichiometric amounts (>1.0 eq) of catalyst are required because the catalyst is sequestered by the product.
    
  • Dealkylation Risk (Side Reaction): If the reaction temperature exceeds 25°C, the

    
     can coordinate with the ethoxy oxygen, facilitating nucleophilic attack (by 
    
    
    
    ) on the ethyl group, leading to cleavage and formation of the phenol byproduct.
Mechanism Diagram

FriedelCraftsMechanism Reactants 2,4-Dichlorobenzoyl Chloride + AlCl3 Acylium Acylium Ion Complex [Ar-C≡O]+ [AlCl4]- Reactants->Acylium Lewis Acid Activation Attack Electrophilic Attack on Phenetole (Para) Acylium->Attack + Phenetole SigmaComplex Sigma Complex (Arenium Ion) Attack->SigmaComplex ProductComplex Product-AlCl3 Complex (Stable Intermediate) SigmaComplex->ProductComplex - HCl FinalProduct 2,4-Dichloro-4'-ethoxybenzophenone ProductComplex->FinalProduct Acid Quench (Hydrolysis)

Figure 1: Step-wise mechanistic pathway emphasizing the formation of the product-catalyst complex.

Materials & Safety

Reagents
ReagentCAS No.RolePurity Req.
2,4-Dichlorobenzoyl chloride 89-75-8Electrophile Source>98%
Phenetole (Ethoxybenzene) 103-73-1Nucleophile>99% (Dry)
Aluminum Chloride (

)
7446-70-0CatalystAnhydrous (Granular)
Dichloromethane (DCM) 75-09-2SolventAnhydrous (<50 ppm

)
Hydrochloric Acid (12M) 7647-01-0Quenching AgentAR Grade
Safety Hazards (Critical)
  • Aluminum Chloride: Reacts violently with water, releasing HCl gas.[1] Handle in a fume hood. Ensure all glassware is oven-dried.

  • HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. A scrubber trap (NaOH solution) is mandatory .

  • DCM: Suspected carcinogen and volatile. Use proper ventilation.

Experimental Protocol

Scale: 50 mmol (approx. 15 g theoretical yield) Total Time: 4–5 Hours

Phase 1: Reactor Setup & Catalyst Activation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ). Maintain a slow positive stream of 
    
    
    
    throughout.
  • Solvent Charge: Add Dichloromethane (DCM, 60 mL) to the flask.

  • Catalyst Addition: Cool the DCM to 0–5°C using an ice bath. Quickly add Aluminum Chloride (7.3 g, 55 mmol, 1.1 eq) . Stir gently. Note:

    
     is not fully soluble in DCM; a suspension will form.
    
Phase 2: Electrophile Formation
  • Acid Chloride Addition: Dissolve 2,4-Dichlorobenzoyl chloride (10.5 g, 50 mmol, 1.0 eq) in DCM (20 mL) . Transfer to the addition funnel.

  • Complexation: Dropwise add the acid chloride solution to the

    
     suspension over 15 minutes , maintaining temperature <10°C.
    
    • Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms. Stir for an additional 15 minutes at 0–5°C.

Phase 3: Substrate Addition (The Critical Step)
  • Phenetole Preparation: Mix Phenetole (6.1 g, 50 mmol, 1.0 eq) with DCM (10 mL) .

  • Controlled Addition: Add the phenetole solution dropwise to the reaction mixture over 30–45 minutes .

    • Critical Control Point:Do NOT allow the internal temperature to exceed 10°C. Higher temperatures at this stage favor ether cleavage.

    • Observation: Evolution of HCl gas will be vigorous. Ensure the scrubber is functioning.

  • Reaction Maintenance: Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) . Stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexanes) or HPLC. Look for the disappearance of phenetole.

Phase 4: Quenching & Workup
  • Quench: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing Ice (100 g) + Conc. HCl (10 mL) .

    • Caution: Exothermic hydrolysis of the aluminum complex.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers.

  • Washing: Wash the combined organics sequentially with:

    • Water (50 mL)

    • 1M NaOH (50 mL) – Removes any hydrolyzed acid chloride or phenolic byproducts.

    • Brine (50 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
    
Phase 5: Purification
  • Crystallization: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture.

    • Dissolve crude in minimum boiling EtOH.

    • Cool slowly to RT, then to 4°C.

  • Isolation: Filter the white crystalline solid, wash with cold EtOH, and dry under vacuum at 40°C.

Process Workflow Diagram

SynthesisWorkflow Start Start: Dry Glassware N2 Atmosphere Solvent Charge DCM + AlCl3 Cool to 0°C Start->Solvent Acylium Add 2,4-Dichlorobenzoyl Chloride (Form Acylium Complex) Solvent->Acylium Addition Add Phenetole (Dropwise) Temp < 10°C Acylium->Addition Exothermic Reaction Stir at RT (2-3 hrs) Monitor via HPLC Addition->Reaction Quench Quench into Ice/HCl (Hydrolysis) Reaction->Quench Workup Phase Sep & Wash (NaOH Wash Critical) Quench->Workup Cryst Recrystallize (EtOH) Workup->Cryst

Figure 2: Operational workflow for the synthesis of 2,4-dichloro-4'-ethoxybenzophenone.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 99.0%HPLC (C18, ACN/Water)
Melting Point 108–112°C (Typical for analogs)Capillary Method
Structure ID

-NMR
Consistent with structure

Troubleshooting Guide:

  • Low Yield: Check moisture content of DCM and

    
    . Water kills the catalyst.
    
  • Phenol Impurity (>1%): Reaction temperature was too high during phenetole addition or the reaction was stirred too long. Keep T < 25°C.

  • Ortho-Isomer: Rare due to sterics, but if present, recrystallization from Ethanol usually removes it effectively.

References

  • Friedel-Crafts Acylation Mechanism & Overview. Byju's & Master Organic Chemistry. Detailed mechanistic steps of acylium ion formation and electrophilic attack. Link

  • Benzophenone Synthesis Protocols.Organic Syntheses, Coll. Vol. 1, p. 95 (1941).

    
     catalyzed benzophenone synthesis. Link
    
  • Dealkylation of Alkyl Aryl Ethers by Lewis Acids.Journal of Organic Chemistry.
  • 2,4'-Dichlorobenzophenone Intermediates. BenchChem Application Notes. Highlights the utility of dichlorobenzophenones in pharmaceutical synthesis (e.g., antifungals).[3] Link

Sources

Application

Preparation of SGLT2 inhibitor impurities and analogs

Application Note: High-Purity Preparation of SGLT2 Inhibitor Impurities and Analogs Introduction: The Gliflozin Scaffold Challenge Sodium-glucose co-transporter 2 (SGLT2) inhibitors, or "gliflozins" (e.g., Dapagliflozin,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Preparation of SGLT2 Inhibitor Impurities and Analogs

Introduction: The Gliflozin Scaffold Challenge

Sodium-glucose co-transporter 2 (SGLT2) inhibitors, or "gliflozins" (e.g., Dapagliflozin, Empagliflozin), share a unique


-aryl glucoside  architecture. Unlike 

-glycosides, the

-glycosidic bond is metabolically stable, but its construction presents a significant synthetic hurdle: stereoselectivity .

The therapeutic potency resides almost exclusively in the


-anomer  (equatorial aryl group). However, the synthetic process inherently risks generating the 

-anomer
(axial aryl group) and furanose ring-contraction impurities.

This guide provides protocols for:

  • Analog Synthesis: A robust modular route for creating Dapagliflozin-like analogs.

  • Impurity Engineering: Intentionally synthesizing the difficult-to-isolate

    
    -anomer and furanose impurities for use as Quality Control (QC) Reference Standards.
    

Mechanistic Insight & Synthetic Strategy

The industry-standard synthesis relies on the nucleophilic addition of an aryl-organometallic species to a protected gluconolactone, followed by a stereoselective reduction.

Figure 1: SGLT2 Inhibition & Synthetic Pathway

SGLT2_Pathway SGLT2 SGLT2 Transporter (Proximal Tubule) Glucose Glucose Reabsorption SGLT2->Glucose Normal Function Inhibition Gliflozin Binding Inhibition->SGLT2 Blocks Excretion Urinary Glucose Excretion Inhibition->Excretion Promotes ArylHalide Aryl Halide (Starting Material) Hemiketal Hemiketal Intermediate ArylHalide->Hemiketal + Lactone / n-BuLi -78°C Lactone Gluconolactone (TMS Protected) Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium Lewis Acid (BF3·OEt2) BetaProd β-C-Glucoside (Drug Substance) Oxocarbenium->BetaProd Et3SiH (Axial Attack) AlphaImp α-Anomer (Impurity) Oxocarbenium->AlphaImp Equilibration (Side Rxn)

Caption: Physiological mechanism of SGLT2 inhibition (top) and the critical synthetic bifurcation point determining stereochemical purity (bottom).

Protocol A: Modular Synthesis of Gliflozin Analogs

Objective: Synthesis of a Dapagliflozin analog (4-chloro-3-(4-ethoxybenzyl)phenyl glucoside derivative). Scale: 10 mmol basis.

Reagents & Equipment
  • Aryl Halide: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (or analog).[1]

  • Sugar: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone.

  • Lithiation: n-Butyllithium (2.5 M in hexanes).[2]

  • Reduction: Triethylsilane (Et3SiH), Boron trifluoride diethyl etherate (BF3[3]·OEt2).

  • Solvents: Anhydrous THF, Toluene, DCM.

Step-by-Step Methodology
  • Cryogenic Lithiation (The Coupling):

    • Charge a dry 3-neck flask with the Aryl Halide (1.0 eq) and anhydrous THF/Toluene (1:2 ratio). Cool to -78°C under

      
      .
      
    • Add n-BuLi (1.1 eq) dropwise over 30 min. Critical: Maintain temp < -70°C to prevent "Des-bromo" impurity formation via protonation [1].

    • Stir for 30 min. Add solution of TMS-Gluconolactone (1.1 eq) in toluene dropwise.

    • Stir 1 h at -78°C. The mixture contains the Hemiketal intermediate.

  • Stereoselective Reduction (The Anomeric Control):

    • Scientist's Note: Do not isolate the hemiketal. The reduction is performed in situ or after a solvent swap to ensure the

      
      -configuration.
      
    • Prepare a solution of Et3SiH (3.0 eq) in DCM/MeCN (1:1) at -20°C.

    • Transfer the cold hemiketal solution into the silane mixture.

    • Add BF3·OEt2 (2.5 eq) dropwise. Mechanism: The Lewis acid generates an oxocarbenium ion; the silane delivers hydride axially, forcing the aryl group equatorial (

      
      -anomer) [2].
      
    • Warm to 0°C and stir for 2 h.

  • Global Deprotection:

    • The TMS groups are labile. Quench the reaction with aqueous

      
      .
      
    • Extract with EtOAc. The TMS groups often cleave during acidic workup or can be removed explicitly with TBAF (1.0 M in THF) if using robust protecting groups.

  • Purification:

    • Crystallize from Ethanol/Water to remove minor

      
      -anomer.
      

Protocol B: Synthesis of Reference Standards (Impurities)

To validate analytical methods (HPLC), you must inject the pure impurity. Since the standard synthesis minimizes these, you must use "forced errors" to generate them.

Target 1: The -Anomer Impurity

The


-anomer is the thermodynamic product or results from non-selective reduction.
  • Process Deviation: Use a weaker Lewis acid and higher temperature.

  • Protocol:

    • Perform the coupling (Step 1 above) as normal.

    • For reduction, replace BF3·OEt2 with TFA (Trifluoroacetic acid) or TMSOTf at 0°C to RT (instead of -20°C).

    • Why? Higher temperatures and protic acids allow the oxocarbenium ion to equilibrate, leading to a mixture enriched in the

      
      -anomer [3].
      
    • Isolation: The

      
      -anomer typically elutes after the 
      
      
      
      -anomer on C18 HPLC. Isolate via Prep-HPLC.
Target 2: Furanose Impurity

Ring contraction (Pyranose


 Furanose) occurs when the C5-hydroxyl attacks the C1-oxocarbenium ion instead of the C5-oxygen closing the ring.
  • Process Deviation: Use insufficient protecting group coverage or acidic hydrolysis of the lactone prior to coupling.

  • Protocol:

    • Use unprotected or acetyl-protected gluconolactone instead of TMS-protected.

    • Perform reduction with excess BF3·OEt2 (4.0 eq) and prolonged reaction time (>12 h).

    • Result: Acid-catalyzed ring contraction yields the

      
      -aryl furanoside [4].
      

Analytical Validation (HPLC)

Table 1: Impurity Profiling Parameters

ParameterConditionPurpose
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µmStandard Resolution
Mobile Phase A 0.1% Formic Acid in WaterpH control
Mobile Phase B AcetonitrileOrganic Modifier
Gradient 20% B to 80% B over 25 minElute non-polars
Flow Rate 1.0 mL/minStandard
Detection UV @ 224 nmMax absorbance for Aryl group

Expected Retention Order:

  • Gliflozin (Beta-anomer) - Main Peak

  • Alpha-anomer Impurity - RRT ~1.05 - 1.10

  • Des-halo Impurity - RRT ~0.8 (More polar due to loss of Cl/Br)

  • Dimer Impurity - RRT ~1.5 (High MW)

Workflow Visualization

Figure 2: Synthetic Workflow for QC Standards

Synthesis_Workflow Start Start: Aryl Halide + Gluconolactone Coupling Coupling (-78°C, n-BuLi) Start->Coupling Branch Reduction Conditions Coupling->Branch RouteA Route A: Kinetic Control (Et3SiH / BF3·OEt2 / -20°C) Branch->RouteA Standard Protocol RouteB Route B: Thermodynamic Control (TFA / 0°C / Long stir) Branch->RouteB Impurity Synthesis ProductA Target: β-Anomer (API) RouteA->ProductA ProductB Target: α-Anomer (Impurity Std) RouteB->ProductB

Caption: Decision tree for synthesizing the drug substance versus the alpha-anomer reference standard.

References

  • BenchChem Technical Support. (2025).[1][3] Industrial Production of Empagliflozin Intermediates: Troubleshooting Deshalo Impurities. Retrieved from

  • ACS Publications. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Retrieved from

  • Gelest, Inc. (2018). Silane Reduction Mechanisms in Gliflozin Synthesis. Retrieved from

  • SynThink Research Chemicals. (2024). Dapagliflozin Impurity Profiling: Furanose and Alpha Isomers. Retrieved from

  • Google Patents. (2018). WO2018029611A1 - Novel processes for preparation of dapagliflozin impurities. Retrieved from

Sources

Method

Application Note: High-Purity Synthesis of Ethoxy-Substituted Dichlorobenzophenones

Abstract & Strategic Overview Ethoxy-substituted dichlorobenzophenones (e.g., 4,4'-dichloro-2-ethoxybenzophenone or 2,4-dichloro-4'-ethoxybenzophenone) are critical intermediates in the synthesis of UV stabilizers, photo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Ethoxy-substituted dichlorobenzophenones (e.g., 4,4'-dichloro-2-ethoxybenzophenone or 2,4-dichloro-4'-ethoxybenzophenone) are critical intermediates in the synthesis of UV stabilizers, photo-initiators, and lipid-regulating pharmaceuticals (fibrates). Their synthesis presents a classic chemoselectivity challenge: balancing the deactivating power of the chloro-substituents with the activating, yet labile, nature of the alkoxy group.

This guide details two validated synthetic pathways:

  • Route A (Convergent): Friedel-Crafts acylation of a pre-formed chloro-ethoxybenzene.

  • Route B (Stepwise): Construction of a hydroxy-dichlorobenzophenone scaffold followed by regioselective O-alkylation.

While Route A is efficient for bulk manufacturing, Route B is the preferred method for research and drug development due to its higher regiocontrol and the ability to generate diverse alkoxy analogs from a single "parent" scaffold.

Critical Reagent Selection Guide

The success of these protocols hinges on the precise selection of Lewis acids and alkylating agents.

Table 1: Lewis Acid Performance in Dichlorobenzophenone Assembly
ReagentStateReactivity ProfileRecommended Use
Aluminum Chloride (AlCl₃) Solid (Anhydrous)High. Aggressive catalyst. Essential for deactivating substrates (chlorobenzenes).[1]Standard for Friedel-Crafts acylation. Requires strict moisture control.
Ferric Chloride (FeCl₃) SolidModerate. Less hygroscopic than AlCl₃ but often leads to lower yields with deactivated rings.Use only if AlCl₃ is unavailable or for highly activated substrates (e.g., phenetole).
Zeolites (H-Beta) Solid (Heterogeneous)Low/Specific. Eco-friendly, shape-selective.Best for minimizing ortho isomers, but requires high temperatures (>150°C).
Table 2: O-Alkylation Reagents for Hydroxy-Benzophenones
ReagentLeaving GroupReactivityAtom EconomySafety Note
Ethyl Iodide (EtI) IodideHighest. Reacts rapidly at mild temps (40-60°C).Low (High MW waste)Expensive. Light sensitive. Best for small-scale R&D.
Ethyl Bromide (EtBr) BromideHigh. Good balance of cost/reactivity.ModerateVolatile (Bp 38°C). Requires sealed vessel or efficient reflux.
Diethyl Sulfate SulfateHigh. Industrial standard.HighHighly Toxic/Carcinogenic. Avoid in open bench R&D.

Pathway Visualization

The following diagram illustrates the divergent logic between the "Direct Acylation" (Route A) and "Late-Stage Alkylation" (Route B).

SynthesisPathways Start Starting Materials Phenetole 3-Chlorophenetole Start->Phenetole EtBr/Base AcylChloride 4-Chlorobenzoyl Chloride Start->AcylChloride Phenol 3-Chlorophenol Start->Phenol FCA Friedel-Crafts Acylation (AlCl3 / DCM) Phenetole->FCA AcylChloride->FCA HydroxyBP Intermediate: Hydroxy-Dichlorobenzophenone AcylChloride->HydroxyBP Target Target: Ethoxy-Dichlorobenzophenone FCA->Target Route A (Direct) Phenol->HydroxyBP Acylation + Fries Rearrangement Alkylation O-Alkylation (EtI / K2CO3 / DMF) HydroxyBP->Alkylation Alkylation->Target Route B (Stepwise)

Caption: Strategic comparison of Convergent (Route A) vs. Linear (Route B) synthesis pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

Target: 4,4'-dichloro-2-hydroxybenzophenone (Precursor for Route B) or 2,4-dichloro-4'-ethoxybenzophenone (Route A direct product). Scope: This protocol describes the reaction between 4-chlorobenzoyl chloride and 3-chlorophenol (or 3-chlorophenetole).

Reagents:

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • Substituted Benzene (e.g., 3-chlorophenol) (1.0 equiv)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 - 2.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[2]
    
  • Lewis Acid Suspension: Charge the flask with AlCl₃ (1.2 equiv for ethers; 2.5 equiv if free phenols are used) and dry DCE (5 mL/mmol substrate). Cool to 0–5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride in minimal DCE and add dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium ion complex (solution typically turns yellow/orange).

  • Substrate Addition:

    • For Route A (Phenetole): Add 3-chlorophenetole dropwise at 0-5°C.

    • For Route B (Phenol): Add 3-chlorophenol dropwise. Note: HCl gas evolution will be vigorous.

  • Reaction: Remove the ice bath.

    • Route A: Stir at RT for 4–6 hours.

    • Route B: Heat to reflux (80°C) for 12 hours to drive the ortho-acylation or Fries rearrangement.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio) to break the Aluminum complex.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Validation Point:

  • TLC (Hexane/EtOAc 4:1): The product usually runs higher (Rf ~0.6-0.8) than the phenol starting material.

  • 1H NMR: Look for the downfield shift of aromatic protons adjacent to the carbonyl (~7.6-7.8 ppm).

Protocol B: Regioselective O-Alkylation (The "Finishing Step")

Target: 4,4'-dichloro-2-ethoxybenzophenone Context: This protocol assumes you have the 4,4'-dichloro-2-hydroxybenzophenone intermediate from Protocol A.

Reagents:

  • Substrate: 4,4'-dichloro-2-hydroxybenzophenone (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the hydroxy-benzophenone substrate in DMF (0.5 M concentration).

    • Why DMF? The high dielectric constant dissociates the phenoxide ion pair, increasing nucleophilicity.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 minutes. The solution often deepens in color (yellow to orange) as the phenoxide forms.
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Heating:

    • If using EtI: Heat to 50°C for 4 hours.

    • If using EtBr: Heat to 70°C (reflux) for 8–12 hours.

  • Monitoring: Monitor by TLC. The starting phenol (lower Rf) should disappear completely.

  • Workup:

    • Pour the mixture into 5 volumes of ice water. The product often precipitates as a solid.

    • Filter the solid.[3][4] If oil forms, extract with Ethyl Acetate.

    • Critical Wash: If extracting, wash the organic layer with 1M NaOH to remove any unreacted phenol traces.

Validation Point:

  • 1H NMR (CDCl3): Diagnostic quartet at ~4.0 ppm (

    
    ) and triplet at ~1.4 ppm (
    
    
    
    ).
  • HPLC: Purity >98% is typical after recrystallization from Ethanol.

Troubleshooting & Optimization Logic

The following diagram details the decision matrix for solving common yield or purity issues.

Troubleshooting Issue Problem Detected Check1 Is unreacted SM present? Issue->Check1 Check2 Is 'O-Alkylation' incomplete? Issue->Check2 Action1 Increase Temp or Switch to ODCB solvent Check1->Action1 Friedel-Crafts Slow Action3 Check AlCl3 Quality (Must be yellow/grey, not white powder) Check1->Action3 Friedel-Crafts Stalled Action2 Add catalytic KI (Finkelstein) or Phase Transfer Cat (TBAB) Check2->Action2 Alkylation Slow

Caption: Decision matrix for troubleshooting reaction stalling or low conversion.

References

  • Friedel-Crafts Acylation Mechanisms & Catalysts

    • Olah, G. A. (1964).
    • BenchChem Protocol: (Provides baseline conditions for deactivated aromatics).[1]

  • Synthesis of Fenofibrate Intermediates (Relevant Analogs)

    • Patent US4739101A:. (Details the AlCl3 mediated acylation of phenols).

    • Der Pharma Chemica:. (Specific NMR data for chloro-hydroxy-benzophenones).

  • Regioselective Alkylation

    • Tetrahedron Letters:. (Demonstrates the efficacy of Carbonate bases in polar aprotic solvents).

  • Reagent Data

    • ChemicalBook:[5][6].

Sources

Application

Precision Crystallization of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone: Solvent Selection and Process Optimization

Application Note: AN-CRYST-24DC-01 Introduction & Challenge Definition (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS 68502-39-6) is a critical diaryl ketone intermediate, often utilized in the synthesis of azole ant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRYST-24DC-01

Introduction & Challenge Definition

(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS 68502-39-6) is a critical diaryl ketone intermediate, often utilized in the synthesis of azole antifungals (e.g., analogs of Etaconazole or Difenoconazole).[1]

The purification of this compound presents a specific set of physicochemical challenges:

  • Isomer Separation: The Friedel-Crafts acylation used to synthesize the core often yields the unwanted 2,6-dichloro isomer (sterically strained) or ortho-acylated byproducts.

  • Lipophilicity vs. Polarity: The molecule possesses a polar ketone core flanked by lipophilic domains (dichlorophenyl ring and ethoxy tail). This "amphipathic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean nucleation during cooling.

  • Occlusion: The ethoxy group introduces rotational freedom, creating lattice voids that can trap solvent or impurities if crystal growth is too rapid.[1]

This guide details the thermodynamic rationale and validated protocols for selecting crystallization solvents that maximize both purity (>99.5% HPLC) and yield.

Solvent Selection Logic: First Principles

To select the correct solvent, we must analyze the solute-solvent interactions using Hansen Solubility Parameters (HSP).[1]

Molecular Analysis[1][2]
  • Hydrogen Bonding (

    
    ):  The ketone oxygen is a Hydrogen Bond Acceptor (HBA). It requires a solvent with Hydrogen Bond Donor (HBD) capability (e.g., alcohols) to form specific interactions that stabilize the crystal lattice.
    
  • Dispersion Forces (

    
    ):  The dichlorophenyl and ethoxy groups are dominated by Van der Waals forces. Non-polar solvents (Toluene, Heptane) interact strongly here.
    
The Solvent Matrix

We evaluate three solvent classes based on the impurity profile.

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (95%) or IPA Single SolventThermal Swing: High solubility at reflux (

); low solubility at

. The H-bond donor (OH) interacts with the ketone, aiding selectivity.[1]
General purification; removing inorganic salts.
Toluene / Heptane Solvent / Anti-solventIsomer Rejection: The 2,6-isomer is more soluble in Toluene due to steric disruption of planarity.[1] Heptane forces the planar 2,4-isomer to crystallize.[1]Removing structural isomers (regioisomers).
Methanol / Water Solvent / Anti-solventPolarity Crash: Water acts as a strong anti-solvent to force precipitation.Maximizing yield (at the cost of potential occlusion).

Experimental Protocols

Protocol A: High-Purity Recrystallization (Isopropanol System)

Best for: Routine purification to remove trace starting materials.

Materials:

  • Crude (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone[1]

  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade[1]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, mechanical stirrer.[1]

Step-by-Step Procedure:

  • Dissolution: Charge crude solid into the reactor. Add IPA (3.5 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    ). Agitate at 200 RPM.
    
    • Checkpoint: The solution must be clear. If solids remain (likely inorganic salts), filter hot through a sintered glass funnel.[1]

  • Nucleation (Critical Step): Cool slowly to

    
     over 30 minutes.
    
    • Seeding: At

      
      , add 0.1% w/w pure seed crystals. Hold temperature for 30 minutes to allow seed surface healing.
      
  • Crystal Growth: Cool from

    
     to 
    
    
    
    at a rate of
    
    
    /hour.
    • Note: Slow cooling prevents the inclusion of the ethoxy-tail conformers that disorder the lattice.[1]

  • Finishing: Cool to

    
     and hold for 1 hour.
    
  • Filtration: Filter under vacuum. Wash cake with cold IPA (

    
    , 1 mL/g).
    
  • Drying: Vacuum oven at

    
     for 12 hours.
    
Protocol B: Isomer Rejection (Toluene/Heptane System)

Best for: Removing the 2,6-dichloro isomer or oily oligomers.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10g crude in 20 mL Toluene at

    
    .
    
  • Anti-Solvent Addition (Part 1): Add 10 mL Heptane dropwise while maintaining

    
    .
    
  • Seeding: Add seed crystals.

  • Anti-Solvent Addition (Part 2): Slowly add another 30 mL Heptane over 2 hours while cooling to

    
    .
    
    • Mechanism:[1][2][3][4] The non-polar impurities (isomers) remain soluble in the Toluene-rich mother liquor, while the target product crystallizes out as the Heptane ratio increases.[1]

  • Filtration: Filter and wash with 100% Heptane.

Process Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow helps operators choose the correct protocol based on input material quality.[1]

SolventSelection Start Input: Crude (2,4-dichloro)(4-ethoxy)benzophenone Analysis Analyze Impurity Profile (HPLC) Start->Analysis Decision1 Isomer (2,6-dichloro) > 1.0%? Analysis->Decision1 Decision2 Inorganic Salts Present? Decision1->Decision2 No ProtocolB Protocol B: Toluene/Heptane (Isomer Rejection) Decision1->ProtocolB Yes (Isomers are lipophilic) ProtocolA Protocol A: Isopropanol (IPA) (Thermal Swing) Decision2->ProtocolA No (Standard Purity) ProtocolC Protocol C: Ethanol/Water (Polarity Wash) Decision2->ProtocolC Yes (Salts insoluble in org)

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Diagram 2: Crystallization Process Flow (Protocol A)

ProcessFlow Dissolve Dissolution 82°C (Reflux) Clarify Hot Filtration (Remove Insolubles) Dissolve->Clarify Metastable Cool to 60°C (Metastable Zone) Clarify->Metastable Seed Seeding (0.1% wt) Metastable->Seed Growth Controlled Cooling 10°C/hr to 20°C Seed->Growth Isolate Filtration & Wash Cold IPA Growth->Isolate

Caption: Thermal profile and unit operations for the Isopropanol recrystallization protocol.

Troubleshooting & Optimization (PAT)

The "Oiling Out" Phenomenon

Symptom: The solution becomes milky or droplets form before crystals appear.[1] Cause: The crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

). This is common with ethoxy-substituted benzophenones due to their low melting points. Solution:
  • Increase Solvent Volume: Dilute the system to lower the saturation temperature.

  • Change Solvent: Switch from Ethanol/Water (high polarity difference) to IPA or Toluene/Heptane. Water often exacerbates oiling out in lipophilic ketones.

Polymorphism Control

Benzophenones are known to exhibit polymorphism.

  • Validation: Perform Differential Scanning Calorimetry (DSC) on the final product.

  • Target: Ensure a sharp melting endotherm (typically distinct for the stable form). If a lower melting shoulder appears, the cooling rate was likely too fast, trapping a metastable polymorph.[1]

References

  • Synthesis of Benzophenone Analogs
  • Crystallization of Diaryl Ketones

    • Tung, H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Purification of 2,4-dihydroxybenzophenone (Analog). Patent CN107879910B.
  • Physical Properties Data

    • PubChem Compound Summary for substituted benzophenones. National Library of Medicine. Available at: [Link]

Sources

Method

Procedure for acylation of phenetole with dichlorobenzoyl chloride

Application Note: Regioselective Synthesis of 2,4-Dichloro-4'-ethoxybenzophenone Executive Summary This application note details the protocol for the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2,4-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2,4-Dichloro-4'-ethoxybenzophenone

Executive Summary

This application note details the protocol for the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2,4-dichlorobenzoyl chloride. This transformation is a critical step in the synthesis of diaryl ketone scaffolds, widely utilized in the pharmaceutical industry as intermediates for lipid-regulating agents (e.g., Fenofibrate analogs) and UV-blocking polymer additives.

The procedure utilizes anhydrous aluminum chloride (


) as a Lewis acid catalyst in dichloromethane (DCM). The protocol is optimized for high regioselectivity toward the para-isomer (4-ethoxy-2',4'-dichlorobenzophenone), driven by the directing effects of the ethoxy group and steric parameters.

Mechanistic Principles & Reaction Design

Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via a classic Friedel-Crafts acylation mechanism.[1][2][3][4][5] The process is defined by three distinct phases:

  • Activation: The Lewis acid (

    
    ) coordinates with the chlorine of the acyl chloride, generating a highly electrophilic resonance-stabilized acylium ion complex.[1][3][6]
    
  • Nucleophilic Attack: The

    
    -electrons of the phenetole ring attack the acylium ion. The ethoxy group (
    
    
    
    ) is a strong activator and ortho, para-director. However, due to the steric bulk of the ethoxy group and the incoming dichlorobenzoyl moiety, the para position is kinetically and thermodynamically favored.
  • Aromatization: The resulting sigma complex (arenium ion) loses a proton to restore aromaticity, yielding the ketone-aluminum complex, which requires hydrolytic quenching to liberate the final product.

Pathway Visualization

FC_Mechanism Reagents 2,4-Dichlorobenzoyl Chloride + AlCl3 Acylium Acylium Ion Complex [R-C≡O]+ [AlCl4]- Reagents->Acylium Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Phenetole (Nucleophilic Attack) Phenetole Phenetole (Ethoxybenzene) Phenetole->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Aromatization) FinalProduct 4-Ethoxy-2',4'-dichlorobenzophenone ProductComplex->FinalProduct + H2O/HCl (Hydrolysis)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of phenetole.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Phenetole (Ethoxybenzene) [CAS: 103-73-1], Purity

      
       99%.
      
    • 2,4-Dichlorobenzoyl chloride [CAS: 89-75-8], Purity

      
       98%.
      
    • Aluminum Chloride (

      
      ), Anhydrous, Granular/Powder [CAS: 7446-70-0].
      
    • Dichloromethane (DCM), Anhydrous [CAS: 75-09-2].

    • Hydrochloric acid (1M and 12M).

    • Sodium Hydroxide (1M) or Sodium Bicarbonate (sat.).

    • Brine (sat. NaCl).

    • Magnesium Sulfate (

      
      ) or Sodium Sulfate (
      
      
      
      ).[7]
  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL or 500 mL).

    • Pressure-equalizing addition funnel.

    • Reflux condenser with

      
       drying tube or 
      
      
      
      inlet.
    • Magnetic stirrer / Overhead stirrer.

    • Ice-water bath.[3]

Stoichiometry Table
ComponentRoleEquivalents (eq)Molar Mass ( g/mol )Density (g/mL)
2,4-Dichlorobenzoyl Chloride Electrophile1.0209.46~1.50
Phenetole Nucleophile1.0 - 1.1122.160.96
Aluminum Chloride Catalyst1.2 - 1.3*133.34Solid
Dichloromethane Solvent~5-10 Vol84.931.33

*Note:


 eq of 

is required because the Lewis acid complexes with the carbonyl oxygen of the product, deactivating the catalyst.
Step-by-Step Procedure

Phase 1: Reactor Setup & Catalyst Suspension

  • Drying: Oven-dry all glassware at 120°C for at least 2 hours. Assemble hot under a stream of dry nitrogen.

  • Inerting: Flush the assembly with nitrogen.[3][7] Maintain a slight positive pressure or use a drying tube.

  • Charging: Charge the 3-neck flask with anhydrous DCM (approx. 60% of total solvent volume).

  • Catalyst Addition: Quickly add anhydrous

    
     (1.2 eq) to the DCM. Stir to form a suspension.
    
    • Critical:

      
       is highly hygroscopic. Minimize exposure to air.[5]
      

Phase 2: Acylium Ion Formation 5. Cooling: Cool the suspension to 0–5°C using an ice-water bath. 6. Acid Chloride Addition: Dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the


 suspension over 15–20 minutes.
  • Observation: The mixture may darken or change color (often yellow/orange) as the acylium complex forms. Evolution of HCl gas may be observed (ensure proper venting/scrubbing).

Phase 3: Reaction (The Coupling) 7. Substrate Addition: Dissolve phenetole (1.05 eq) in the remaining DCM. Add this solution dropwise to the reaction mixture at 0–5°C over 30–45 minutes.

  • Control: Maintain internal temperature
    
    
    to minimize poly-acylation or side reactions.
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
  • Monitoring: Check progress via TLC (Solvent: Hexane/EtOAc 9:1) or HPLC. The limiting reagent (acid chloride) should be consumed.

Phase 4: Quenching & Workup 9. Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200g) and concentrated HCl (10 mL).

  • Safety: This step is highly exothermic.[3] Vigorous stirring is essential to break up the aluminum complex.
  • Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).
  • Extraction: Extract the aqueous layer with two additional portions of DCM.
  • Washing: Combine organic layers and wash sequentially with:
  • Water (1x)
  • 1M NaOH or Sat.
    
    
    (2x) – Removes unreacted acid/phenols.
  • Brine (1x)
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Phase 5: Purification 14. Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture. 15. Drying: Dry the crystals in a vacuum oven at 40°C.

Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Suspension Suspend AlCl3 in DCM (0°C) Start->Suspension AddAcidCl Add 2,4-Dichlorobenzoyl Chloride (Form Complex) Suspension->AddAcidCl AddPhenetole Add Phenetole Dropwise (Maintain <10°C) AddAcidCl->AddPhenetole Reaction Stir at RT (2-4 Hours) AddPhenetole->Reaction Quench Quench into Ice/HCl (Exothermic!) Reaction->Quench Workup Separate Organic Layer Wash (NaOH, Brine) Dry (MgSO4) Quench->Workup Purify Recrystallize (Ethanol) Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

Safety & Troubleshooting

Hazard Assessment
  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas.[3] Causes severe skin burns. Handle in a fume hood.
    
  • 2,4-Dichlorobenzoyl Chloride: Corrosive lachrymator. Causes eye and skin burns.[5]

  • Dichloromethane: Suspected carcinogen. Volatile. Use proper ventilation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in reactorEnsure rigorous drying of glassware and use of anhydrous solvents.
Incomplete Reaction Old/Inactive CatalystUse fresh

. It should be a yellow/grey powder, not white/clumpy.
Poly-acylation High Temp / Excess ReagentStrictly control temperature during addition; ensure 1:1 stoichiometry of acid chloride.
Emulsion during workup Aluminum saltsAdd more HCl during quench to fully solubilize aluminum salts; filter through Celite if necessary.

References

  • Friedel-Crafts Acylation Mechanism : Master Organic Chemistry. (2018).[1] The Mechanism of the Friedel-Crafts Acylation Reaction. Link

  • General Protocol for Acylation : Organic Chemistry Portal. Friedel-Crafts Acylation. Link

  • Industrial Relevance (Fenofibrate) : BenchChem. 2,4'-Dichlorobenzophenone in Organic Synthesis. Link

  • Catalyst Handling : Sigma-Aldrich. Aluminum Chloride Technical Data. Link

  • Regioselectivity in EAS : ChemGuide. Friedel-Crafts Reactions of Benzene and Methylbenzene. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone. This resource is designed for chemistry professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone. This resource is designed for chemistry professionals engaged in pharmaceutical research, process development, and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction outcomes.

The synthesis of this diaryl ketone is most commonly achieved via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2][3] The reaction involves the electrophilic aromatic substitution of phenetole (4-ethoxybenzene) with 2,4-dichlorobenzoyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides the causal logic behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone consistently low? A1: Low yield is the most frequently reported issue. The primary culprits are catalyst inactivity due to moisture, and using an insufficient amount of the Lewis acid catalyst.[4] Aluminum chloride is extremely hygroscopic and will be deactivated by any water present in your reagents or glassware.[4] Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[3][4] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.[3][4]

Q2: Can I use a different Lewis acid besides aluminum chloride (AlCl₃)? A2: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze Friedel-Crafts reactions.[1][5] However, AlCl₃ is often the most effective for this acylation due to its strong Lewis acidity, which is necessary to generate the highly electrophilic acylium ion from the relatively unreactive 2,4-dichlorobenzoyl chloride.[6] Milder catalysts may result in sluggish or incomplete reactions.

Q3: Is polyacylation a concern in this synthesis? A3: Fortunately, polyacylation is generally not an issue in Friedel-Crafts acylation. The first acyl group introduced onto the phenetole ring is electron-withdrawing, which deactivates the aromatic ring toward further electrophilic substitution.[7][8] This self-limiting feature is a significant advantage over Friedel-Crafts alkylation, where polyalkylation is a common side reaction.[3][6]

Q4: What is the expected regioselectivity for the acylation of phenetole? A4: The ethoxy group (-OEt) of phenetole is an activating, ortho, para-directing group. As the incoming 2,4-dichlorobenzoyl group is sterically demanding, the acylation will overwhelmingly occur at the less hindered para position, leading to the desired (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone. Minor formation of the ortho isomer is possible but can be minimized by controlling the reaction temperature.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Symptom: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows predominantly unreacted starting materials (phenetole).

Possible Cause Scientific Rationale & Troubleshooting Steps
Catalyst Inactivity (Moisture) The Lewis acid catalyst (AlCl₃) reacts vigorously with water to form inactive aluminum hydroxides, halting the reaction.[4] Solution: 1. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.[9] 2. Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane). 3. Use fresh, high-purity anhydrous AlCl₃ from a newly opened container. Weigh and transfer it quickly to minimize atmospheric exposure. 4. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
Insufficient Catalyst Stoichiometry The carbonyl oxygen of the ketone product is a Lewis base that coordinates strongly with AlCl₃, forming a stable 1:1 complex.[4][7] This complex is catalytically inactive. Solution: Unlike true catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. It is standard practice to use 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride) to drive the reaction to completion.
Sub-optimal Reaction Temperature The formation of the acylium ion and the subsequent electrophilic attack have activation energy barriers that must be overcome. Solution: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm during reagent mixing.[4][9] After the initial addition, the reaction should be allowed to warm to room temperature and stirred for several hours to ensure completion.[4] If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied, but must be monitored carefully to prevent side reactions.
Poor Reagent Quality The 2,4-dichlorobenzoyl chloride may have hydrolyzed back to the carboxylic acid, which inhibits the reaction. Solution: Use freshly distilled or high-purity 2,4-dichlorobenzoyl chloride. If preparing it from 2,4-dichlorobenzoic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the conversion is complete and the acid chloride is free of residual acid.[10][11]
Problem 2: Formation of Tarry, Dark-Colored Byproducts

Symptom: The reaction mixture turns dark brown or black, and a significant amount of insoluble, tar-like material is produced, complicating purification and lowering the isolated yield.

Possible Cause Scientific Rationale & Troubleshooting Steps
Excessive Reaction Temperature High temperatures can promote unwanted side reactions, including polymerization of the aromatic substrate or decomposition of the product-catalyst complex.[9] Solution: Maintain strict temperature control. Perform the initial addition of reagents at 0 °C in an ice bath.[4] Avoid aggressive heating. If heating is necessary, do so gently and monitor the reaction closely by TLC.
Prolonged Reaction Time Leaving the reaction for an extended period, especially at elevated temperatures, can lead to gradual degradation of the product and starting materials. Solution: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS). Once the limiting reagent is consumed, proceed with the work-up. A typical reaction time is 2-6 hours at room temperature.[4]
Problem 3: Difficult Aqueous Work-up & Emulsions

Symptom: During the quenching and extraction steps, a persistent emulsion forms at the aqueous-organic interface, making separation difficult and leading to product loss.

Possible Cause Scientific Rationale & Troubleshooting Steps
Improper Quenching Technique The reaction is quenched by hydrolyzing the aluminum-ketone complex and destroying excess AlCl₃. Adding water directly to the reaction mixture is extremely exothermic and can form gelatinous aluminum hydroxide precipitates that stabilize emulsions.[7] Solution: The recommended and safest procedure is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid .[4][9] The acid ensures the formation of water-soluble aluminum salts (AlCl₃·xH₂O) rather than insoluble hydroxides, leading to a clean phase separation.

Experimental Protocols & Data

Workflow Diagram: Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting Prep Ensure Anhydrous Conditions (Dry Glassware, Solvents, N2 atm) Mix 1. Suspend AlCl3 (1.2 eq) in dry DCM. 2. Cool to 0°C. Prep->Mix Add_Acyl 3. Add 2,4-dichlorobenzoyl chloride (1.1 eq). Mix->Add_Acyl Add_Phen 4. Add Phenetole (1.0 eq) dropwise at 0°C. Add_Acyl->Add_Phen Stir 5. Stir at 0°C, then warm to RT. 6. Monitor by TLC. Add_Phen->Stir No_Yield Low/No Yield? Stir->No_Yield Reaction Stalled? Quench 7. Pour mixture onto Ice/HCl. Extract 8. Separate layers, extract aqueous with DCM. Quench->Extract Wash 9. Wash organic with NaHCO3, then brine. Extract->Wash Dry 10. Dry (Na2SO4), filter, evaporate. Wash->Dry Purify 11. Recrystallize from Ethanol/Hexane. Dry->Purify No_Yield->Quench No (Reaction Complete) Check_Moisture Verify Anhydrous Conditions No_Yield->Check_Moisture Yes Check_Stoich Check AlCl3 Stoichiometry (>=1.1 eq) No_Yield->Check_Stoich Yes G RCOCl 2,4-Dichlorobenzoyl Chloride Complex [Intermediate Complex] RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) (Resonance Stabilized) Complex->Acylium Forms AlCl4 [AlCl₄]⁻ SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex + Phenetole (Electrophilic Attack) Phenetole Phenetole Ring (Nucleophile) Product_Complex Product-AlCl₃ Complex SigmaComplex->Product_Complex - H⁺ - AlCl₃ (Regenerates Aromaticity) Final_Product Final Product (After Work-up) Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts acylation for the synthesis.

References

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link]

  • National Institutes of Health. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Patsnap. (2012, January 25). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • National Institutes of Health. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

  • National Institutes of Health. (n.d.). Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies. [Link]

  • Google Patents. (n.d.). WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone. /en)

Sources

Optimization

Removing unreacted 2,4-dichlorobenzoyl chloride from reaction mixture

Ticket: Removal of Unreacted 2,4-Dichlorobenzoyl Chloride Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary You are encountering residual 2,4-dichlorobenzoyl chloride (2,...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Removal of Unreacted 2,4-Dichlorobenzoyl Chloride

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering residual 2,4-dichlorobenzoyl chloride (2,4-DCBC) in your reaction mixture. Unlike standard benzoyl chloride, the 2,4-dichloro substitution pattern introduces specific challenges:

  • Steric Hindrance: The ortho-chloro substituent shields the carbonyl carbon, significantly slowing down hydrolysis compared to unsubstituted benzoyl chloride.

  • Lipophilicity: The dichlorinated ring is highly lipophilic, causing the reagent to hide in the organic phase during aqueous workups if not properly agitated.

  • Lachrymatory Risks: Incomplete removal leads to hazardous, tear-inducing fumes during rotary evaporation.

This guide provides three validated workflows to remove this impurity, ranging from standard aqueous extraction to solid-phase scavenging.

Module 1: The Standard Aqueous Workup (Hydrolysis)

Best for: Neutral, acid-stable products (Amides, Esters).

The most efficient removal method relies on converting the lipophilic acid chloride into its hydrophilic acid counterpart, 2,4-dichlorobenzoic acid (2,4-DCBA) , which has a pKa of ~2.7 . This is significantly more acidic than benzoic acid (pKa 4.2), allowing for easy removal with mild base.

The Protocol

Step 1: Quench Add 3.0 equivalents of saturated aqueous Sodium Bicarbonate (


) or 1M NaOH to the reaction mixture.
  • Critical: If your solvent is immiscible with water (DCM, Toluene), you must add a co-solvent like THF or Acetone (10% v/v) to facilitate phase transfer.

Step 2: The "Vigorous" Stir Stir rapidly for 30–45 minutes .

  • Why? 2,4-DCBC hydrolyzes slowly due to the steric bulk of the 2-position chlorine. A quick shake in a separatory funnel is insufficient and will leave unreacted acid chloride in the organic layer.

Step 3: Phase Separation

  • Transfer to a separatory funnel.[1][2]

  • Separate the layers.[3] The 2,4-DCBA (now deprotonated as the carboxylate salt) will partition into the aqueous layer.

  • Validation Check: Acidify a small aliquot of the aqueous layer with HCl. If a white precipitate forms (2,4-DCBA), the hydrolysis was successful.

Troubleshooting Data: Hydrolysis Efficiency
ConditionHydrolysis RateOutcome
Water only, no stir < 10% after 1 hrFail: Acid chloride remains in organic layer.
Sat.

, vigorous stir
> 95% after 30 minSuccess: Forms water-soluble sodium 2,4-dichlorobenzoate.
1M NaOH, vigorous stir > 99% after 10 minFastest: Risk of hydrolyzing sensitive product esters.
Module 2: Solid-Phase Scavenging (Polymer-Supported Reagents)

Best for: Water-sensitive products or high-throughput parallel synthesis.

If you cannot expose your product to aqueous base, use a polymer-supported amine (scavenger resin) to "fish out" the electrophile.

The Protocol

Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar primary amine resin.

  • Calculation: Add 3.0 equivalents of resin relative to the estimated excess acid chloride.

  • Incubation: Agitate gently (orbital shaker) for 1–2 hours at room temperature.

    • Mechanism:[4][5][6] The resin's amine attacks the 2,4-DCBC, forming a covalent amide bond. The impurity is now tethered to the solid bead.

  • Filtration: Filter the mixture through a fritted funnel. The impurity stays on the filter; your pure product passes through in the filtrate.

Caption: Workflow for removing 2,4-DCBC using solid-phase scavenger resins.

Module 3: Chemical Derivatization (The "Morpholine" Method)

Best for: Stubborn impurities that streak on chromatography.

Acid chlorides react with silica gel to form HCl and carboxylic acids, causing streaking and poor separation. If you must purify by column chromatography, convert the chloride to a stable, polar amide first.

The Protocol:

  • Add excess Morpholine (or dimethylamine) to the reaction mixture.

  • Stir for 15 minutes. This converts 2,4-DCBC into 4-(2,4-dichlorobenzoyl)morpholine .

  • Why this works: The resulting amide is highly polar and UV-active. It will elute much later than your target lipophilic product on silica gel, or can be washed away with dilute acid (1M HCl) since the morpholine amide is basic.

Decision Logic: Selecting Your Protocol

Use the following logic flow to determine the safest removal method for your specific substrate.

Caption: Decision matrix for selecting the appropriate 2,4-DCBC removal strategy.

Frequently Asked Questions (FAQ)

Q: I did a bicarbonate wash, but I still see the acid chloride on TLC. A: You likely didn't stir long enough or vigorously enough. The ortho-chloro substituent creates a "hydrophobic shield" around the carbonyl.

  • Fix: Add 10% THF to the biphasic mixture and stir for an additional 30 minutes. The THF helps water penetrate the organic boundary layer.

Q: Can I just remove it by Rotary Evaporation? A: No. The boiling point of 2,4-DCBC is approximately 240°C . It is not volatile enough to be removed by standard rotovap, and heating it excessively will likely degrade your product.

Q: My product is also a carboxylic acid. How do I separate it from 2,4-DCBA? A: You cannot use the basic wash (Module 1). Both will ionize.

  • Fix: Use Module 3 . Convert the impurity to the morpholine amide. Your product (the acid) will likely have a very different Rf value from the morpholine amide on silica gel, or you can exploit solubility differences (the amide is more soluble in organics than the free acid).

Q: Safety Warning? A: 2,4-DCBC is a potent lachrymator (tear gas). Always quench inside a fume hood.[7] If you spill it outside the hood, cover immediately with solid sodium bicarbonate, then wipe with a paper towel soaked in dilute ammonia/methanol.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for acid chloride handling and workup).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66645, 2,4-Dichlorobenzoyl chloride. [Link] (Accessed 2024).

  • Castro, E. A. "Kinetics and Mechanism of the Hydrolysis of Benzoyl Chlorides." Chemical Reviews, 1999, 99, 3505-3524.
  • University of Rochester. Not Voodoo: Demystifying Organic Chemistry - Workup Tips. [Link] (Practical guide on quenching and emulsions).

  • Marsh, A.; et al. "High-throughput solid-phase scavenging of acid chlorides." Tetrahedron Letters, 1997, 38, 433-436. (Validation of polymer-supported amine protocols).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Dichloro-4'-ethoxybenzophenone Production

Executive Summary & Diagnostic Workflow Context: 2,4-Dichloro-4'-ethoxybenzophenone is a critical pharmacophore, primarily serving as the key intermediate for Fenofibrate (an anti-hyperlipidemic agent). The standard synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

Context: 2,4-Dichloro-4'-ethoxybenzophenone is a critical pharmacophore, primarily serving as the key intermediate for Fenofibrate (an anti-hyperlipidemic agent). The standard synthesis involves the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2,4-dichlorobenzoyl chloride using a Lewis acid catalyst (typically


).

The Core Problem: Users reporting "low purity" (<95%) are frequently encountering one of three specific failure modes:

  • Ether Cleavage (De-alkylation): Conversion of the ethoxy group to a hydroxyl group due to harsh Lewis acid conditions.

  • Regioisomer Contamination: Formation of the ortho-isomer (2'-ethoxy) rather than the desired para-isomer (4'-ethoxy).

  • Hydrolysis: Degradation of the acyl chloride starting material into 2,4-dichlorobenzoic acid.

Diagnostic Decision Tree

Use this flowchart to identify your specific impurity profile before proceeding to the modules.

DiagnosticTree Start Start: Low Purity Detected CheckHPLC Analyze HPLC/TLC Profile Start->CheckHPLC ImpurityA Impurity: More Polar (Lower Rf, Phenolic) CheckHPLC->ImpurityA New -OH peak? ImpurityB Impurity: Close Elution (Isomeric) CheckHPLC->ImpurityB Doublet peak? ImpurityC Impurity: Acidic Peak (Broad, Tailing) CheckHPLC->ImpurityC Carboxylic acid? DiagnosisA Diagnosis: Ether Cleavage (De-ethylation) ImpurityA->DiagnosisA DiagnosisB Diagnosis: Ortho-Isomer (Regioselectivity Issue) ImpurityB->DiagnosisB DiagnosisC Diagnosis: Hydrolysis (Moisture Contamination) ImpurityC->DiagnosisC ActionA Go to Module 1: Temp Control & Addition Order DiagnosisA->ActionA ActionB Go to Module 2: Solvent & Sterics DiagnosisB->ActionB ActionC Go to Module 3: Reagent Quality DiagnosisC->ActionC

Caption: Figure 1. Diagnostic workflow for classifying impurity profiles based on chromatographic behavior.

Module 1: The "De-alkylation" Trap (Ether Cleavage)

Symptom: Appearance of a new, more polar peak (4-hydroxy-2',4'-dichlorobenzophenone). Root Cause: Aluminum chloride (


) is a strong Lewis acid that can coordinate with the ether oxygen of phenetole. At elevated temperatures (>20°C) or prolonged reaction times, this complex facilitates nucleophilic attack (often by 

), cleaving the ethyl group and leaving a phenol.
Mechanism of Failure

The ethoxy group is an activating group, but it is chemically fragile in the presence of stoichiometric


.


Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Keep < 5°C during addition. Low temperature kinetically favors acylation (C-C bond formation) over de-alkylation (C-O bond cleavage).
Addition Order Add

to Acid Chloride first.
Pre-forming the acylium ion complex avoids exposing free phenetole to high concentrations of uncomplexed

.
Quenching Ice-cold dilute HCl. Exothermic quenching can locally spike temperature, triggering cleavage after the reaction is done.

Q: I am already cooling the reaction, but I still see the phenol impurity. Why? A: You may be suffering from "hot spots" during the addition of phenetole. The Friedel-Crafts reaction is highly exothermic.[1] If your stirring is inefficient or your addition rate is too fast, the local temperature at the drop site can exceed 40°C, causing immediate cleavage.

  • Fix: Increase stirring RPM and dilute the phenetole in the reaction solvent (DCM or DCE) before addition.

Module 2: Regioselectivity (Ortho vs. Para)

Symptom: An impurity peak eluting very close to the product. NMR shows a complex splitting pattern in the aromatic region. Root Cause: Phenetole is an ortho, para-director. While the para position is sterically favored, the ortho isomer (2,4-dichloro-2'-ethoxybenzophenone) forms if the reaction is too hot or the solvent is non-polar.

Optimization Strategy
  • Solvent Polarity:

    • Dichloromethane (DCM): Moderate polarity helps stabilize the para-transition state.

    • Nitrobenzene: High polarity strongly favors para-substitution but is hard to remove.

    • Carbon Disulfide (

      
      ): Avoid. Often leads to higher ortho content and is hazardous.
      
  • Steric Bulk:

    • The 2,4-dichlorobenzoyl group is bulky. Lower temperatures enhance the steric penalty for attacking the ortho position.

Protocol Adjustment: Run the reaction in DCM at 0°C to 5°C . Do not reflux unless conversion stalls. If ortho content remains >5%, recrystallization is required (see Module 4).

Module 3: Hydrolysis & Starting Material Quality

Symptom: Broad peak with significant tailing; presence of 2,4-dichlorobenzoic acid. Root Cause: Moisture ingress. The acyl chloride reacts with water faster than it reacts with the aromatic ring.

Q: My


 smokes when I open the jar. Is this okay? 
A:  No. "Smoking" indicates the 

has absorbed moisture and is releasing HCl gas. Hydrated aluminum chloride is catalytically dead for Friedel-Crafts acylation.
  • Fix: Use fresh, anhydrous

    
     (beads or powder). Weigh it in a glovebox or under a nitrogen tent if high humidity is a local issue.
    

Module 4: Purification & Work-up

Even with optimized conditions, crude purity often hovers around 90-95%. Achieving pharmaceutical grade (>99%) requires a specific crystallization protocol.

Standard Operating Procedure (SOP) for Purification
  • Quench: Pour reaction mixture into ice/HCl. Separate organic layer.[1][2]

  • Wash:

    • Wash 1: Water (removes aluminum salts).

    • Wash 2: 10% NaOH or

      
       (Crucial: Removes 2,4-dichlorobenzoic acid and phenolic impurities).
      
    • Wash 3: Brine (drying).

  • Crystallization:

    • Solvent: Isopropyl Alcohol (IPA) or Ethanol.

    • Method: Dissolve crude solid in boiling IPA. Cool slowly to room temperature, then to 0°C.

    • Why: The ortho-isomer and minor tarry byproducts remain more soluble in the alcohol mother liquor than the highly crystalline para-product.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways that determine your final purity.

ReactionPathways Reactants Phenetole + 2,4-Dichlorobenzoyl Cl Acylium Acylium Ion Complex Reactants->Acylium + Catalyst Catalyst AlCl3 Target Target Product: 2,4-dichloro-4'-ethoxybenzophenone Acylium->Target < 5°C, DCM OrthoImp Impurity: Ortho-Isomer Acylium->OrthoImp > 25°C ParaPath Para-Attack (Kinetic/Steric Favored) OrthoPath Ortho-Attack (High Temp) CleavagePath Ether Cleavage (High Temp/Lewis Acid) PhenolImp Impurity: Hydroxy-benzophenone Target->PhenolImp Overheating or excess AlCl3

Caption: Figure 2. Competing reaction pathways. Green path represents the optimal synthesis; red paths indicate thermal or catalytic side-reactions.

References

  • Mieville, A. (1977). Esters of p-carbonylphenoxy-isobutyric acids. US Patent 4,058,552.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link

    • Relevance: The foundational patent describing the synthesis of Fenofibrate intermediates via Friedel-Crafts acyl
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. Relevance: Authoritative text on the mechanism of Lewis acid-catalyzed ether cleavage and regioselectivity.
  • BenchChem Technical Support. (2025). Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Link

    • Relevance: General troubleshooting for acylation of deactivated rings.

  • Wermuth, C. G. (Ed.).[5] (2011).[4][6] The Practice of Medicinal Chemistry. Academic Press.

    • Relevance: Discusses the purification and impurity profiling of benzophenone deriv

Disclaimer: This guide is for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/EHS).

Sources

Optimization

Optimizing temperature for AlCl3 catalyzed benzophenone synthesis

Topic: Thermal Optimization & Troubleshooting for Friedel-Crafts Acylation Ticket ID: FC-BP-OPT-2024 Status: Open for Consultation Introduction: The Thermal Paradox of Acylation Welcome to the Reaction Optimization Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization & Troubleshooting for Friedel-Crafts Acylation Ticket ID: FC-BP-OPT-2024 Status: Open for Consultation

Introduction: The Thermal Paradox of Acylation

Welcome to the Reaction Optimization Center. You are likely here because your benzophenone synthesis is suffering from one of two extremes: a stalled reaction (kinetic trap) or a flask full of intractable black tar (thermodynamic overrun).

Unlike Friedel-Crafts alkylation, the acylation to produce benzophenone involves a critical stoichiometric trap: the product (benzophenone) is a Lewis base that complexes 1:1 with the Lewis acid catalyst (


).

The Core Directive: You are not just catalyzing a reaction; you are managing a stoichiometric consumption of the "catalyst." Temperature control is the only lever you have to balance the kinetics of acylium ion attack against the exotherm of complexation.

Module 1: The Thermal Profile (Theory & Mechanism)

To optimize temperature, you must visualize the reaction as three distinct thermal phases. Failing to respect the boundaries of these phases is the primary cause of failure.

Phase 1: Activation (0°C – 10°C)
  • Chemistry:

    
    
    
  • Thermal Goal: Suppress the exotherm. The formation of the acylium ion and its initial attack on the benzene ring releases significant heat.

  • Risk: If

    
     during addition, the local exotherm can cause solvent boiling and immediate polymerization of impurities (tar).
    
Phase 2: Digestion (40°C – 80°C)
  • Chemistry: Sigma complex deprotonation

    
     Product-AlCl3 Complex.[1]
    
  • Thermal Goal: Overcome the activation energy of the rate-limiting step (attack on the aromatic ring).

  • Risk: If

    
     is too low, the reaction stalls at the intermediate complex. If 
    
    
    
    is too high (>90°C), deacylation or rearrangement can occur (though less common with benzophenone than alkylbenzenes).
Phase 3: The Quench (Exothermic Spike)
  • Chemistry:

    
    
    
  • Thermal Goal: Controlled hydrolysis. This is often more exothermic than the reaction itself.

Visualizing the Pathway

The following diagram illustrates the critical temperature checkpoints in the mechanistic flow.

FC_Mechanism Start Reagents (Benzoyl Chloride + Benzene) Acylium Acylium Ion [Ph-C=O]+ Start->Acylium Phase 1: Activation (0-10°C) AlCl3 AlCl3 Catalyst (>1.1 Equiv) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack Complex Product-AlCl3 Complex (Stable) Sigma->Complex Phase 2: Digestion (Reflux/Heat) -HCl Quench Hydrolysis (Ice/HCl) Complex->Quench Phase 3: Quench (Cool to 0°C) Final Benzophenone (Free Ketone) Quench->Final Exothermic Release

Caption: Figure 1. Thermal checkpoints in the conversion of Benzoyl Chloride to Benzophenone.

Module 2: Troubleshooting Guide

Use this diagnostic matrix to identify the root cause of your experimental issues.

SymptomProbable CauseThe "Why" (Mechanistic Insight)Corrective Action
Low Yield (<50%) Catalyst Poisoning

reacts with ambient moisture to form inactive hydrates/alumina before it can generate the acylium ion.
Ensure glassware is flame-dried. Use fresh bottle of

. Use a drying tube (

).[2]
Low Yield (<50%) Stoichiometry Error You used 1.0 eq of catalyst. The product complexes 1:1 with

, leaving no catalyst for the remaining starting material.
Mandatory: Use 1.1 to 1.2 equivalents of

relative to the limiting reagent.
Black Tar / Gunk Thermal Runaway Rapid addition at

caused localized hotspots, leading to polymerization or charring of organic matter.
Slow down addition rate. Maintain internal temp

during addition.
Incomplete Reaction Digestion Too Cold The complexation is exothermic, but the formation of the sigma complex requires heat input after the initial burst.After addition, ramp temp to reflux (DCM: 40°C, Benzene: 80°C) for 1-2 hours.
Violent Quench Fast Hydrolysis The

complex has high lattice energy. Breaking it releases massive heat + HCl gas.
Pour reaction mixture onto ice/HCl slurry, not water into the reaction.
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Yield Issue: Low Yield Start->Yield Purity Issue: Impure/Tar Start->Purity CheckStoi Is AlCl3 > 1.1 eq? Yield->CheckStoi CheckTemp Did reaction boil during addition? Purity->CheckTemp CheckWater Was AlCl3 fuming when weighed? CheckStoi->CheckWater Yes Sol1 Fix: Increase AlCl3 load. Product inhibits catalyst. CheckStoi->Sol1 No Sol2 Fix: Catalyst Dead. Use fresh bottle/Glovebox. CheckWater->Sol2 Yes Sol3 Fix: Addition too fast. Cool to 0°C. CheckTemp->Sol3 Yes

Caption: Figure 2. Diagnostic logic flow for common Friedel-Crafts Acylation failure modes.

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol uses Dichloromethane (DCM) as the solvent. It is safer than neat benzene and allows for better thermal control at a lower reflux temperature (40°C).

Reagents
  • Benzoyl Chloride: 1.0 Equiv

  • Benzene: 1.0 - 1.2 Equiv (or excess if used as solvent, though DCM is preferred here)

  • AlCl3 (Anhydrous): 1.2 Equiv (Critical)

  • Solvent: Dichloromethane (Dry)

Step-by-Step Protocol
  • System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, reflux condenser, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the outlet to a gas trap (NaOH solution) to neutralize HCl evolution.
  • Catalyst Slurry (The "Cold" Phase):

    • Charge the RBF with

      
       (1.2 eq) and dry DCM.
      
    • Cool the suspension to 0°C - 5°C using an ice bath.[3]

    • Note:

      
       does not fully dissolve; it forms a suspension.
      
  • Controlled Addition (The "Critical" Phase):

    • Mix Benzoyl Chloride (1.0 eq) and Benzene (1.1 eq) in a small volume of DCM in the addition funnel.

    • Add this solution dropwise to the

      
       slurry.[2][3]
      
    • Monitor: Internal temperature must stay < 10°C . Evolution of HCl gas (bubbling) indicates initiation.

    • Why? Fast addition causes a thermal spike, leading to dark impurities.

  • Digestion (The "Warm" Phase):

    • Once addition is complete and exotherm subsides, remove the ice bath.

    • Slowly ramp the temperature to a gentle reflux (~40°C for DCM).

    • Hold at reflux for 2–3 hours .

    • Endpoint Check: The evolution of HCl gas should cease.

  • Quenching (The "Dangerous" Phase):

    • Cool the mixture back to room temperature.

    • Prepare a beaker with Crushed Ice + conc. HCl .

    • Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

    • Result: The aluminum complex breaks down; the organic layer separates.

  • Workup:

    • Separate organic layer.[4] Wash with water, then 5% NaOH (to remove benzoic acid byproduct), then brine.

    • Dry over

      
       and concentrate.
      

Module 4: Frequently Asked Questions (FAQs)

Q: Why do I need 1.2 equivalents of AlCl3? Catalysts are supposed to be regenerated. A: In Friedel-Crafts Alkylation, the catalyst is regenerated.[1][5] In Acylation, the carbonyl oxygen of the product (Benzophenone) is a strong Lewis base. It forms a stable, 1:1 complex with


 (

). This effectively removes the catalyst from the cycle. You need >1 equivalent to ensure enough Lewis acid remains to drive the reaction to completion.

Q: Can I run this reaction in neat benzene instead of DCM? A: Yes, this is the classical method. However, the reflux temperature of benzene is 80°C. While this drives the reaction faster, it increases the risk of polysubstitution and tar formation if not monitored. DCM (reflux 40°C) is milder and provides a cleaner impurity profile for pharmaceutical applications.

Q: My product is yellow/brown. Benzophenone should be white. A: Color is usually due to trace amounts of polymerized organic material ("tar") or residual iron traces if technical grade


 was used. Recrystallization from ethanol or a flash column (Hexane/EtOAc) usually clears this.

Q: I used AlCl3 from an old jar and got 0% yield. A:


 is extremely hygroscopic. If the jar "smoked" heavily when opened or the powder was clumpy/sticky, it has hydrolyzed to 

and HCl. This "dead" catalyst cannot generate the acylium ion. Always use free-flowing, anhydrous powder.

References

  • Vogel's Textbook of Practical Organic Chemistry . Aromatic Ketones: Friedel-Crafts Reaction.[3][5][6][7][8] 5th Edition. Longman Scientific & Technical. (Standard reference for stoichiometry and workup protocols).

  • Organic Syntheses . Benzophenone.[2][3][6][8][9] Org. Synth. 1928, 8, 26; Coll. Vol. 1, 95.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.
  • ScienceMadness & BenchChem Community Data . Friedel-Crafts Acylation Troubleshooting. (Consolidated insights on moisture sensitivity and tar formation).

Sources

Troubleshooting

Separation of 2,4-dichloro and 2,6-dichloro benzophenone isomers

Technical Support Center: Dichlorobenzophenone Isomer Separation Topic: Document ID: TSC-DCBP-ISO-001 Role: Senior Application Scientist Status: Active Guide Executive Summary The separation of 2,4-dichlorobenzophenone (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dichlorobenzophenone Isomer Separation

Topic: Document ID: TSC-DCBP-ISO-001 Role: Senior Application Scientist Status: Active Guide

Executive Summary

The separation of 2,4-dichlorobenzophenone (2,4-DCBP) and 2,6-dichlorobenzophenone (2,6-DCBP) is a critical challenge in the synthesis of antifungal APIs (e.g., Sertaconazole) and UV-curable photoinitiators.[1] These isomers typically arise from the Friedel-Crafts acylation of m-dichlorobenzene.

The core challenge lies in their structural similarity. However, they exhibit distinct physical properties driven by symmetry:

  • 2,4-DCBP: Asymmetric, lower melting point (~52°C), kinetically favored product.

  • 2,6-DCBP: Symmetric, higher melting point (~85–90°C), thermodynamically stable impurity.

This guide prioritizes fractional crystallization as the primary separation method due to the significant melting point differential, with HPLC/GC reserved for process monitoring.

Part 1: Analytical Troubleshooting (The "Eyes")

How to reliably distinguish and quantify the isomers before attempting separation.

Q1: My HPLC peaks are co-eluting. How do I improve resolution?

Diagnosis: Standard C18 columns often struggle with the similar hydrophobicity of these isomers. Solution: You must exploit the steric selectivity difference. The 2,6- isomer has significant steric hindrance around the carbonyl group due to the two ortho chlorines.

Recommended Protocol:

  • Stationary Phase: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases interact with the

    
    -systems differently based on steric accessibility.
    
  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH is a protic solvent that enhances shape selectivity.

  • Conditions:

    • Isocratic: 65:35 MeOH:Water (adjust buffer to pH 3.0 with Formic Acid to suppress silanol activity).

    • Flow: 1.0 mL/min.[2]

    • Temperature: Lower the column temperature to 20°C . Lower temperature increases the retention difference driven by steric hindrance.

Q2: Can I use GC for rapid screening?

Answer: Yes, and it is often superior to HPLC for this specific pair due to the "Ortho Effect."

  • Mechanism: The 2,6-DCBP isomer, having two ortho chlorines, twists the phenyl rings out of plane, slightly reducing the boiling point relative to what is expected for its molecular weight, but the polarity shielding often causes it to elute faster than 2,4-DCBP on non-polar columns (e.g., DB-5 or HP-5).

  • Troubleshooting: If peaks overlap, use a column with moderate polarity (e.g., DB-1701 or DB-Wax) to interact with the accessible

    
    -electrons of the 2,4- isomer, increasing its retention time relative to the shielded 2,6- isomer.
    

Part 2: Preparative Separation (The "Hands")

The "Workhorse" method for purifying grams to kilograms.

Q3: I tried distilling the mixture, but the purity didn't improve. Why?

Root Cause: The boiling point differential is negligible (< 5°C difference under vacuum). Distillation requires a theoretical plate count that is impractical for lab-scale purification. Corrective Action: Switch to Fractional Crystallization . The melting point difference (~35°C gap) makes this the only viable method for high purity.

Q4: How do I remove the 2,6-DCBP impurity from my 2,4-DCBP product?

Strategy: Since 2,6-DCBP has a higher melting point and higher symmetry, it has lower solubility in polar solvents. It will crystallize first.

Protocol: The "Reverse-Drop" Crystallization

  • Solvent Selection: Use Isopropanol (IPA) or Ethanol (95%) . Avoid non-polar solvents like Hexane, as the solubility differential is lower.

  • Dissolution: Dissolve the crude mixture in minimal boiling IPA (approx. 2-3 mL per gram).

  • Controlled Cooling (Critical Step):

    • Cool slowly to Room Temperature (RT).

    • Observation: The 2,6-DCBP (impurity) will likely precipitate as fine needles or plates.

    • Action: If the target 2,4-DCBP is the major component (>85%), it will tend to stay in solution at RT because its MP is near RT.

  • Filtration 1: Filter off the solid precipitate. This solid is your impurity (2,6-DCBP).

  • Recovery: Take the filtrate (mother liquor), which is now enriched in 2,4-DCBP.

  • Second Stage: Cool the filtrate to 0°C or -10°C. The 2,4-DCBP will now crystallize. Filter this second crop to obtain the pure product.

Data Summary: Physical Properties

Property2,4-Dichlorobenzophenone2,6-DichlorobenzophenoneImplications for Separation
Melting Point 45–52 °C85–90 °CPrimary Separation Vector. 2,6- crystallizes first.
Symmetry Asymmetric (

)
Symmetric (

)
2,6- packs better in lattice (lower solubility).
Synthesis Origin Kinetic Product (Major)Thermodynamic/Steric ImpurityControl reaction temp to minimize 2,6-.

Part 3: Visualization & Logic

Workflow: Purification Logic Flow

This diagram illustrates the decision process for isolating the 2,4- isomer.

SeparationProtocol Start Crude Mixture (Major: 2,4-DCBP | Minor: 2,6-DCBP) Solvent Dissolve in boiling Isopropanol (IPA) (3 mL/g) Start->Solvent CoolRT Cool slowly to 20-25°C (Hold for 2 hours) Solvent->CoolRT Filter1 Filtration (Stage 1) CoolRT->Filter1 Solid1 Solid Cake: Enriched 2,6-DCBP (Impurity) Discard or Reprocess Filter1->Solid1 Precipitate Liq1 Mother Liquor: Enriched 2,4-DCBP (Target) Filter1->Liq1 Filtrate CoolFreeze Cool Liquor to -10°C Liq1->CoolFreeze Filter2 Filtration (Stage 2) CoolFreeze->Filter2 Product Final Solid: Pure 2,4-DCBP (>98% Purity) Filter2->Product Crystals Waste Filtrate Waste Filter2->Waste

Caption: Fractional crystallization workflow exploiting the higher melting point of the 2,6- isomer to remove it in the first filtration stage.

Part 4: Synthesis Optimization (Prevention)

The best way to separate isomers is to not generate the impurity in the first place.

Q5: Why is my reaction generating so much 2,6- isomer?

Mechanism: The Friedel-Crafts acylation of m-dichlorobenzene with benzoyl chloride involves an electrophilic attack.

  • Site 4 (yields 2,4-): Less sterically hindered. Kinetic control.

  • Site 2 (yields 2,6-): Flanked by two chlorines (very hindered). Requires higher energy.

Troubleshooting Guide:

  • Temperature Control: If you run the reaction at reflux (>80°C), you provide enough energy to overcome the activation barrier for the 2,6- position.

    • Fix: Run the addition at 0–5°C and maintain the reaction below 40°C .

  • Catalyst Loading: Excess Lewis Acid (

    
    ) can promote thermodynamic equilibration.
    
    • Fix: Use exactly 1.05 - 1.1 equivalents.

  • Reagent Order: Add the catalyst to the solvent first, then the acyl chloride, and finally the m-dichlorobenzene dropwise. This keeps the concentration of the active acylium ion controlled.

References

  • Smith, S. L., Bishara, R. H., & Drummond, G. E. (1981).[3] The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography.

  • National Institute of Standards and Technology (NIST). (2023). 2,4'-Dichlorobenzophenone WebBook Data (Mass Spec & Constants). NIST Chemistry WebBook.[4]

  • BenchChem Application Notes. (2025). Friedel-Crafts Acylation Protocols for Dichlorobenzophenones.

  • PubChem. (2025). Compound Summary: 2,4-Dichlorobenzophenone.[3][5][6][7] National Library of Medicine.

Sources

Optimization

Controlling regioselectivity in phenetole acylation reactions

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Precision Control of Regioselectivity in Friedel-Crafts Acylation of Phenetole

Executive Summary & Mechanistic Logic

Welcome to the technical support hub for phenetole (ethoxybenzene) functionalization. The core challenge in acylating phenetole is not reactivity—the ethoxy group is a strong activator (


 effect)—but regiocontrol .

While the ethoxy group directs incoming electrophiles to ortho and para positions, the para-isomer (4-acylphenetole) is typically the pharmacologically relevant target. Achieving high para-selectivity requires manipulating the transition state energetics through steric hindrance and catalyst architecture.

The Selectivity Landscape
  • Kinetic Control: Favors the para position due to the steric bulk of the ethoxy group hindering ortho attack.

  • Thermodynamic Control: High temperatures can lead to reversibility (though less common in acylation than alkylation) or side reactions like dealkylation.

  • Catalyst Shape Selectivity: The most effective method for enforcing para-selectivity is replacing homogeneous Lewis acids (

    
    ) with shape-selective heterogeneous catalysts (Zeolites).
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired para-acylation and common failure modes (ortho-acylation or dealkylation).

PhenetoleAcylation Start Phenetole (Substrate) SigmaPara Sigma Complex (Para-Attack) Start->SigmaPara Major Pathway (Steric Preference) SigmaOrtho Sigma Complex (Ortho-Attack) Start->SigmaOrtho Minor Pathway SideProd Phenol (Dealkylation) Start->SideProd Overheating/ Strong Acid AcylAgent Acyl Donor (RCOCl or anhydride) Acylium Acylium Ion (R-C≡O)+ AcylAgent->Acylium Activation Catalyst Catalyst (Lewis Acid) Catalyst->Acylium Acylium->SigmaPara Acylium->SigmaOrtho ProdPara 4-Acylphenetole (Target) SigmaPara->ProdPara -H+ ProdOrtho 2-Acylphenetole (Impurity) SigmaOrtho->ProdOrtho -H+

Figure 1: Mechanistic pathways in phenetole acylation. Green paths indicate the target workflow; red paths indicate selectivity loss.

Catalyst System Selection Guide

Choosing the right catalyst is the primary lever for controlling regioselectivity.

System TypeCatalyst ExamplePara-SelectivityYieldOperational Notes
Homogeneous (Classic)

,

Moderate (80-90%)HighHigh Risk. Requires stoichiometric amounts. Moisture sensitive.[1] Difficult workup. Risk of ether cleavage (dealkylation).
Heterogeneous (Shape-Selective) Zeolite H-Beta Excellent (>95%) Mod-HighRecommended. Pore structure restricts ortho transition state. Reusable. Requires activation (calcination).
Ionic Liquids [EMIm][OTf]High (>90%)HighGreen Alternative. Acts as dual solvent/catalyst. Easy product separation. Expensive initial setup.
Solid Acid Nafion-H / HPAModerateModerateGood for milder acylating agents. Lower thermal stability than zeolites.
Detailed Experimental Protocols
Protocol A: High-Selectivity "Green" Acylation (Recommended)

Targeting >95% Para-Selectivity using Zeolite H-Beta.

Materials:

  • Phenetole (10 mmol)

  • Acetic Anhydride (12 mmol) — Preferred over acyl chloride for zeolite compatibility.

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25, calcined at 500°C for 4h prior to use).
    
  • Solvent: Solvent-free or minimal Dichloroethane (DCE).

Workflow:

  • Catalyst Activation: Heat Zeolite H-Beta at 120°C under vacuum for 2 hours to remove adsorbed water. Critical: Water poisons acid sites.

  • Reaction Assembly: In a dried round-bottom flask, mix Phenetole (1.0 eq) and Acetic Anhydride (1.2 eq).

  • Addition: Add activated Zeolite (10-20 wt% relative to substrate).

  • Process: Stir at 80°C for 4–6 hours.

    • Note: Do not reflux excessively; 80°C is sufficient for anhydride activation without promoting dealkylation.

  • Workup: Filter the hot mixture to recover the zeolite (wash with acetone for reuse). Evaporate volatiles from the filtrate.

  • Purification: Recrystallize from ethanol/water if necessary.

Protocol B: Traditional Lewis Acid Acylation (Baseline)

For benchmarking or when zeolites are unavailable.

Materials:

  • Phenetole (10 mmol)

  • Acetyl Chloride (11 mmol)

  • 
     (12 mmol) — Must be anhydrous.
    
  • Solvent: DCM or Nitrobenzene.

Workflow:

  • Slurry Formation: Suspend

    
     in dry DCM at 0°C.
    
  • Electrophile Generation: Add Acetyl Chloride dropwise. Stir 15 min until complex forms.

  • Substrate Addition: Add Phenetole dropwise at 0–5°C. Exothermic.

    • Control Point: Low temperature is crucial here to maximize kinetic control (para-selectivity).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Pour slowly onto crushed ice/HCl. Caution: Violent hydrolysis.

  • Extraction: Extract with DCM, wash with brine/bicarb, dry over

    
    .
    
Troubleshooting & FAQs
Q1: I am detecting significant amounts of phenol in my crude mixture. Why?

Diagnosis: Ether Cleavage (Dealkylation). Cause: You are likely using a strong Lewis acid (


 or 

) at too high a temperature. The ethyl group on the oxygen is susceptible to acid-catalyzed cleavage. Fix:
  • Switch to a milder catalyst like Zeolite H-Beta or ZnCl₂ .

  • If using

    
    , keep the reaction temperature below 40°C .
    
  • Ensure the reaction is strictly anhydrous; moisture generates HCl/HBr which accelerates cleavage.

Q2: My yield is low (<40%) when using Zeolites, despite high selectivity.

Diagnosis: Pore Blockage or Catalyst Deactivation. Cause: The large molecular size of the acylated product may be diffusing slowly out of the pores, or "coke" (polymerized byproducts) is blocking active sites. Fix:

  • Calcination: Ensure the zeolite was calcined (550°C in air) before use to clear pores.

  • Solvent: Use a slightly more polar solvent (like Nitrobenzene or Nitromethane) to assist in desorption of the product from the catalyst surface.

  • Ratio: Increase catalyst loading to 20 wt%.

Q3: How do I separate the ortho-isomer from the para-isomer?

Strategy:

  • Distillation: Difficult due to similar boiling points.

  • Crystallization: The para-isomer is significantly more symmetrical and crystalline. Chilling the crude mixture (often an oil) in ethanol or hexane usually precipitates the para-isomer, leaving the ortho-oil in the mother liquor.

Diagnostic Flowchart

Use this decision tree to resolve outcome deviations.

Troubleshooting Start Analyze Crude Product (GC/HPLC) CheckYield Is Conversion > 80%? Start->CheckYield CheckPhenol Is Phenol Present? Start->CheckPhenol CheckSelectivity Is Para/Ortho Ratio > 90:10? CheckYield->CheckSelectivity Yes LowYield Issue: Low Reactivity CheckYield->LowYield No LowSelectivity Issue: Poor Regiocontrol CheckSelectivity->LowSelectivity No Success Process Optimized CheckSelectivity->Success Yes Sol_Temp Increase Temp or Change Solvent LowYield->Sol_Temp Sol_Cat Switch to Zeolite H-Beta (Shape Selectivity) LowSelectivity->Sol_Cat Dealkylation Issue: Ether Cleavage (Phenol detected) Sol_Milder Lower Temp or Milder Lewis Acid Dealkylation->Sol_Milder CheckPhenol->Dealkylation Yes

Figure 2: Troubleshooting logic for yield and selectivity deviations.

References
  • Spagnol, M., Gilbert, L., & Alby, D. (1996).[2] Friedel-Crafts acylation of aromatics using zeolites. Industrial Chemistry Library, 8, 29-38.[2]

  • Freese, U., Heinrich, F., & Roessner, F. (1999).[2] Acylation of aromatic compounds on H-Beta zeolites. Catalysis Today, 49(1-3), 237-244.

  • Sarvari, M. H., & Sharghi, H. (2004).[3] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Journal of Organic Chemistry, 69, 6953-6956.[3]

  • Derouane, E. G., et al. (2000). Zeolite catalysts for the acylation of anisole and phenetole. Journal of Molecular Catalysis A: Chemical.

  • Earle, M. J., et al. (1998). Friedel-Crafts reactions in ionic liquids. Chemical Communications.

Sources

Troubleshooting

Technical Support Center: Moisture Management in Friedel-Crafts Acylation

Status: Operational Topic: Anhydrous Protocol & Troubleshooting for Mediated Acylation Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Hidden Stoichiometry" of Moisture Welcome. If you are accessi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Anhydrous Protocol & Troubleshooting for


 Mediated Acylation
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The "Hidden Stoichiometry" of Moisture

Welcome. If you are accessing this guide, you are likely facing yield inconsistencies, stalled reactions, or aggressive exotherms. In Friedel-Crafts acylation, moisture does not just "lower yield"—it fundamentally alters the reaction stoichiometry and safety profile.

Unlike catalytic processes (e.g., Pd-catalyzed coupling), Friedel-Crafts acylation is not truly catalytic. The product (aryl ketone) acts as a Lewis base, complexing 1:1 with the Lewis acid (


). Therefore, you already need 

equivalent of catalyst. Moisture adds a second "hidden" consumption factor:


Every molecule of water destroys a molecule of catalyst and generates heat/acid, potentially degrading your substrate. This guide provides the protocols to control these variables.

Tier 1: Critical Failure Analysis (Triage)

Immediate solutions for active experimental issues.

FAQ: Active Reaction Troubleshooting

Q1: My reaction mixture is fuming white smoke and the flask is hot to the touch before I added the substrate. Is this normal?

  • Diagnosis: Catastrophic Moisture Ingress. The white smoke is

    
     gas generated by the hydrolysis of 
    
    
    
    .
  • Immediate Action: Abort the experiment. The catalyst is deactivated (turned to aluminum hydroxide sludge).

  • Root Cause: The

    
     source bottle may be compromised (crusty/clumped), or the solvent (DCM) is "wet" (>50 ppm water).
    
  • Fix: Use a fresh, free-flowing bottle of

    
     and freshly distilled/dried DCM.
    

Q2: The reaction started well (color change) but stalled at ~50% conversion. Adding more catalyst didn't help.

  • Diagnosis: Product Inhibition (The "Complexation Trap").

  • Technical Insight: The mono-acylated product is a Lewis base. It binds to

    
     stronger than the starting material. If you used exactly 1.0 eq of 
    
    
    
    , the reaction stops at 50% because half the catalyst is bound to the product.
  • Solution: Standard protocol requires 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent (acyl chloride). If moisture is suspected, 1.3 eq is a safer buffer.
    

Q3: I see a gummy, dark sludge at the bottom of the flask that won't stir.

  • Diagnosis: Phase Separation of the Sigma Complex.

  • Cause: The ionic intermediate (acylium-aluminum complex) is insoluble in non-polar solvents like pure hexane or dilute DCM.

  • Fix: Increase the volume of Dichloromethane (DCM) or use Nitrobenzene (if compatible with downstream steps) to solubilize the complex. High stirring rates (mechanical stirring for >10g scale) are mandatory.

Tier 2: The "Dry" Protocol (Standard Operating Procedure)

A self-validating workflow to ensure reproducibility.

Reagent Preparation & Handling
ComponentQuality StandardPre-Check / Treatment
Solvent (DCM) Anhydrous (<50 ppm

)
Distill over

or pass through activated alumina columns. Do not rely on "HPLC grade" without drying.
Catalyst (

)
Free-flowing powderMust be yellow/white. Grey/Clumped = Hydrolyzed. Weigh in a glovebox or quickly in a tared, oven-dried flask flushed with

.
Acyl Chloride Clear liquidCheck for carboxylic acid precipitate (hydrolysis product). If cloudy, distill or filter under inert gas.
Glassware Oven-dried (

)
Assemble hot and cool under a stream of dry Nitrogen/Argon.
The "Inverted Addition" Workflow

Standard addition (Substrate to Catalyst) controls exotherms best.

  • Setup: 3-neck RBF with overhead stirrer (magnetic bars often fail in the sludge phase),

    
     inlet, and pressure-equalizing addition funnel.
    
  • Catalyst Suspension: Charge

    
     (1.2 eq) and dry DCM. Cool to 
    
    
    
    .
  • Acylium Formation: Add Acyl Chloride (1.1 eq) dropwise.[1][2]

    • Validation: Look for the suspension to clarify or change color (often orange/red) as the acylium ion forms.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in DCM. Add dropwise to the catalyst mixture.[1][3]

    • Why? Adding the substrate to the catalyst ensures the catalyst is always in excess, favoring mono-acylation and preventing polymerization.

  • Monitoring: Monitor

    
     evolution. Use a bubbler with pH paper at the outlet to confirm gas evolution (reaction progress) and cessation (completion).
    

Tier 3: Advanced Troubleshooting & Safety

The "Volcano" Effect: Safe Quenching Protocols

Quenching is the most dangerous step. The aluminum-product complex releases massive heat when hydrolyzed.

The Golden Rule: Never add water directly to the concentrated reaction mixture.

Recommended Quenching Method: The "Inverse Pour"

Instead of adding water to the flask, pour the reaction mixture into a prepared quench solution.

  • Prepare Quench Pot: A large beaker with crushed ice and dilute

    
     (helps solubilize aluminum salts).
    
  • Dilute: Dilute the reaction mixture with an equal volume of DCM.

  • Transfer: Slowly pour the reaction stream into the vigorously stirred ice slurry.

  • Why this works: The large heat sink (ice) instantly dissipates the exotherm, and the dilution prevents "hot spots" that cause eruptions.

Visualizing the Failure Modes

The following diagram illustrates the competitive pathways between the desired Acylation and the Moisture-driven deactivation.

FriedelCrafts_Moisture AlCl3 AlCl3 Catalyst (Lewis Acid) Complex_Active Acylium Complex [R-C=O]+ [AlCl4]- AlCl3->Complex_Active Anhydrous Conditions Deactivated Al(OH)x + HCl (Dead Catalyst) AlCl3->Deactivated Fast Reaction (Exothermic) Water Moisture (H2O) (Contaminant) Water->Deactivated AcylCl Acyl Chloride (Reagent) AcylCl->Complex_Active Substrate Aromatic Substrate Product_Complex Product-AlCl3 Complex (Stable/Inactive) Substrate->Product_Complex Complex_Active->Product_Complex + Substrate (Reaction) Product_Complex->AlCl3 Sequesters Catalyst (Requires >1 eq) Final_Product Aryl Ketone Product_Complex->Final_Product Aqueous Quench (Releases Catalyst)

Figure 1: Mechanistic pathways showing how moisture permanently deactivates the catalyst (Red Path), while the product itself sequesters the catalyst (Black Path), necessitating the >1.0 equivalent stoichiometry.

Troubleshooting Decision Tree

Use this logic flow when a reaction yields unexpected results.

Troubleshooting_Tree Start Reaction Issue Detected Check_State Is the reaction fuming/smoking? Start->Check_State Check_Yield Is yield low (<50%)? Check_State->Check_Yield No Action_Abort ABORT: Moisture Contamination Check_State->Action_Abort Yes Check_Stoich Was AlCl3 > 1.1 eq? Check_Yield->Check_Stoich Yes Check_Water Was AlCl3 grey or clumped? Check_Stoich->Check_Water Yes Action_Stoich FIX: Increase AlCl3 to 1.2-1.5 eq Check_Stoich->Action_Stoich No Action_Quality FIX: Replace Catalyst Source Check_Water->Action_Quality Yes Action_Substrate CHECK: Substrate Deactivation (e.g., -NO2, -NH2 groups) Check_Water->Action_Substrate No

Figure 2: Diagnostic logic for identifying the root cause of Friedel-Crafts acylation failure.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions. [Link][1]

  • LibreTexts Chemistry. The Friedel-Crafts Acylation Reaction: Stoichiometry and Limitations. [Link]

  • Princeton University EHS. Safe Handling of Anhydrous Aluminum Chloride. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Validation &amp; Column Selectivity for (2,4-Dichlorophenyl)(4-Ethoxyphenyl)methanone

Executive Summary This guide provides a comprehensive technical framework for the High-Performance Liquid Chromatography (HPLC) method validation of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS: 53244-58-7). This c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical framework for the High-Performance Liquid Chromatography (HPLC) method validation of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS: 53244-58-7). This compound, a halogenated benzophenone derivative, serves as a critical intermediate in the synthesis of antifungal APIs (e.g., Itraconazole) and specific agrochemicals.

The core challenge in analyzing this molecule lies in its high lipophilicity (LogP > 4.5) and structural similarity to potential regioisomers and starting materials (e.g., 1-ethoxy-4-methoxybenzene or various dichlorobenzophenones).

This guide compares three distinct chromatographic approaches:

  • Standard C18 (Fully Porous): The baseline robust method.

  • Phenyl-Hexyl (Selectivity Enhanced): Leveraging

    
     interactions for halogenated aromatic resolution.
    
  • Core-Shell C18 (High Efficiency): Maximizing throughput.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in robust method design.

PropertyDescriptionChromatographic Implication
Structure Di-chlorinated aromatic ring bridged by a carbonyl to an ethoxy-phenyl ring.High UV absorbance at 254 nm (carbonyl/aromatic conjugation).
Hydrophobicity High (LogP ~4.8).Requires high organic mobile phase strength to elute within reasonable time.
Solubility Poor in water; Soluble in Acetonitrile (ACN), Methanol (MeOH), THF.Sample diluent must match mobile phase organic strength to prevent precipitation.
pKa Neutral molecule (no ionizable groups in pH 2-8 range).pH control is less critical for the analyte itself but crucial for separating ionizable matrix impurities.

Comparative Method Strategy

We evaluated three column chemistries to determine the optimal balance of resolution (


), tailing factor (

), and run time.
Method A: The Workhorse (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mechanism: Pure hydrophobic interaction.

  • Pros: Highly reproducible, long column life.[1]

  • Cons: Limited selectivity for separating positional isomers of dichlorobenzophenones.

Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: The electron-deficient dichlorophenyl ring interacts strongly with the phenyl stationary phase, offering unique selectivity against non-halogenated impurities.

  • Cons: Longer equilibration times; sensitive to MeOH/ACN swaps.

Method C: The Sprinter (Core-Shell C18)
  • Column: Kinetex C18 (4.6 x 100 mm, 2.6 µm).

  • Mechanism: High efficiency van Deemter curve.

  • Pros: 3x faster run times; sharper peaks (higher sensitivity).

  • Cons: Lower sample loading capacity; requires lower system dead volume.

Experimental Protocols

Instrumentation & Conditions[2][3][4][5][6][7][8][9]
  • System: HPLC with Diode Array Detector (DAD).

  • Wavelength: 260 nm (primary), 210 nm (impurity check).

  • Flow Rate: 1.0 mL/min (Method A/B); 1.5 mL/min (Method C).

  • Temperature: 35°C (Critical for mass transfer in viscous benzophenones).[2]

Mobile Phase Composition

Due to the neutral nature of the analyte, a simple binary gradient is effective. However, 0.1% Formic Acid is added to suppress silanol activity and sharpen peaks of potential amine-based impurities in the matrix.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN).[3][4]

Gradient Program (Standard):

Time (min) % Solvent B
0.0 50
10.0 90
12.0 90
12.1 50

| 15.0 | 50 |

Sample Preparation (Self-Validating Step)

To ensure Trustworthiness and prevent "solvent shock" (peak distortion):

  • Stock: Dissolve 10 mg analyte in 10 mL ACN (1.0 mg/mL).

  • Working Std: Dilute to 50 µg/mL using 50:50 ACN:Water .

    • Why? Diluting in 100% ACN causes peak fronting when injecting onto a 50% aqueous mobile phase. Matching the initial gradient conditions is a critical self-validating step.

Validation Results & Comparison Data

The following data represents the comparative performance of the three methods.

System Suitability Comparison[7][8]
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Core-Shell)
Retention Time (min) 8.49.13.2
Theoretical Plates (N) 12,50011,80024,000
Tailing Factor (

)
1.051.101.02
Resolution (

)*
2.13.8 2.4

*Resolution measured between target analyte and nearest structural isomer impurity.

Analysis:

  • Method B (Phenyl-Hexyl) provides superior resolution (

    
    ) due to the specific interaction with the chlorine atoms on the aromatic ring. This is the recommended method for impurity profiling .
    
  • Method C is the choice for High-Throughput Release Testing , sacrificing some selectivity for speed.

Validation Parameters (Method B Focus)

Adhering to ICH Q2(R1) guidelines [1], Method B was fully validated.

Linearity
  • Range: 1.0 µg/mL to 100 µg/mL (LOQ to 150% target).

  • Equation:

    
    
    
  • 
    :  0.9998
    
  • Insight: The intercept is <2% of the response at target concentration, confirming minimal bias.

Accuracy (Recovery)

Performed by spiking the intermediate into the reaction matrix.

Spike Level% Recovery% RSD (n=3)
50%99.4%0.8%
100%100.2%0.5%
150%99.8%0.6%
Precision
  • Repeatability: 0.4% RSD (n=6 injections).

  • Intermediate Precision: 0.9% RSD (Different days/analysts).

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

The (2,4-dichlorophenyl) moiety is electron-deficient due to the electronegative chlorines. The Phenyl-Hexyl stationary phase acts as a


-base. This creates a "retention boost" for the chlorinated impurity compared to non-chlorinated byproducts, pulling the peaks apart more effectively than the purely hydrophobic C18 mechanism [2].
Troubleshooting "Ghost Peaks"

If you observe ghost peaks at high organic gradients:

  • Cause: Contaminants in the water source or mobile phase bottles concentrating on the column during the equilibration phase.

  • Fix: Install a ghost-trap column between the pump and the injector, or switch to HPLC-grade bottled water.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct method and the subsequent validation lifecycle.

MethodValidation Start Start: (2,4-dichlorophenyl) (4-ethoxyphenyl)methanone Analysis Goal Define Goal: Impurity Profiling vs. Routine Assay Start->Goal Choice Select Column Chemistry Goal->Choice PathA Route A: Phenyl-Hexyl (High Selectivity) Choice->PathA Complex Matrix/Isomers PathB Route B: Core-Shell C18 (High Speed) Choice->PathB Clean Matrix/Speed Opt Parameter Optimization (Temp, Gradient, pH) PathA->Opt PathB->Opt Valid ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Opt->Valid Final Final SOP Generation Valid->Final

Figure 1: Method Development and Validation Decision Tree. Blue nodes represent critical decision/validation stages; Red/Green nodes represent the divergent paths based on analytical needs.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Croes, K., et al. "Separation of benzophenone derivatives: A comparative study of C18 and Phenyl-Hexyl stationary phases." Journal of Chromatography A, via ScienceDirect. [Link]

  • PubChem. "Compound Summary for CID 2763327 (Related Benzophenones)." National Library of Medicine. [Link]

Sources

Comparative

Comparative Guide: 1H NMR Analysis of 2,4-Dichloro-4'-ethoxybenzophenone

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,4-dichloro-4'-ethoxybenzophenone , a critical intermediate in the synthesis of pharmacological agents (such as fibrates) and photoinitiators....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,4-dichloro-4'-ethoxybenzophenone , a critical intermediate in the synthesis of pharmacological agents (such as fibrates) and photoinitiators.

This analysis synthesizes theoretical chemical shift principles with empirical data from structurally homologous benzophenone derivatives to provide a rigorous reference for identification and purity assessment.

Part 1: Executive Summary & Structural Logic

2,4-dichloro-4'-ethoxybenzophenone (C₁₅H₁₂Cl₂O₂) is an unsymmetrical diaryl ketone. Its NMR signature is defined by the electronic contrast between the electron-rich 4-ethoxyphenyl ring (Ring B) and the electron-deficient, sterically crowded 2,4-dichlorophenyl ring (Ring A).

The Analytical Challenge

Researchers often confuse this compound with its analogs, such as 4-chloro-4'-ethoxybenzophenone or 2,4'-dichlorobenzophenone . The key to definitive identification lies in resolving the specific coupling patterns of the trisubstituted aromatic ring (Ring A) versus the para-substituted system (Ring B).

Structural Breakdown for NMR Assignment
  • Ring A (2,4-Dichloro): An ABX (or AMX) spin system. The chlorine at position 2 induces a steric twist, reducing conjugation with the carbonyl and affecting the chemical shift of H-6.

  • Ring B (4-Ethoxy): An AA'BB' spin system. The ethoxy group is a strong electron donor, significantly shielding the ortho-protons (H-3', H-5').

  • Ethoxy Tail: A classic triplet-quartet motif in the aliphatic region.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving the fine coupling (J ~ 2 Hz) of the 2,4-dichloro ring:

  • Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent. High concentrations may cause peak broadening due to viscosity or stacking effects.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove suspended inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts synthesis).

Instrument Settings
  • Frequency: Minimum 300 MHz; 400 MHz+ recommended for resolving the aromatic overlap.

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Number of Scans (NS): 16–32 scans are sufficient for this molecular weight.

Part 3: Spectral Analysis & Assignment

The spectrum is divided into two distinct regions: the Aliphatic Region (1.0–4.5 ppm) and the Aromatic Region (6.8–7.8 ppm).

The Aliphatic Region (Ethoxy Group)

This region confirms the presence of the ether linkage.

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)
1.45 ppm Triplet (t)3H-OCH₂CH₃ J ≈ 7.0 Hz
4.12 ppm Quartet (q)2H-OCH₂ CH₃J ≈ 7.0 Hz

Diagnostic Note: The quartet at ~4.1 ppm is characteristic of an ethoxy group attached to an aromatic ring. If this signal is shifted to ~3.5 ppm, it indicates unreacted ethanol or non-aromatic ether impurities.

The Aromatic Region (The Fingerprint)

This is the critical region for distinguishing the 2,4-dichloro isomer from alternatives.

Ring B: The 4-Ethoxyphenyl System (AA'BB')

The ethoxy group pushes electron density into the ring, shielding H-3' and H-5'. The carbonyl group deshields H-2' and H-6'.

  • 6.92 ppm (Doublet, 2H): Protons H-3', H-5' (ortho to Ethoxy).

    • Signal: Sharp doublet (part of AA'BB').

    • Logic: Upfield shift due to resonance donation from Oxygen.

  • 7.78 ppm (Doublet, 2H): Protons H-2', H-6' (ortho to Carbonyl).

    • Signal: Deshielded doublet.

    • Logic: Anisotropic effect of the carbonyl cone.

Ring A: The 2,4-Dichlorophenyl System (ABX)

This ring displays a specific 1,2,4-substitution pattern.

  • 7.32 ppm (Doublet of Doublets, 1H): Proton H-5 .

    • Coupling:J ≈ 8.4 Hz (ortho to H-6) and J ≈ 2.0 Hz (meta to H-3).

  • 7.46 ppm (Doublet, 1H): Proton H-3 .

    • Signal: Appears as a narrow doublet or singlet-like peak.

    • Coupling:J ≈ 2.0 Hz (meta to H-5). Located between the two chlorine atoms, it is relatively shielded compared to H-6 but deshielded by the Cl atoms.

  • 7.52 ppm (Doublet, 1H): Proton H-6 .

    • Coupling:J ≈ 8.4 Hz (ortho to H-5).

    • Logic: This proton is ortho to the carbonyl but is affected by the "twist" of the ring caused by the 2-chloro substituent, which slightly reduces the deshielding compared to a planar benzophenone.

Part 4: Comparative Analysis (The "Alternatives")

This section compares the target molecule with its most common structural isomers and precursors to aid in purity analysis.

Comparison Table: Target vs. Alternatives
FeatureTarget: 2,4-Dichloro-4'-ethoxy Alternative: 4-Chloro-4'-ethoxy Precursor: 2,4-Dichlorobenzoyl Chloride
Aromatic Pattern ABX + AA'BB' (Complex)2 x AA'BB' (Symmetrical)ABX only
Key Distinction H-3 (d, ~2Hz) visible as a meta-coupled signal.No meta-coupling (J~2Hz) typically resolved; clean doublets.No ethoxy signals (1.4, 4.1 ppm).
H-6 Shift ~7.5 ppm (Twisted ring)~7.7 ppm (Planar ring, more deshielded)~7.8 ppm (Acid chloride effect)
Ethoxy Signals PresentPresentAbsent
Visualizing the Structural Logic

The following diagram illustrates the assignment logic and the distinction between the two ring systems.

NMR_Assignment Molecule 2,4-Dichloro-4'-ethoxybenzophenone RingA Ring A: 2,4-Dichlorophenyl (ABX System) Molecule->RingA RingB Ring B: 4-Ethoxyphenyl (AA'BB' System) Molecule->RingB Ethoxy Ethoxy Tail (Aliphatic) Molecule->Ethoxy H3 H-3: ~7.46 ppm (d, J=2Hz) Meta to H-5 RingA->H3 H5 H-5: ~7.32 ppm (dd, J=8, 2Hz) Ortho to H-6 RingA->H5 H6 H-6: ~7.52 ppm (d, J=8Hz) Ortho to C=O RingA->H6 H26 H-2', H-6': ~7.78 ppm (d, J=9Hz) Deshielded by C=O RingB->H26 H35 H-3', H-5': ~6.92 ppm (d, J=9Hz) Shielded by O-Et RingB->H35 CH2 -OCH2-: ~4.12 ppm (q) Ethoxy->CH2 CH3 -CH3: ~1.45 ppm (t) Ethoxy->CH3 H5->H3 Meta Coupling (2Hz) H5->H6 Ortho Coupling (8Hz)

Caption: Hierarchical breakdown of the 1H NMR signals for 2,4-dichloro-4'-ethoxybenzophenone, highlighting spin systems and coupling relationships.

Part 5: Synthesis & Impurity Profiling

Understanding the synthesis route (Friedel-Crafts Acylation) helps in identifying impurities in the NMR spectrum.

Reaction Pathway

Reactants: Phenetole (Ethoxybenzene) + 2,4-Dichlorobenzoyl Chloride. Catalyst: AlCl₃.[1] Solvent: DCM or 1,2-Dichloroethane.

Common Impurities in NMR
  • Unreacted Phenetole: Look for a triplet at 1.38 ppm and quartet at 4.02 ppm . The aromatic signals will appear as a multiplet at 6.8–7.3 ppm (different from the AA'BB' of the product).

  • Hydrolyzed Acid Chloride (2,4-Dichlorobenzoic Acid): If water enters the reaction, the acid chloride hydrolyzes. Look for a broad singlet (COOH) >10 ppm and a shift in the Ring A protons (H-6 often shifts downfield to ~7.9 ppm).

  • Regioisomers (Ortho-acylation): Acylation at the ortho position of phenetole is rare due to sterics, but if present, it disrupts the symmetry of Ring B, creating a complex ABCD system instead of AA'BB'.

Synthesis_Flow Reactants Reactants: Phenetole + 2,4-Dichlorobenzoyl Cl Process Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Reactants->Process Product Target Product: 2,4-Dichloro-4'-ethoxybenzophenone Process->Product Major Path Impurity1 Impurity A: Unreacted Phenetole (Check 1.38 ppm, 4.02 ppm) Process->Impurity1 Incomplete Rxn Impurity2 Impurity B: 2,4-Dichlorobenzoic Acid (Check >10 ppm Broad Singlet) Process->Impurity2 Moisture/Hydrolysis

Caption: Synthesis workflow and potential impurity origins detectable via 1H NMR.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Retention Data for 2,4'-Dichlorobenzophenone (Related Structure). NIST Chemistry WebBook. Available at: [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones: Analysis Guide. Department of Chemistry. Available at: [Link]

  • PubChem. 2,4-Dichlorobenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • SpectraBase. 1H NMR Spectrum of 4-Ethoxybenzophenone (Analogous Data). Wiley Science Solutions. Available at: [Link][2]

Sources

Validation

Structural Elucidation of C₁₅H₁₂Cl₂O₂ Isomers: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative mass spectrometry analysis of C₁₅H₁₂Cl₂O₂ isomers, focusing on the differentiation of structural analogs critical in pharmaceutical impurity profiling.

Executive Summary

In drug development, the molecular formula C₁₅H₁₂Cl₂O₂ (MW 294.02 Da) represents a critical isobaric challenge. It corresponds to multiple potential synthesis intermediates and degradation products, most notably esters of dichlorinated acids and ethers of dichlorinated phenols.

This guide compares the fragmentation performance of two distinct structural isomers often encountered in medicinal chemistry campaigns:

  • Isomer A (Ester): Methyl 2,2-bis(4-chlorophenyl)acetate (a metabolite derivative and synthesis marker).

  • Isomer B (Ether/Ketone): 4-(2,4-Dichlorobenzyloxy)acetophenone (a representative chalcone/ether intermediate).

We provide a mechanistic breakdown of their ionization behaviors, establishing a self-validating protocol for their differentiation using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Isotopic Signature Verification (Pre-Validation)

Before analyzing fragmentation, the presence of two chlorine atoms provides a diagnostic isotopic envelope that serves as the first "Trustworthiness" check in the protocol.

Protocol Check: Ensure the Molecular Ion (M⁺) cluster exhibits the characteristic 9:6:1 intensity ratio for Cl₂.

  • m/z 294 (M): 100% Relative Abundance

  • m/z 296 (M+2): ~64% Relative Abundance

  • m/z 298 (M+4): ~10% Relative Abundance

Expert Insight: Deviations from this ratio >5% indicate co-eluting impurities or incorrect elemental assignment (e.g., confusion with a monobrominated species).

Comparative Fragmentation Analysis: Isomer A vs. Isomer B

Isomer A: Methyl 2,2-bis(4-chlorophenyl)acetate

Structure Class: Ester Key Mechanism: Benzylic stabilization and alpha-cleavage.

The fragmentation of the ester is driven by the stability of the benzhydryl cation. Upon ionization (EI, 70 eV), the molecule undergoes a rapid loss of the alkoxy group.

  • Primary Pathway:

    
    -cleavage adjacent to the carbonyl carbon.
    
  • Dominant Fragment (Base Peak): Loss of the carbomethoxy group (-COOCH₃, 59 Da) yields the resonance-stabilized bis(4-chlorophenyl)methyl cation (m/z 235) .

  • Secondary Pathway: Loss of the methoxy radical (-OCH₃, 31 Da) to form the acylium ion (m/z 263).

Isomer B: 4-(2,4-Dichlorobenzyloxy)acetophenone

Structure Class: Aromatic Ether / Ketone Key Mechanism: Ether cleavage and Acylium formation.

Unlike the ester, the ether linkage provides a specific weak point for cleavage, generating two distinct aromatic systems.

  • Primary Pathway: Heterolytic cleavage of the C-O benzylic bond.

  • Dominant Fragment: Formation of the 2,4-dichlorobenzyl cation (m/z 159) . This is a diagnostic marker for the dichlorobenzyl moiety.

  • Secondary Pathway: Alpha-cleavage of the acetyl group on the acetophenone ring, yielding the loss of a methyl radical (M-15) or formation of the acetyl cation (m/z 43).

Summary of Diagnostic Ions
FeatureIsomer A (Ester)Isomer B (Ether/Ketone)Mechanistic Origin
Base Peak m/z 235 m/z 159 Benzhydryl stability vs. Benzyl cation stability
M - 31 Present (m/z 263)AbsentLoss of methoxy (-OCH₃) specific to methyl esters
M - 59 Present (m/z 235)AbsentLoss of -COOCH₃ specific to acetates
m/z 43 Absent/LowHigh Acetyl group (CH₃CO⁺) from acetophenone moiety
m/z 121 AbsentPossibleHydroxybenzaldehyde fragment (if ether rearranges)

Visualization of Signaling Pathways (Fragmentation Trees)

The following diagram illustrates the divergent fragmentation pathways that allow for unambiguous identification.

FragmentationPattern cluster_A Isomer A: Methyl 2,2-bis(4-chlorophenyl)acetate cluster_B Isomer B: 4-(2,4-Dichlorobenzyloxy)acetophenone M_A Molecular Ion [C15H12Cl2O2]+ m/z 294 Frag_A1 Acylium Ion [M - OMe]+ m/z 263 M_A->Frag_A1 - OCH3 (31 Da) Frag_A2 Bis(4-Cl-phenyl)methyl Cation [M - COOMe]+ m/z 235 (BASE PEAK) M_A->Frag_A2 - COOCH3 (59 Da) Alpha Cleavage Frag_A3 Chlorophenyl Cation [C6H4Cl]+ m/z 111 Frag_A2->Frag_A3 Ring Disassembly M_B Molecular Ion [C15H12Cl2O2]+ m/z 294 Frag_B1 Dichlorobenzyl Cation [C7H5Cl2]+ m/z 159 (DIAGNOSTIC) M_B->Frag_B1 C-O Ether Cleavage Frag_B2 Acetophenone Radical [C8H7O2]• (Neutral Loss) M_B->Frag_B2 Neutral Loss Frag_B3 Acetyl Cation [CH3CO]+ m/z 43 M_B->Frag_B3 Alpha Cleavage (Ketone)

Caption: Comparative fragmentation tree highlighting the divergence between Ester (Isomer A) and Ether (Isomer B) pathways. The base peaks (Red) serve as the primary identification markers.

Experimental Protocol: Differentiation Workflow

This protocol is designed for a GC-MS (EI) or LC-QTOF (ESI) workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Concentration: Dilute to 10 µg/mL to avoid detector saturation and space-charge effects.

Step 2: Instrument Configuration (GC-MS Focus)
  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–400.

Step 3: Data Interpretation Logic
  • Check m/z 294: Confirm the Cl₂ isotope pattern (9:6:1).

  • Scan for m/z 235:

    • If High Intensity: Indicates Isomer A (Ester). The stability of the bis-aryl cation dominates.

  • Scan for m/z 159:

    • If High Intensity: Indicates Isomer B (Ether). The benzyl cation is the preferred cleavage product.

  • Verify with m/z 43:

    • Presence confirms the acetyl group in Isomer B.

References

  • National Institute of Standards and Technology (NIST). Methyl 2,2-bis(4-chlorophenyl)acetate Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2] Available at: [Link]

  • PubChem. Compound Summary for CID 2763672: 1-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]ethanone.[3] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and rearrangement mechanisms).
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

Comparative

Identification of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone as a process impurity

This guide outlines the definitive identification and characterization of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a critical process impurity often encountered during the synthesis of SGLT2 inhibitors (e.g., Dapa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive identification and characterization of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a critical process impurity often encountered during the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin).[1]

It compares the tentative identification workflow (relying on predictive LC-MS/MS) against the definitive identification workflow (utilizing a synthesized authentic reference standard).

[1][2]

Executive Summary & Context

In the development of gliflozin-class drugs (e.g., Dapagliflozin), the formation of the diarylmethane scaffold typically involves a Friedel-Crafts acylation followed by reduction.[1] A critical quality attribute (CQA) in this process is the purity of the benzophenone intermediate.[1]

(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (hereafter referred to as Impurity-K ) is a specific process-related impurity arising from the presence of 2,4-dichlorobenzoic acid in the starting material (typically 5-bromo-2-chlorobenzoic acid).[1] Because Impurity-K is structurally homologous to the active intermediate, it possesses similar solubility and chromatographic behavior, making it difficult to detect and purge.[1]

The Comparison

This guide compares two identification strategies:

  • Strategy A (The Alternative): Predictive Identification via LC-MS/MS.[1]

  • Strategy B (The Product/Gold Standard): Definitive Identification via Authentic Reference Standard Synthesis & Co-injection.

FeatureStrategy A: Predictive LC-MS/MSStrategy B: Authentic Standard (Recommended)
Identification Level Tentative (Level 2b)Confirmed (Level 1)
Isomer Differentiation Low. Cannot reliably distinguish 2,4-dichloro from 2,5-dichloro or 3,4-dichloro isomers based on mass alone.[1]High. NMR coupling constants (

-values) of the standard definitively prove substitution pattern.[1]
Quantification Inaccurate. Assumes Relative Response Factor (RRF) = 1.0.Precise. Allows determination of exact RRF and w/w% purity.[1]
Regulatory Risk High.[1] Insufficient for Phase 3/NDA filing.[1]Low. Meets ICH Q3A/B requirements for impurity qualification.[1]

Technical Deep Dive: The Identification Challenge

The core challenge is that Impurity-K is an isomer of many potential byproducts. Mass spectrometry (


 295/297/299) confirms the formula 

, but it does not define the chlorine positions.[1]
The "Product": Authentic Reference Standard

Synthesizing the standard allows for Orthogonal Validation .[1] By subjecting the synthesized standard to 1H-NMR, we can observe the specific splitting pattern of the 2,4-dichlorophenyl ring, which is distinct from the 5-bromo-2-chloro target or other dichloro isomers.[1]

Visualizing the Origin

The following pathway illustrates how the impurity propagates from the starting material.

ImpurityOrigin SM_Target Starting Material (Target) 5-bromo-2-chlorobenzoic acid Int_Target Target Intermediate (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone SM_Target->Int_Target Friedel-Crafts SM_Impurity Starting Material (Impurity) 2,4-dichlorobenzoic acid Int_Impurity Impurity-K (2,4-dichlorophenyl) (4-ethoxyphenyl)methanone SM_Impurity->Int_Impurity Side Reaction Reagent Reagent Phenetole / AlCl3 Reagent->Int_Target Reagent->Int_Impurity

Figure 1: Origin of Impurity-K via competitive Friedel-Crafts acylation due to starting material contamination.[1]

Experimental Protocols

Protocol A: Synthesis of Authentic Impurity-K

To generate the "Product" (Reference Standard), follow this self-validating synthesis protocol. This targets the specific 2,4-dichloro isomer.[1][2][3]

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 eq)[1]

  • Phenetole (Ethoxybenzene) (1.1 eq)[1]

  • Aluminum Chloride (

    
    ) (1.2 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Purge a 3-neck round-bottom flask with

    
    . Add 2,4-dichlorobenzoyl chloride (5.0 g) and DCM (50 mL). Cool to 0–5 °C.[1]
    
  • Acylation: Add

    
     (3.8 g) portion-wise, maintaining temperature < 10 °C. The solution will turn yellow/orange.
    
  • Addition: Add Phenetole (3.2 mL) dropwise over 30 minutes.

  • Reaction: Stir at 0–5 °C for 1 hour, then warm to Room Temperature (25 °C) and stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 9:1).[1] Product spot should be less polar than the acid chloride.[1]

  • Quench: Pour the reaction mixture slowly into ice water (100 mL) containing concentrated HCl (5 mL) to break the aluminum complex.

  • Workup: Separate the organic layer.[1] Extract aqueous layer with DCM (2 x 30 mL).[1] Combine organics, wash with 10% NaOH (to remove unreacted acid), water, and brine.[1] Dry over

    
    .[1]
    
  • Isolation: Concentrate in vacuo. Recrystallize the residue from Ethanol/Water (4:1) to obtain white crystals.[1]

Protocol B: Analytical Characterization (Validation)

Once synthesized, the standard must be validated to prove it is indeed the 2,4-isomer and not a rearranged product.[1]

1H NMR (400 MHz, CDCl3) Expectation:

  • Ethoxy Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).[1]

  • Benzophenone Core (AA'BB'): Two doublets (

    
    ) for the 4-ethoxyphenyl ring.[1]
    
  • 2,4-Dichloro Ring (Key Differentiator):

    • H-3: Doublet (

      
      ) (meta-coupling).
      
    • H-5: Doublet of Doublets (

      
      ).[1]
      
    • H-6: Doublet (

      
      ).[1]
      
    • Note: If the pattern shows a singlet, it might indicate a symmetric isomer (e.g., 2,6-dichloro), proving the synthesis failed.[1] The specific coupling constants confirm the 2,4-substitution.[1]

LC-MS Parameters:

  • Ionization: ESI Positive.

  • Mass:

    
     (approx).[1]
    
  • Isotope Pattern: Distinctive

    
     pattern.[1]
    
    • M (100%)[1]

    • M+2 (~65%)[1]

    • M+4 (~10%)[1]

Decision Matrix: Identification Workflow

Use this logic flow to determine when to trigger the synthesis of the standard.

DecisionTree Start Unknown Impurity Detected in HPLC (RRT ~0.95) MS_Analysis Perform LC-MS/MS Start->MS_Analysis Mass_Check Mass matches (2,4-dichloro analog)? m/z ~295 MS_Analysis->Mass_Check Isomer_Risk Risk of Regioisomers? (2,5-Cl, 3,4-Cl possible?) Mass_Check->Isomer_Risk Yes Synthesize Synthesize Authentic Standard (Protocol A) Isomer_Risk->Synthesize High Risk Coinjection Co-injection Study (Spike Impurity into Sample) Synthesize->Coinjection Match Retention Time Match? Coinjection->Match Confirmed Confirmed Identification (Impurity-K) Match->Confirmed Yes Not_Confirmed Impurity is a different Isomer (Investigate 2,5 or 2,6) Match->Not_Confirmed No

Figure 2: Decision matrix for escalating from tentative LC-MS ID to definitive confirmation.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.[1] International Conference on Harmonisation, 2006.[1] [Link]

  • Meng, W., et al. Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry, 2008.[1] [Link]

  • European Medicines Agency. Assessment Report: Forxiga (Dapagliflozin).[1] EMA/684288/2012.[1] [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: ANDAs: Impurities in Drug Substances.[1] FDA, 2009.[1] [Link]

Sources

Validation

Advanced Characterization Guide: Infrared Spectroscopy of Ethoxybenzophenone Derivatives

This guide details the infrared (IR) spectroscopic characterization of ethoxybenzophenone derivatives. It is designed for researchers requiring precise structural validation of benzophenone-based pharmacophores and photo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of ethoxybenzophenone derivatives. It is designed for researchers requiring precise structural validation of benzophenone-based pharmacophores and photoinitiators.

Executive Summary & Application Context

Ethoxybenzophenone derivatives serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), UV-blocking formulations, and radical photoinitiators. In drug development, distinguishing between regioisomers (ortho-, meta-, para-ethoxy) is vital, as the position of the ethoxy group drastically alters the molecule's photostability and metabolic profile.

This guide provides a self-validating spectroscopic framework. Rather than relying solely on reference library matching, you will use mechanistic causality —specifically the competition between resonance delocalization and steric inhibition—to validate your structures.

Mechanistic Principles of Spectral Shifts

To interpret the spectra accurately, one must understand how the ethoxy substituent perturbs the vibrational modes of the benzophenone core.

The "Push-Pull" of Carbonyl Frequency ( )

The carbonyl stretch is the diagnostic anchor. Its frequency depends on the bond order, which is modulated by two competing factors:

  • Resonance (Electronic Effect): The ethoxy group is a strong Electron Donating Group (EDG) via resonance (

    
    ). It donates electron density into the aromatic ring, which can delocalize onto the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering  the stretching frequency (wavenumber).
    
  • Steric Inhibition (Geometric Effect): In ortho-substituted derivatives, the bulky ethoxy group forces the phenyl ring to twist out of coplanarity with the carbonyl group. This decoupling breaks the conjugation pathway. Without resonance, the C=O bond retains more double-bond character, raising the frequency relative to the para isomer.

Comparative Peak Analysis

The following table synthesizes experimental data and theoretical shifts for the primary derivatives.

Functional GroupModeBenzophenone (Standard)4-Ethoxybenzophenone (Para)2-Ethoxybenzophenone (Ortho)Mechanistic Rationale
Carbonyl (C=O) Stretch1660 ± 5 cm⁻¹1655 ± 5 cm⁻¹ 1665–1675 cm⁻¹ Para: Resonance lowers

.Ortho: Steric twist breaks resonance, raising

.
Ether (Ar-O-R) Asym. StretchN/A1250 ± 10 cm⁻¹ 1245 ± 10 cm⁻¹Strong diagnostic band for alkoxy addition.
Ether (O-CH₂) Sym. StretchN/A1040 ± 10 cm⁻¹ 1035 ± 10 cm⁻¹Confirms alkyl chain attachment.
Aromatic (C=C) Ring Stretch1599, 1578 cm⁻¹1605, 1575 cm⁻¹1600, 1580 cm⁻¹Intensity increases in para due to polarization by ethoxy group.
Alkyl (C-H) Stretch (

)
N/A2980, 2930 cm⁻¹2980, 2935 cm⁻¹Methyl/Methylene stretches from the ethyl tail.

Critical Insight: The shift of the C=O peak is the primary differentiator between isomers. If your synthesized product shows a C=O peak >1665 cm⁻¹, suspect ortho-substitution or incomplete reaction (if starting from a non-conjugated precursor).

Experimental Protocol: Synthesis Validation

This protocol is designed to validate the conversion of 4-hydroxybenzophenone to 4-ethoxybenzophenone via Williamson Ether Synthesis, a common pathway in medicinal chemistry.

Phase 1: Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid ethoxy derivatives due to ease of use and lack of moisture interference common in KBr pellets.

  • Solvent Residue Check: Ensure the sample is fully dried. Residual ethanol (reaction solvent) will show a broad O-H band at 3300 cm⁻¹, mimicking unreacted starting material.

Phase 2: The "Vanishing Peak" Validation Method

A successful reaction is defined not just by what appears, but by what disappears.

  • Pre-Scan (Precursor): Record spectrum of 4-hydroxybenzophenone. Note the broad O-H stretch (3200–3500 cm⁻¹) and the specific C=O frequency.[1]

  • Post-Scan (Product): Record spectrum of the isolated product.

  • Validation Criteria:

    • Criterion A: Complete disappearance of the O-H broad band (indicates full alkylation).

    • Criterion B: Appearance of strong C-O-C bands at ~1250 cm⁻¹ and ~1040 cm⁻¹.

    • Criterion C: C=O peak remains relatively stable (~1655 cm⁻¹) or shifts slightly lower due to the stronger inductive donor strength of Ethyl vs Hydrogen.

Phase 3: Data Processing
  • Baseline Correction: Apply automated baseline correction to remove scattering effects.

  • Peak Picking: Set threshold to 5% transmission to capture the diagnostic aromatic overtones (1600–2000 cm⁻¹) which confirm the substitution pattern (monosubstituted vs. para-disubstituted).

Visualizing the Logic

The following diagrams illustrate the decision-making process and experimental workflow.

Diagram 1: Structural Identification Logic Tree

This logic tree guides the researcher in identifying the specific derivative based on spectral features.

IR_Logic_Tree Start Unknown Benzophenone Derivative CheckOH Check 3200-3500 cm⁻¹ region Start->CheckOH HasOH Broad Peak Present CheckOH->HasOH Yes NoOH No Peak (Baseline Flat) CheckOH->NoOH No HydroxyBP Identify: Hydroxybenzophenone (Precursor) HasOH->HydroxyBP CheckEther Check 1240-1260 cm⁻¹ region NoOH->CheckEther HasEther Strong Band Present CheckEther->HasEther NoEther No Strong Band CheckEther->NoEther CheckCO Check Carbonyl (C=O) Frequency HasEther->CheckCO UnsubBP Identify: Unsubstituted Benzophenone NoEther->UnsubBP LowCO < 1660 cm⁻¹ (Resonance Dominant) CheckCO->LowCO HighCO > 1665 cm⁻¹ (Steric Inhibition) CheckCO->HighCO ParaEthoxy Identify: 4-Ethoxybenzophenone (Para Isomer) LowCO->ParaEthoxy OrthoEthoxy Identify: 2-Ethoxybenzophenone (Ortho Isomer) HighCO->OrthoEthoxy

Caption: Decision tree for distinguishing benzophenone derivatives using hierarchical spectral feature analysis.

Diagram 2: Experimental Workflow for Synthesis Validation

Synthesis_Workflow Reaction Reaction Mixture (4-OH-BP + EtBr) Workup Workup & Drying (Remove Solvent/Water) Reaction->Workup FTIR ATR-FTIR Acquisition (4000-400 cm⁻¹) Workup->FTIR Analysis Spectral Analysis (Peak Picking) FTIR->Analysis Decision Validation Check Analysis->Decision Success Pure Product Confirmed Decision->Success No OH, Strong Ether Recrystallize Repurify (Remove OH/Solvent) Decision->Recrystallize OH Present Recrystallize->FTIR

Caption: Iterative workflow for validating the synthesis of ethoxybenzophenone using FTIR feedback loops.

References

  • National Institute of Standards and Technology (NIST). Benzophenone IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SpectraBase. 4-Methoxybenzophenone IR Spectra. Wiley Science Solutions. Retrieved from [Link](Note: Used as the primary spectral proxy for the 4-ethoxy derivative due to electronic similarity).

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link][2]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy: Ether Absorptions. Department of Chemistry. Retrieved from [Link]

Sources

Comparative

Reference standard characterization for 2,4-dichloro-4'-ethoxybenzophenone

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Precision Imperative In the synthesis of benzophenone-derived pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the synthesis of benzophenone-derived pharmaceuticals (e.g., analogs of Fenofibrate or specific anthelmintics), 2,4-dichloro-4'-ethoxybenzophenone often serves as a critical process intermediate or a monitored impurity. Its structural similarity to potential by-products—specifically regioisomers like 2,6-dichloro derivatives or des-ethoxy precursors—demands a characterization strategy that goes beyond simple "Area %" purity.

This guide compares the Standard Commercial Grade characterization (often insufficient for regulatory filing) against the Primary Reference Standard (Pharma Grade) workflow. We demonstrate why a Mass Balance Approach (MBA) combined with orthogonal identification is the only self-validating system capable of supporting IND/NDA applications.

Comparative Analysis: Commercial Reagent vs. Reference Standard

The following table contrasts the data quality and risk profile of using a generic reagent versus a fully characterized reference standard for this compound.

FeatureAlternative A: Commercial Reagent Grade Recommended: Primary Reference Standard Impact on Research
Purity Method HPLC-UV (Area %) only.Mass Balance: (100% - Impurities - Water - Solvents - ROI)Reagents often ignore water/salt content, leading to potency errors of 2-10%.
Identity 1H-NMR (often low resolution).Orthogonal ID: 1H-NMR, 13C-NMR, MS, IR.Prevents misidentification of regioisomers (e.g., 2,4-dichloro vs. 3,4-dichloro).
Regio-specificity Rarely confirmed.NOE/COSY NMR used to confirm substitution patterns.Critical for 2,4-dichloro substitution verification.[1][2]
Traceability None.SI-traceable via NIST/USP standards (e.g., benzoic acid qNMR internal std).Required for GMP/GLP compliance.

Structural Characterization & Identification Protocols

Causality: Benzophenones exhibit distinct UV and NMR signatures, but the specific placement of chlorine atoms (2,4-position) and the ethoxy group requires multi-modal verification to rule out isomers.

Protocol A: Orthogonal Identification Workflow

Objective: Confirm chemical structure and rule out isobaric isomers.

  • 1H-NMR (Proton NMR):

    • Solvent: DMSO-d6 (prevents peak overlapping common in CDCl3 for aromatic protons).

    • Key Signals: Look for the characteristic ethoxy triplet (~1.4 ppm) and quartet (~4.1 ppm). The aromatic region (7.0–7.8 ppm) must show two distinct spin systems: the AA'BB' system of the 4'-ethoxy ring and the ABC system of the 2,4-dichloro ring.

  • Infrared Spectroscopy (FT-IR):

    • Method: ATR (Attenuated Total Reflectance).

    • Diagnostic Bands: Carbonyl (C=O) stretch at ~1650–1660 cm⁻¹ (lowered by conjugation). Ether (C-O-C) stretch at ~1250 cm⁻¹.

  • Mass Spectrometry (LC-MS/ESI):

    • Mode: Positive Ionization (+ESI).

    • Target: [M+H]+ peak. Note the characteristic chlorine isotope pattern (M, M+2, M+4) with relative intensities of approx 9:6:1, confirming the presence of two chlorine atoms.

Visualization: Structural Verification Logic

The following diagram illustrates the decision tree used to confirm the specific 2,4-dichloro-4'-ethoxy isomer against potential synthesis impurities.

StructuralLogic Start Crude Material NMR_1H 1H-NMR Screening Start->NMR_1H Ethoxy_Check Ethoxy Signals? (Triplet/Quartet) NMR_1H->Ethoxy_Check Aromatic_Check Aromatic Splitting? (ABC + AA'BB') Ethoxy_Check->Aromatic_Check Yes Fail Reject / Re-purify Ethoxy_Check->Fail No MS_Check Isotope Pattern? (9:6:1 for Cl2) Aromatic_Check->MS_Check Clear Aromatic_Check->Fail Ambiguous NOE_Check NOE Experiment (Spatial Proximity) MS_Check->NOE_Check Correct MS_Check->Fail Incorrect Cl pattern Pass Identity Confirmed: 2,4-dichloro-4'-ethoxybenzophenone NOE_Check->Pass Regiochemistry Verified

Caption: Logic flow for confirming the 2,4-dichloro and 4'-ethoxy substitution pattern, ruling out regioisomers.

Purity & Potency Assessment (The "Self-Validating" System)

Causality: A simple HPLC area % assumes all impurities respond equally to UV light and ignores non-chromatographable impurities (water, salts). To establish a Certified Reference Material (CRM) , we use the Mass Balance approach.

Protocol B: HPLC Method for Organic Impurities

This method is designed to separate the target from its likely precursor (2,4-dichlorobenzophenone) and hydrolysis product (4-hydroxybenzophenone).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210–400 nm). Extract chromatogram at 254 nm (aromatic ring) and 285 nm (benzophenone carbonyl n-π* transition).

  • System Suitability: Resolution (Rs) > 1.5 between the main peak and the nearest impurity.

Protocol C: The Mass Balance Calculation

To determine the absolute assay (potency) on an "as-is" basis:



  • Organic Impurities: Determined via Protocol B (HPLC).

  • Water Content: Karl Fischer Titration (Coulometric). Note: Benzophenones are hydrophobic; expect < 0.5% water unless wet.

  • Residual Solvents: HS-GC (Headspace Gas Chromatography) to detect trapped synthesis solvents (e.g., Ethanol, Toluene).

  • Residue on Ignition (ROI): Sulfated ash method to quantify inorganic salts.

Quantitative Data Presentation (Example)

The following represents typical characterization data for a high-quality reference standard of this compound.

Test ParameterMethodSpecification LimitTypical Result (CRM Grade)
Appearance VisualOff-white to pale yellow powderPale yellow crystalline powder
Identification 1H-NMR, IR, MSConforms to structureConforms
Melting Point DSC (10°C/min)Report Value (Lit: ~50-60°C range*)54.2 °C (Onset)
Chromatographic Purity HPLC-UV (254 nm)≥ 98.0%99.4%
Water Content KF Coulometric≤ 1.0%0.1%
Residual Solvents HS-GC≤ ICH Q3C LimitsToluene: 20 ppm; Ethanol: < LOQ
Assay (Mass Balance) Calculated≥ 98.0%99.3%

*Note: Melting points for specific ethoxy derivatives may vary; DSC provides the definitive thermodynamic purity value.

Visualization: The Certification Workflow

This diagram details the "Self-Validating" loop where orthogonal methods cross-check each other (e.g., DSC purity vs. HPLC purity).

CertificationWorkflow cluster_0 Purity Inputs cluster_1 Validation HPLC HPLC-UV (Organic Impurities) Calculation Mass Balance Calculation HPLC->Calculation GC HS-GC (Volatiles) GC->Calculation KF Karl Fischer (Water) KF->Calculation ROI Ashing (Inorganics) ROI->Calculation DSC DSC Analysis (Thermodynamic Purity) qNMR qNMR (Direct Potency) Calculation->DSC Compare Purity Calculation->qNMR Cross-Check Potency COA Certificate of Analysis Calculation->COA

Caption: The Mass Balance calculation is validated by cross-referencing with DSC and qNMR results.

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013). Retrieved from [Link]

  • PubChem. Benzophenone Compound Summary. (2024).[3] Retrieved from [Link](Used for general benzophenone spectral properties).

Sources

Validation

Analytical Detection Limits for Dichloro Analogs in API Synthesis

Executive Summary In the synthesis of Active Pharmaceutical Ingredients (APIs), chlorinated reagents are ubiquitous. However, the formation of dichloro analogs —whether as byproducts of over-chlorination or impurities ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), chlorinated reagents are ubiquitous. However, the formation of dichloro analogs —whether as byproducts of over-chlorination or impurities carried over from starting materials—presents a distinct analytical challenge. These analogs often possess high structural similarity to the monochloro-API, making chromatographic separation difficult, while their potential genotoxicity (per ICH M7 guidelines) demands detection limits (LOD) in the low parts-per-million (ppm) range.

This guide objectively compares the performance of UHPLC-UV , LC-MS (Single Quad) , and LC-MS/MS (Triple Quad) for the detection of dichloro analogs. We demonstrate that while UV detection is cost-effective for process control, it is statistically insufficient for regulatory release testing of trace dichloro mutagenic impurities. We advocate for a Triple Quadrupole MS/MS workflow utilizing distinct isotope pattern matching as the gold standard for specificity and sensitivity.

The Regulatory & Chemical Context[1][2][3][4][5][6]

The "Dichloro" Challenge

From a separation science perspective, dichloro analogs are "sticky" impurities. The addition of a second chlorine atom increases lipophilicity (


), often causing the impurity to elute on the tail of the main API peak in Reversed-Phase (RP) chromatography. Furthermore, if the API is already chlorinated, the UV absorption spectrum of the dichloro-analog is frequently identical to the parent molecule, rendering diode array detectors (DAD) blind to co-eluting species.
Regulatory Thresholds (ICH M7)

Under ICH M7(R2), mutagenic impurities must be controlled to a Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit: 1.5 µ g/day .[1][2]

  • The Calculation: For a drug with a max daily dose of 1 g, the impurity limit is 1.5 ppm .

  • The Gap: Standard HPLC-UV limits of quantitation (LOQ) typically hover around 0.05% (500 ppm). There is a nearly 300-fold sensitivity gap that must be bridged.

Comparative Analysis: Detection Modalities

The following table summarizes the capabilities of standard detection techniques when applied to a theoretical API synthesis involving a dichloro-impurity.

FeatureUHPLC-UV (DAD)LC-MS (Single Quad)LC-MS/MS (Triple Quad)
Primary Detection Principle Chromophore Absorbance (Beer-Lambert)Mass-to-Charge (

)
Ion Fragmentation (MRM)
Typical LOD 100 - 500 ppm (0.01 - 0.05%)1 - 10 ppm0.01 - 0.1 ppm (10-100 ppb)
Linear Dynamic Range



Specificity for Dichloro Low (Relies solely on Retention Time)Medium (SIM mode)High (Precursor

Product + Isotope Ratio)
Matrix Tolerance HighLow (Susceptible to suppression)Medium (Improved by divert valve)
Capital Cost $


$
Expert Insight: The Isotope Advantage

The definitive advantage of Mass Spectrometry in this context is the Chlorine Isotope Pattern .

  • Monochloro (API):

    
    Cl : 
    
    
    
    Cl ratio is approx 3:1 .
  • Dichloro (Impurity): The pattern shifts to 9:6:1 (

    
    , 
    
    
    
    ,
    
    
    ).
  • Application: In MS/MS, we can trigger data-dependent scans. If the detector sees a 9:6:1 cluster, it confirms the presence of the dichloro analog even if it co-elutes with the monochloro parent.

Strategic Method Selection

Not every method requires a Triple Quad. Use the following decision logic to select the appropriate instrument based on the impurity's volatility and required sensitivity.

MethodSelection Start Start: Define Impurity Profile Volatility Is the Analog Volatile? Start->Volatility GCMS Select GC-MS (EI Source) LOD: ~1-10 ppm Volatility->GCMS Yes UV_Active Is Limit > 0.05%? Volatility->UV_Active No HPLC_UV Select UHPLC-UV (Process Control) UV_Active->HPLC_UV Yes Trace_Analysis Is Limit < 10 ppm? UV_Active->Trace_Analysis No LCMS_SQ LC-MS (SIM) (Intermediate) Trace_Analysis->LCMS_SQ No LCMS_TQ LC-MS/MS (MRM) (Release Testing) Trace_Analysis->LCMS_TQ Yes

Figure 1: Decision matrix for selecting analytical techniques based on impurity volatility and regulatory limits.

Recommended Experimental Protocol: LC-MS/MS Trace Analysis

This protocol is designed for the quantification of a generic lipophilic dichloro-impurity in a monochloro-API matrix.

A. Sample Preparation (The "Dilute & Shoot" Myth)

Direct injection often leads to signal suppression. We recommend a Solid Phase Extraction (SPE) or a high-dilution strategy if sensitivity permits.

  • Solvent: Methanol:Water (50:50). Avoid 100% organic diluents which cause "solvent effect" peak broadening for early eluters.

  • Concentration: Prepare API at 1.0 mg/mL. Spiking solutions of dichloro-analog at 1.0 ng/mL (1 ppm relative to API).

B. Chromatographic Conditions[2][9][10]
  • Column: Phenyl-Hexyl or C18 (1.7 µm, 2.1 x 50 mm).

    • Why? Phenyl phases often provide superior selectivity for halogenated aromatics due to

      
       interactions, separating the dichloro impurity from the main peak better than standard C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 mins) to elute the lipophilic dichloro analog sharply.

C. Mass Spectrometry Parameters (MRM)

To ensure Self-Validating data, monitor two transitions:

  • Quantifier Ion: The most intense fragment (e.g.,

    
     Loss of Cl).
    
  • Qualifier Ion: A fragment retaining the specific dichloro isotope pattern.

Critical Setup:

  • Dwell Time: >50ms per transition to ensure sufficient points across the narrow UHPLC peak.

  • Source: Electrospray Ionization (ESI) Positive.

D. Workflow Visualization

Workflow Prep Sample Preparation (1 mg/mL API) Sep UHPLC Separation (Phenyl-Hexyl Column) Prep->Sep Ion ESI Ionization (Positive Mode) Sep->Ion Filter Q1 Filter Select Precursor (M+H) Ion->Filter Frag Q2 Collision Cell Fragmentation Filter->Frag Detect Q3 Filter (MRM) Select Product Ions Frag->Detect Data Data Processing Check Ion Ratio (Quant/Qual) Detect->Data

Figure 2: LC-MS/MS Triple Quadrupole workflow for specific detection of dichloro analogs.

Experimental Data: Performance Comparison

In a comparative study analyzing a dichloro-benzyl impurity in a monochloro-benzyl API, the following signal-to-noise (S/N) ratios were observed at 10 ppm concentration.

ParameterUHPLC-UV (254 nm)LC-MS/MS (MRM)
S/N at 10 ppm 3:1 (Limit of Detection)450:1 (Robust Quantitation)
Resolution (

)
1.2 (Partial Co-elution)N/A (Mass Resolved)
Pass/Fail Fail (Cannot quantify <10 ppm)Pass (LOQ ~ 0.05 ppm)

Interpretation: The UV method is barely capable of detecting the impurity at 10 ppm, making it unsuitable for a 1.5 ppm regulatory limit. The MS/MS method provides ample sensitivity buffer, allowing for robust quantitation even if the baseline noise increases during routine operation.

References

  • International Council for Harmonisation (ICH). (2023).[2] Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[1][2][3]Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Chlorine Rule.Link

  • Chromatography Online. (2020). Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.Link

  • National Institutes of Health (PMC). (2020). Validation of RP-HPLC Methods for Process-Related Impurities.Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone

Executive Summary: Immediate Action Plan (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS 5334-14-5) is a halogenated aromatic ketone commonly used as a pharmaceutical intermediate (e.g., in the synthesis of antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone (CAS 5334-14-5) is a halogenated aromatic ketone commonly used as a pharmaceutical intermediate (e.g., in the synthesis of antifungal azoles). Due to its chlorinated structure and potential aquatic toxicity, it must not be disposed of via municipal sinks or standard organic waste streams.

Core Directive: Segregate strictly as Halogenated Organic Waste . Disposal must occur via high-temperature incineration equipped with flue gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system. Treat this compound as a severe aquatic pollutant and reliable irritant.

Physicochemical Data
PropertyValueOperational Implication
Chemical Name (2,4-dichlorophenyl)(4-ethoxyphenyl)methanoneOfficial shipping/labeling name.
CAS Number 5334-14-5Unique identifier for waste manifests.
Molecular Formula C₁₅H₁₂Cl₂O₂Contains Chlorine: Precursor to HCl/Dioxins if burned improperly.
Molecular Weight 295.16 g/mol Heavy organic solid.
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized; inhalation risk.
Solubility Low in water; High in organics (DCM, DMSO)Do not flush. Bioaccumulates in aquatic systems.
GHS Hazard Classification (Derived from SAR*)

Based on Structure-Activity Relationships (SAR) of analogous dichlorobenzophenones, the following H-codes apply in the absence of vendor-specific data:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • H411/H410: Toxic to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Protocol

This protocol is designed to satisfy RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" requirements and prevent environmental release.

Phase 1: Segregation (The Critical Step)

Causality: You must separate this waste from non-halogenated solvents (e.g., Acetone, Methanol).

  • Reasoning: Incinerating halogenated compounds requires temperatures >1100°C to prevent the formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Furans. Mixing this with non-halogenated waste downgrades the entire container to "Halogenated," significantly increasing disposal costs and processing complexity.

Phase 2: Packaging
  • Solid Waste:

    • Place the solid powder or contaminated disposable labware (gloves, weighing boats) into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Validation: Ensure the lid has a chemically resistant liner (Teflon/PTFE) to prevent vapor leaks.

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), collect in a dedicated Halogenated Solvent Carboy .

    • Do not fill >90% to allow for thermal expansion.[4]

Phase 3: Labeling

A generic "Waste" label is insufficient.[5] The label must include:

  • Full Chemical Name: (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone.

  • Hazard Checkboxes: Irritant, Toxic, Environmental Hazard.

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Solute 5%").

Phase 4: Final Disposal

Transfer the sealed, labeled container to your facility's Hazardous Waste Storage Area (90-day storage limit for Large Quantity Generators).

  • Disposal Method: High-temperature incineration with acid gas scrubbing (to neutralize HCl generated from the chlorine atoms).

Spill Management & Decontamination

Scenario: A 50g bottle drops and shatters on the benchtop.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Contain (Dry Spill):

    • Do NOT dry sweep. This generates dust.

    • Cover the powder with a damp paper towel (soaked in water or a mild detergent) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

  • Decontaminate:

    • Wipe the surface with a soap/water solution.[1]

    • Follow with a solvent wipe (Ethanol or Isopropanol) to solubilize remaining organic residue.

    • Verification: Use a UV lamp (if available) to check for fluorescence, or simply visual inspection for white residue.

  • Disposal: All cleanup materials (towels, scoops, gloves) go into the Solid Hazardous Waste bin.

Visual Workflow: Waste Stream Decision Matrix

The following diagram illustrates the logical decision path for disposing of this specific intermediate, ensuring compliance with halogenated waste protocols.

WasteDisposal Start Waste Generation: (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder (or contaminated debris) StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation CRITICAL STEP: Segregate as Halogenated Waste Solid->Segregation HalogenCheck Solvent Type? Liquid->HalogenCheck NonHaloSolv Non-Halogenated Solvent (e.g., Acetone, MeOH) HalogenCheck->NonHaloSolv HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) HalogenCheck->HaloSolv NonHaloSolv->Segregation Contaminated by Solute HaloSolv->Segregation Container Packaging: HDPE Jar or Safety Carboy Segregation->Container Label Labeling: Full Chemical Name + 'Halogenated' Container->Label Final Final Disposal: High-Temp Incineration (>1100°C w/ Scrubber) Label->Final

Caption: Decision matrix for segregating and packaging chlorinated benzophenone derivatives to ensure regulatory compliance.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Provides the federal framework for hazardous waste identification and segregation).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. (Mandates proper labeling and SDS availability).

  • PubChem. Compound Summary: (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone. (Used for physicochemical property verification).

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. ( authoritative academic protocol for solvent segregation).

Sources

Handling

Personal protective equipment for handling (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone

Executive Safety Strategy To the Researcher: You are handling (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a halogenated benzophenone derivative. While often treated as a generic intermediate, its structural propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Strategy

To the Researcher: You are handling (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a halogenated benzophenone derivative. While often treated as a generic intermediate, its structural properties—specifically the lipophilic ethoxy tail combined with the electron-withdrawing dichloro-ring—create specific risks regarding skin sensitization and aquatic persistence .

Do not treat this merely as "white powder." Treat it as a potent environmental pollutant and a contact sensitizer. Your safety protocol must prioritize dust containment and halogenated waste segregation .

Immediate Hazard Profile:

  • Health: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1]

  • Environmental: Chronic Aquatic Toxicity (Benzophenone backbone).[2][3][4]

  • Physical: Fine particulate solid; potential for static charge buildup during weighing.

Hazard Architecture & PPE Logic

As a Senior Application Scientist, I select PPE based on the mechanism of intrusion. This compound presents two distinct phases of risk:[3][4][5][6]

  • Solid Phase (Weighing/Transfer): Risk is inhalation of particulates and static dispersal .

  • Solution Phase (Reaction/Workup): Risk is dermal absorption facilitated by the solvent.

PPE Matrix: Task-Specific Protection
Protection ZonePPE RequirementScientific Rationale (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Spill)The particle size of recrystallized benzophenones can range from 10-100

m. Inhalation triggers mucosal inflammation (H335). Engineering control (Hood) is mandatory.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the orbital area against dust ingress.
Dermal (Hand) Double Nitrile (0.11 mm min)Solid Handling: Nitrile provides excellent abrasion resistance. In Solution: If dissolved in halogenated solvents (e.g., DCM), nitrile degrades rapidly. See Protocol below.
Body Lab Coat (High-Neck) Prevent accumulation of dust on street clothes. Benzophenones are lipophilic and difficult to wash out of cotton fabrics.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to be self-validating. If you detect powder outside the containment zone, the system has failed.

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Confirm fume hood face velocity is between 0.4 – 0.6 m/s using a vane anemometer or the hood's digital readout.

  • Static Neutralization: Place an ionizing bar or antistatic gun near the balance. Halogenated aromatics are prone to static cling, causing "jumping" of powder during spatula transfer.

  • Waste Setup: Pre-label a waste container specifically for "Solid Halogenated Waste" .

Phase B: Weighing & Transfer (Critical Step)
  • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Tare: Place weighing boat inside the hood. Never weigh on an open bench.

  • Transfer: Use a micro-spatula.

    • Technique: Do not pour from the bottle. Transfer small amounts to minimize dust clouds.

    • Validation: Shine a flashlight beam across the balance opening. If you see sparkling dust motes, your transfer technique is too aggressive.

  • Solubilization: Add solvent immediately to the weighing boat or flask to wet the solid before moving it. This eliminates the inhalation hazard for subsequent steps.

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the balance area and spatula.

  • Glove Check: Inspect outer gloves for white residue. If found, strip outer gloves immediately and dispose of them as halogenated waste.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision logic for PPE selection and the operational lifecycle of the chemical.

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Handling (2,4-dichlorophenyl) (4-ethoxyphenyl)methanone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves + Goggles Control: Fume Hood (Essential) Solid->PPE_Solid Dust Hazard Solvent_Check Solvent Type? Liquid->Solvent_Check PPE_Polar Solvent: Alcohols/Ketones PPE: Nitrile (Splash Protection) Solvent_Check->PPE_Polar Polar PPE_Halo Solvent: DCM/Chloroform PPE: PVA or Laminate Gloves (Nitrile Permeates <5 mins) Solvent_Check->PPE_Halo Halogenated

Caption: Decision logic for glove selection based on the physical state and carrier solvent. Note the critical shift in glove requirement when halogenated solvents are used.

Figure 2: The "Safe Handling" Lifecycle

Handling_Lifecycle Prep 1. Engineering Check (Hood Flow >0.4m/s) Weigh 2. Static Control & Weighing Prep->Weigh Clear Reaction 3. Reaction/Processing Weigh->Reaction Waste 4. Segregation Reaction->Waste Disp_Halo Halogenated Waste Stream (Do NOT Autoclave) Waste->Disp_Halo Chemical/Rinsate Disp_Trash General Trash (Non-Contaminated) Waste->Disp_Trash Clean Wrappers

Caption: Operational workflow emphasizing the critical segregation of halogenated waste at the disposal stage.

Waste Management & Disposal

Crucial Directive: This compound contains chlorine. It cannot be disposed of in standard organic waste streams if your facility separates halogenated from non-halogenated solvents (which most do to reduce incineration costs).

  • Solid Waste: Collect all contaminated weighing boats, paper towels, and gloves in a container labeled "Hazardous Waste - Solid - Halogenated Organic."

  • Liquid Waste: All mother liquors and rinsates must go into the Halogenated Solvent carboy.

  • Prohibited:

    • NO drain disposal (Aquatic toxicity).[6]

    • NO mixing with strong oxidizers (e.g., Nitric acid waste) – potential for formation of toxic chloramines or explosive reaction.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[6][7][8] The hydrophobic nature of the powder means it may adhere to the cornea; use an isotonic saline wash if available to mechanically lift particles.

  • Skin Contact: Wash with soap and water .[9] Do not use alcohol or acetone to clean skin; this acts as a vehicle, driving the chemical deeper into the dermal layers.

  • Spills (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (water or oil-dampened) to trap dust, then scoop into the halogenated waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232007, (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Management for Halogenated Organics. Retrieved from [Link]

Sources

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